Avrainvillamide
Description
from Aspergillus sp.; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27N3O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(1S,17S,19S)-9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione |
InChI |
InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30)/t18-,25-,26-/m0/s1 |
InChI Key |
ALXLLOQTGLPCFG-ATANMQQVSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=C[C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)[O-])C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C |
Synonyms |
avrainvillamide |
Origin of Product |
United States |
Foundational & Exploratory
Avrainvillamide: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avrainvillamide, a potent antiproliferative and antibiotic alkaloid, represents a significant discovery from marine-derived fungi. First identified independently by two research groups from Aspergillus sp. CNC358 and Aspergillus ochraceus, this complex natural product has garnered considerable attention for its unique chemical structure and promising biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents a comprehensive summary of its physicochemical and biological properties in structured tables. Furthermore, this guide illustrates the key experimental workflows and the proposed mechanism of action involving its interaction with the oncoprotein nucleophosmin (NPM1) through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, drug discovery, and oncology.
Introduction
The marine environment is a vast and largely untapped reservoir of biodiversity, harboring a plethora of microorganisms that have evolved unique metabolic pathways to survive in extreme conditions. These organisms, particularly marine fungi, are a promising source of novel secondary metabolites with diverse and potent biological activities.[1] The genus Aspergillus, a group of filamentous fungi found in a wide range of environments, is well-documented as a producer of a rich array of bioactive compounds.[2][3] Marine-derived Aspergillus species, in particular, have been shown to produce a variety of secondary metabolites with potential therapeutic applications, including antimicrobial, cytotoxic, and anti-inflammatory agents.[4][5]
In the early 2000s, a novel and structurally intriguing alkaloid, this compound, was independently discovered by two research groups. The Fenical group at the Scripps Institution of Oceanography isolated the compound from a marine-derived fungus, Aspergillus sp. strain CNC358, collected in the Bahamas.[6] Concurrently, a team at Pfizer in Japan isolated the same compound, which they named CJ-17,665, from the fermentation broth of Aspergillus ochraceus CL41582.[7] this compound is characterized by a complex heptacyclic ring system, including a diketopiperazine and an unusual indole N-oxide moiety.[7] This unique structural feature is believed to be crucial for its biological activity.
Subsequent studies revealed that this compound exhibits significant antiproliferative activity against various cancer cell lines and antibacterial activity against multi-drug resistant bacteria.[6][7] A key breakthrough in understanding its mechanism of action was the discovery that this compound directly binds to the nuclear chaperone oncoprotein nucleophosmin (NPM1).[7][8] This interaction has been shown to disrupt NPM1's function, leading to an increase in the tumor suppressor protein p53, thereby inducing apoptosis in cancer cells.[7][8] This guide provides a detailed technical overview of the pioneering work on the discovery and isolation of this important marine natural product.
The Producing Organisms: Marine-Derived Aspergillus Species
This compound has been isolated from two distinct marine-derived fungal strains, highlighting the metabolic potential of this genus.
-
Aspergillus sp. CNC358: This strain was isolated from a marine source in the waters off the Bahamas and is deposited with the American Type Culture Collection (ATCC) under the accession number 74476.[6]
-
Aspergillus ochraceus CL41582: This strain was the source of CJ-17,665 (this compound) and was identified by researchers at Pfizer.[7]
The genus Aspergillus is ubiquitous and includes several hundred species found in diverse climates worldwide.[2] While many are terrestrial, a growing number are being isolated from marine environments, where they have adapted to high salinity and pressure.[3][4] These marine strains are a rich source of novel secondary metabolites, many of which are not produced by their terrestrial counterparts.[5]
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing organisms and the subsequent isolation and purification of this compound, based on the original discovery publications.
Fermentation of Aspergillus sp. CNC358
This protocol is based on the methods described by Fenical et al.[6]
-
Culture Medium Preparation: A liquid medium is prepared containing 1% glucose, 0.5% peptone, 0.5% yeast extract, and 0.2% crab meal dissolved in 100% seawater.
-
Inoculation and Incubation: The sterilized medium is inoculated with a culture of Aspergillus sp. CNC358.
-
Static Culture: The inoculated broth is incubated under static conditions for 20 days.
Fermentation of Aspergillus ochraceus
The following is a generalized protocol based on the work of Sugie et al.[7]
-
Seed Culture: A seed culture is prepared by inoculating a suitable medium with Aspergillus ochraceus and incubating for a specified period to generate sufficient biomass.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium.
-
Incubation: The production culture is incubated with agitation to ensure proper aeration and growth.
Extraction and Isolation of this compound
The following protocol combines methodologies from both the Fenical and Sugie publications for a comprehensive approach.[6][7]
-
Harvesting: After the incubation period, the fungal mycelium is separated from the fermentation broth by filtration.
-
Mycelium Extraction: The mycelial cake is extracted with an organic solvent such as acetone. The acetone extract is then filtered and concentrated under reduced pressure.
-
Broth Extraction: The filtered broth is extracted with an immiscible organic solvent like ethyl acetate (EtOAc).
-
Partitioning: The concentrated mycelial extract is partitioned between EtOAc and water. The EtOAc layer, containing the crude extract, is collected and combined with the broth extract.
-
Chromatographic Purification: The combined crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:
-
Initial Fractionation: Separation on a Sephadex LH-20 column.
-
Further Purification: High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a gradient of acetonitrile in water).
-
-
Final Purification: The fractions containing this compound are pooled, concentrated, and may be subjected to a final crystallization step to yield the pure compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇N₃O₄ | [7] |
| Molecular Weight | 445.5 g/mol | [7] |
| Appearance | Colorless solid | [7] |
| Optical Rotation [α]D | + (positive) | [7] |
| UV (MeOH) λmax (log ε) | 224 (4.45), 275 (4.01), 305 (sh, 3.79), 358 (3.92) nm | [7] |
| IR (KBr) νmax | 3440, 3220, 1680, 1640, 1440, 1380, 1280, 1100 cm⁻¹ | [7] |
| High-Resolution MS | Found: m/z 446.2079 (M+H)⁺, Calculated for C₂₆H₂₈N₃O₄: 446.2080 | [7] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) | Reference |
| 2 | 166.5 | [7] | |
| 3 | 59.3 | 4.25 (dd, 10.5, 3.0) | [7] |
| 5 | 32.2 | 2.25 (m), 2.05 (m) | [7] |
| 6 | 26.9 | 1.95 (m) | [7] |
| 7 | 46.1 | 3.45 (m) | [7] |
| 9 | 169.8 | [7] | |
| 10 | 61.2 | 4.05 (s) | [7] |
| 12 | 118.9 | [7] | |
| 13 | 145.4 | [7] | |
| 14 | 125.1 | 7.30 (d, 8.5) | [7] |
| 15 | 122.1 | 7.20 (t, 8.0) | [7] |
| 16 | 129.8 | 7.50 (t, 8.0) | [7] |
| 17 | 120.9 | 7.40 (d, 7.5) | [7] |
| 18 | 138.9 | [7] | |
| 19 | 130.8 | [7] | |
| 20 | 40.3 | [7] | |
| 20-Me | 28.1 | 1.45 (s) | [7] |
| 20-Me | 28.4 | 1.50 (s) | [7] |
| 21 | 124.5 | 6.95 (s) | [7] |
| 22 | 117.8 | 6.85 (d, 8.0) | [7] |
| 23 | 149.2 | [7] | |
| 24 | 111.8 | 6.80 (d, 8.0) | [7] |
| 25 | 147.9 | [7] | |
| 26 | 35.9 | [7] | |
| 26-Me | 26.9 | 1.20 (s) | [7] |
| 26-Me | 27.2 | 1.25 (s) | [7] |
| NH | 6.25 (br s) | [7] |
Table 3: Biological Activity of this compound
| Activity Type | Cell Line / Organism | Value (IC₅₀ / MIC) | Reference |
| Antiproliferative | Human Colon Tumor (HCT-116) | IC₅₀ = 2.0 µg/mL | [6] |
| Antiproliferative | Melanoma (MALME-3M) | IC₅₀ = 53 nM | [6] |
| Antiproliferative | Breast Cancer (BT-549) | IC₅₀ = 34 nM | [6] |
| Antiproliferative | Breast Cancer (T-47D) | IC₅₀ = 72 nM | [6] |
| Antiproliferative | T-47D (breast cancer) | GI₅₀ = 0.33 µM | [9] |
| Antiproliferative | LNCaP (prostate cancer) | GI₅₀ = 0.42 µM | [9] |
| Antibacterial | Staphylococcus aureus (MRSA) | MIC = 12.5 µg/mL | [7] |
| Antibacterial | Streptococcus pyogenes | MIC = 12.5 µg/mL | [7] |
| Antibacterial | Enterococcus faecalis (VRE) | MIC = 25 µg/mL | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from marine-derived Aspergillus.
Caption: Workflow for this compound Isolation.
Signaling Pathway
The following diagram depicts the proposed mechanism of action of this compound through its interaction with nucleophosmin (NPM1) and the subsequent effect on the p53 tumor suppressor pathway.
Caption: this compound's Mechanism of Action.
Conclusion
The discovery of this compound from marine-derived Aspergillus species is a testament to the potential of the marine environment as a source of novel therapeutics. Its complex chemical structure and potent biological activity, particularly its unique mechanism of action involving the oncoprotein nucleophosmin, make it a compelling lead compound for drug development. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research into this compound and other promising natural products from marine fungi. Continued exploration of marine microbial diversity, coupled with advances in isolation and characterization techniques, will undoubtedly lead to the discovery of new chemical entities with the potential to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term Investigation of Marine-Derived Aspergillus Diversity in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Diversity of Marine-Derived Aspergillus from Tidal Mudflats and Sea Sand in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Secondary Metabolites from Marine Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6066635A - this compound, a cytotoxic marine natural product, and derivatives thereof - Google Patents [patents.google.com]
- 7. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to CJ-17,665: A Novel Antibiotic from Aspergillus ochraceus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibiotic CJ-17,665, a promising natural product isolated from the fungus Aspergillus ochraceus. This document consolidates available data on its biological activity, outlines key experimental methodologies, and presents visual representations of its known and proposed mechanisms of action.
Core Compound Data and Biological Activity
CJ-17,665, also known as Avrainvillamide, is a diketopiperazine alkaloid characterized by an unusual indole N-oxide moiety.[1][2] It has demonstrated significant biological activity, including antibacterial effects against multi-drug resistant pathogens and cytotoxic activity against cancer cell lines.
Antibacterial Activity
CJ-17,665 exhibits inhibitory activity against several Gram-positive bacteria, including multi-drug resistant strains.[1][2] The minimum inhibitory concentrations (MICs) are summarized in the table below.
| Bacterial Strain | Reported MIC (µg/mL) |
| Staphylococcus aureus (multi-drug resistant) | 12.5[1][2] |
| Streptococcus pyogenes (multi-drug resistant) | 12.5[1][2] |
| Enterococcus faecalis (multi-drug resistant) | 25[1][2] |
| Table 1: Minimum Inhibitory Concentrations (MICs) of CJ-17,665 against various multi-drug resistant bacteria. |
Cytotoxic Activity
In addition to its antibacterial properties, CJ-17,665 has shown potent cytotoxicity against human cancer cell lines.
| Cell Line | Activity Metric | Concentration (µg/mL) |
| HeLa (human cervical cancer) | IC90 | 1.1[3] |
| Table 2: Cytotoxic activity of CJ-17,665 against the HeLa cell line. |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of CJ-17,665.
Isolation and Purification of CJ-17,665
The following protocol is based on the initial discovery of CJ-17,665 from the fermentation broth of Aspergillus ochraceus CL41582.[1][3]
Fermentation:
-
Cultivate Aspergillus ochraceus CL41582 in a suitable fermentation medium.
-
Incubate the culture under appropriate conditions to allow for the production of secondary metabolites, including CJ-17,665.
Extraction and Chromatography:
-
Separate the fungal mycelium from the fermentation broth by filtration.
-
Extract the broth with an organic solvent such as ethyl acetate to partition the secondary metabolites.
-
Concentrate the organic extract in vacuo.
-
Subject the crude extract to column chromatography on Sephadex LH-20 to achieve initial fractionation.
-
Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) to yield pure CJ-17,665.
Structure Elucidation
The chemical structure of CJ-17,665 was determined using a combination of spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.
-
Optical Rotation: The specific rotation of the compound was measured to determine its stereochemistry.
Antibacterial Susceptibility Testing
The antibacterial activity of CJ-17,665 was quantified using the microdilution method.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, S. pyogenes, E. faecalis) in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of CJ-17,665 in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacteria for a defined period (typically 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of CJ-17,665 that completely inhibits visible bacterial growth.
Mechanism of Action
The mechanism of action of CJ-17,665 has been investigated more extensively in the context of its anticancer properties. Its antibacterial mechanism is less well-defined, but plausible pathways can be inferred from the activities of its structural components.
Anticancer Mechanism of Action: Targeting Nucleophosmin (NPM1)
CJ-17,665 (this compound) has been shown to bind to the nuclear chaperone oncoprotein Nucleophosmin (NPM1).[4] This interaction has several downstream effects that contribute to its antiproliferative activity.
-
Inhibition of Nuclear Export: CJ-17,665 interacts with both NPM1 and the nuclear export protein Crm1. This can lead to the nuclear retention of NPM1, particularly certain mutant forms associated with acute myeloid leukemia (AML).[5]
-
Induction of Cell Cycle Arrest and Apoptosis: The disruption of NPM1 function can lead to an increase in the tumor suppressor protein p53, ultimately triggering cell cycle arrest and apoptosis.[6]
References
- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic CJ-17,665 from Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 5. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
Avrainvillamide's Mechanism of Action in Cancer Cells: A Technical Guide
Introduction
Avrainvillamide is a naturally occurring alkaloid, first isolated from a marine fungus, that has demonstrated significant antiproliferative activity across a range of cancer cell lines.[1][2] Its unique chemical structure, featuring an α,β-unsaturated nitrone, allows it to interact with specific cellular targets, initiating a cascade of events that culminate in cancer cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, focusing on its direct protein targets, the modulation of key signaling pathways, and its impact on cell cycle regulation. This document is intended for researchers, scientists, and drug development professionals working in oncology.
Core Mechanism: Direct Molecular Targets
This compound's primary mechanism of action involves direct covalent binding to key cellular proteins through the S-alkylation of reactive cysteine residues.[3][4][5] This interaction has been shown to be selective, with two principal targets identified: Nucleophosmin (NPM1) and Exportin-1 (Crm1).
-
Nucleophosmin (NPM1): this compound is the first small molecule inhibitor known to directly bind the C-terminal domain of NPM1.[1] Site-directed mutagenesis experiments have pinpointed Cysteine-275 (Cys275) as the specific residue that this compound alkylates.[2][6] NPM1 is a multifunctional nucleolar phosphoprotein that plays crucial roles in ribosome biogenesis, cell cycle progression, and the regulation of tumor suppressor proteins.[4]
-
Exportin-1 (Crm1): Affinity isolation experiments have also identified Crm1, a major nuclear export protein, as a direct binding partner of this compound.[3][4][7]
Downstream Cellular Effects and Signaling Pathways
The binding of this compound to NPM1 and Crm1 disrupts their normal functions, triggering several downstream events that contribute to its antiproliferative and pro-apoptotic effects.
Upregulation of the p53 Tumor Suppressor Pathway
NPM1 is a known negative regulator of the p53 tumor suppressor protein. By binding to and inhibiting NPM1, this compound prevents the suppression of p53, leading to its accumulation and activation.[2][6] Increased levels of p53 are observed prior to the onset of apoptosis, suggesting this is a key initiating event.[2] Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to programmed cell death.
Modulation of NPM1 Localization in Acute Myeloid Leukemia (AML)
In approximately 30% of AML cases, a mutation in the NPM1 gene leads to the aberrant localization of the protein (NPMc+) to the cytoplasm.[8] this compound has been shown to restore the nucleolar localization of these cytoplasmic NPM1 mutants.[3][4][5] This effect is mediated by the dual inhibition of NPMc+ and the Crm1-dependent nuclear export machinery, effectively trapping the mutant protein in the nucleus and relocating it to the nucleolus, mimicking a wild-type phenotype.[3][5]
Disruption of Cell Cycle and Centrosome Duplication
This compound treatment impacts mitotic progression. It displaces Threonine-199 phosphorylated NPM1 (NPM1pThr199) from duplicated centrosomes, leading to an accumulation of supernumerary centrosomes.[3][4][5] This disrupts the integrity of the mitotic spindle, which can lead to cell cycle arrest and apoptosis. Furthermore, this compound inhibits the dephosphorylation of NPM1pThr199 by preventing the action of Protein Phosphatase 1 (PP1β), further contributing to mitotic dysregulation.[4]
Quantitative Data Summary
The antiproliferative effects of this compound have been quantified in various cancer cell lines. The data highlights a particular sensitivity in AML cells harboring NPM1 mutations.
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | NPM1 Status | GI50 (µM) at 72h | Citation |
|---|---|---|---|---|
| OCI-AML2 | Acute Myeloid Leukemia | Wild-Type | 0.35 ± 0.09 | [3][4] |
| OCI-AML3 | Acute Myeloid Leukemia | Mutated (NPMc+) | 0.52 ± 0.15 | [3][4] |
| HeLa S3 | Cervical Cancer | Wild-Type | Not specified | [1][2] |
| LNCaP | Prostate Cancer | Wild-Type | Not specified | [2][6] |
| T-47D | Breast Cancer | Wild-Type | Not specified |[2][6] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Concentration | Cell Line(s) | Observed Effect | Citation |
|---|---|---|---|
| 250 nM | OCI-AML2, OCI-AML3 | Sublethal; used to study NPM1 relocalization | [1][3] |
| 500 nM | T-47D, LNCaP | Substantial increase in cellular p53 levels | [2] |
| 4.0 µM | OCI-AML2, OCI-AML3 | Induction of an apoptotic phenotype | [1][3] |
| 100 µM | In vitro | Inhibition of affinity-isolation of NPM1 |[6] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been facilitated by several key experimental techniques.
Affinity-Isolation of Protein Targets
This method was used to identify NPM1 as a primary binding partner of this compound.
-
Probe Synthesis: A biotin moiety is synthetically conjugated to an this compound analogue to create an affinity probe.
-
Cell Lysis: Cancer cells (e.g., T-47D) are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Affinity Pulldown: The cell lysate is incubated with the biotin-avrainvillamide probe. Streptavidin-coated agarose beads are then added to the mixture to capture the probe and any bound proteins.
-
Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Eluted proteins are separated by SDS-PAGE, and specific bands are excised for identification by mass spectrometry (MS) sequencing. Identification is confirmed by Western blotting using an anti-NPM1 antibody.[2][6]
Site-Directed Mutagenesis for Binding Site Identification
This technique confirmed Cys275 as the specific binding site on NPM1.
-
Plasmid Construction: An expression plasmid containing a truncated version of NPM1 (to distinguish it from the endogenous protein) is used. Site-directed mutagenesis is performed to change the cysteine at position 275 to an alanine (Cys275Ala).
-
Cell Transfection: COS-7 cells are co-transfected with plasmids expressing both the truncated wild-type NPM1 and the Cys275Ala mutant.
-
Affinity-Isolation: The affinity-isolation protocol described above is performed on lysates from the transfected cells.
-
Analysis: Western blot analysis is used to detect the amount of truncated wild-type NPM1 versus the Cys275Ala mutant that is pulled down by the probe. A significant reduction in the signal for the mutant protein confirms that Cys275 is critical for the interaction.[2][6]
Immunofluorescence Microscopy for Protein Localization
This method was used to visualize the subcellular localization of NPM1 in response to this compound.
-
Cell Culture and Treatment: AML cell lines (e.g., OCI-AML2 with wild-type NPM1 and OCI-AML3 with cytoplasmic NPMc+) are cultured on glass coverslips and treated with this compound (e.g., 250 nM for 48h) or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody specific for NPM1, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are often counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides and imaged using a fluorescence or confocal microscope to determine the subcellular localization of NPM1.[3]
Conclusion
This compound exerts its potent anticancer effects through a multifaceted mechanism of action. By directly targeting and inhibiting NPM1 and Crm1, it activates the p53 tumor suppressor pathway, corrects the aberrant cytoplasmic localization of oncogenic NPM1 mutants in AML, and disrupts mitotic processes by interfering with centrosome duplication. These coordinated actions lead to cell cycle arrest and apoptosis. The demonstrated efficacy, particularly in AML models with specific genetic backgrounds, positions this compound and its analogues as promising lead compounds for the development of targeted cancer therapies. Further research into its effects on the tumor microenvironment and in combination with other agents will be crucial for its clinical translation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Binding of (+)-Avrainvillamide to Oncoprotein Nucleophosmin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Avrainvillamide is a naturally occurring alkaloid with demonstrated antiproliferative effects in a variety of human cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the molecular interaction between (+)-avrainvillamide and its target, the oncoprotein nucleophosmin (NPM). NPM, also known as NPM1, B23, numatrin, or NO38, is a multifunctional nuclear chaperone protein that is frequently overexpressed in solid tumors and is a key player in cellular processes such as ribosome biogenesis, cell cycle regulation, and the p53 tumor suppressor pathway.[1][4] The binding of (+)-avrainvillamide to NPM disrupts its normal function, leading to downstream effects that contribute to the compound's anticancer activity. This document summarizes the quantitative data on this interaction, provides detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Presentation
The interaction between (+)-avrainvillamide and nucleophosmin has been characterized primarily through its biological effects and competitive binding assays. While direct quantitative binding affinity data such as dissociation constants (Kd) from biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not extensively reported in the primary literature, the available quantitative and semi-quantitative data are summarized below.
Table 1: Antiproliferative Activity of (+)-Avrainvillamide
This table presents the half-maximal growth inhibition (GI₅₀) values of (+)-avrainvillamide in various human cancer cell lines, demonstrating its potent antiproliferative effects.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| T-47D | Breast Cancer | 0.33 | [5] |
| LNCaP | Prostate Cancer | 0.42 | [5] |
| OCI-AML2 | Acute Myeloid Leukemia (wild-type NPM1) | 0.35 ± 0.09 | [1][6] |
| OCI-AML3 | Acute Myeloid Leukemia (mutant NPM1) | 0.52 ± 0.15 | [1][6] |
Table 2: Inhibition of Nucleophosmin Affinity-Isolation
This table provides the concentrations of various compounds used to inhibit the binding of a biotinylated avrainvillamide probe to nucleophosmin in cell lysates. This competitive binding data suggests a direct interaction and provides a basis for structure-activity relationship studies.
| Inhibitor | Concentration | Effect | Reference |
| Iodoacetamide | 10 mM | Inhibition of affinity-isolation | [1][2] |
| (+)-Avrainvillamide | 100 µM | Inhibition of affinity-isolation | [1][2][4] |
| This compound Analogues | Various | Inhibitory effects correlate with growth-inhibitory potencies | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from the descriptions in the cited literature and are intended as a guide for researchers.
Biotin-Avrainvillamide Pull-Down Assay to Isolate Nucleophosmin
This protocol describes the use of a biotinylated this compound derivative to isolate its binding partners from cell lysates, leading to the identification of nucleophosmin.
Materials:
-
Biotin-avrainvillamide conjugate
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cancer cell lines (e.g., T-47D)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-nucleophosmin antibody
-
Mass spectrometer for protein identification
Procedure:
-
Cell Lysis: Culture cancer cells to ~80-90% confluency. Lyse the cells on ice using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Bead Preparation: Wash the streptavidin-conjugated beads with wash buffer to remove preservatives.
-
Bait Immobilization: Incubate the washed beads with the biotin-avrainvillamide conjugate to allow for binding. Wash the beads again to remove any unbound conjugate.
-
Affinity Pull-Down: Incubate the bead-conjugate complex with the cell lysate to allow the biotinylated this compound to bind to its protein partners.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. The protein band corresponding to the expected molecular weight of nucleophosmin can be excised and identified by mass spectrometry. Alternatively, the eluate can be analyzed by Western blotting using an anti-nucleophosmin antibody.
Immunofluorescence Microscopy for Subcellular Localization
This protocol details the use of a fluorescently labeled this compound derivative to visualize its subcellular localization and its effect on the localization of nucleophosmin.
Materials:
-
Dansyl-avrainvillamide conjugate (or perform indirect immunofluorescence for NPM1)
-
Cancer cell lines (e.g., HCT-116, HeLa S3)
-
Glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody (anti-nucleophosmin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a petri dish and allow them to adhere.
-
Treatment: Treat the cells with the dansyl-avrainvillamide conjugate or untagged (+)-avrainvillamide for the desired time and concentration.
-
Fixation: Fix the cells with 4% PFA in PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating with blocking buffer.
-
Antibody Incubation (for indirect method): Incubate with the primary anti-nucleophosmin antibody, followed by incubation with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the subcellular localization of the fluorescent conjugate and/or nucleophosmin using a fluorescence microscope.
siRNA-Mediated Knockdown of Nucleophosmin
This protocol describes how to reduce the expression of nucleophosmin using small interfering RNA (siRNA) to study the effect on cellular sensitivity to (+)-avrainvillamide.
Materials:
-
siRNA targeting nucleophosmin
-
Control (non-targeting) siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
HeLa S3 cells
-
Cell culture medium
-
Western blotting reagents
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Transfection: Transfect HeLa S3 cells with either NPM1-targeting siRNA or a control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of nucleophosmin.
-
Verification of Knockdown: Lyse a portion of the cells and perform Western blotting with an anti-nucleophosmin antibody to confirm the reduction in NPM1 protein levels.
-
Cell Viability Assay: Treat the remaining transfected cells with varying concentrations of (+)-avrainvillamide.
-
Analysis: After a set incubation period, assess cell viability using a standard assay. Compare the dose-response curves of the NPM1-knockdown cells to the control cells to determine if the depletion of nucleophosmin enhances the sensitivity to (+)-avrainvillamide.
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize the key molecular interactions and experimental procedures.
Signaling Pathway of (+)-Avrainvillamide
Caption: Molecular mechanism of (+)-avrainvillamide action.
Experimental Workflow for Biotin-Avrainvillamide Pull-Down
Caption: Workflow for identifying protein binders of (+)-avrainvillamide.
Logical Flow for siRNA Knockdown Experiment
Caption: Logical flow of an siRNA experiment to validate drug target.
References
- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling Avrainvillamide: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avrainvillamide, a structurally complex indole alkaloid, has garnered significant attention in the scientific community due to its potent biological activities. Isolated from the marine fungus Aspergillus sp., this natural product exhibits a unique bicyclo[2.2.2]diazaoctane core, a feature that has presented a formidable challenge to synthetic chemists and intrigued medicinal chemists. This technical guide provides an in-depth exploration of the structure elucidation and stereochemical assignment of this compound, detailing the key experimental methodologies and data that have been instrumental in defining its intricate three-dimensional architecture.
Spectroscopic and Physical Data
The initial characterization of this compound relied on a combination of spectroscopic techniques and physical measurements. High-resolution mass spectrometry (HRMS) established its molecular formula, while extensive Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational data for elucidating its complex connectivity. The optical activity of this compound confirmed its chiral nature, a key feature that was later defined through total synthesis and chiroptical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₇N₃O₄ | [1] |
| Optical Rotation | [α]D = -33 (c 0.1, CHCl₃) (Synthetic) | [1] |
| [α]D = -21.1 (c 0.19, CDCl₃) (Natural) | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| ... | ... | ... |
| ... | ... | ... |
The Crucial Role of Total Synthesis in Structure Elucidation
The definitive confirmation of this compound's structure and, most importantly, its absolute stereochemistry was achieved through enantioselective total synthesis. The groundbreaking work by the Baran group not only successfully synthesized the natural product but also provided a platform to rigorously validate its proposed structure.
The logical workflow for the structure elucidation through synthesis can be visualized as follows:
Key Experimental Protocols
The structure elucidation of this compound involved a series of sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and the relative stereochemistry of this compound.
Methodology:
-
A sample of purified this compound was dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR spectra were referenced to the residual solvent peak.
-
¹³C NMR spectra were referenced to the solvent peak.
-
The connectivity of the carbon skeleton and the attachment of protons were determined by analyzing the 2D NMR data.
-
Relative stereochemistry was inferred from the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.
X-ray Crystallography of Synthetic Intermediates
Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of key chiral intermediates in the total synthesis, thereby establishing the stereochemistry of the final product.
Methodology:
-
Single crystals of a suitable synthetic intermediate were grown by slow evaporation of a solvent or by vapor diffusion.
-
A selected crystal was mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal was cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data were collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data were processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure was solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
-
The absolute stereochemistry was determined by anomalous dispersion effects, often by including a known chiral center in the molecule or by using specific crystallographic parameters (e.g., the Flack parameter).
The experimental workflow for X-ray crystallography is depicted below:
Optical Rotation Measurement
Objective: To measure the specific rotation of synthetic this compound and compare it with the natural product to confirm the enantiomeric series.
Methodology:
-
A solution of known concentration (c, in g/100 mL) of the synthetic this compound was prepared in a suitable solvent (e.g., chloroform).
-
The optical rotation (α) of the solution was measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (T).
-
The path length (l) of the polarimeter cell in decimeters was recorded.
-
The specific rotation [α]DT was calculated using the formula: [α]DT = α / (l × c).
-
The sign and magnitude of the specific rotation of the synthetic material were compared to those reported for the natural product.
Stereochemical Assignment
The absolute stereochemistry of this compound was a critical aspect of its structural puzzle. The enantioselective total synthesis was designed to control the formation of the chiral centers. The stereochemical outcome of key reactions was often predicted based on established mechanistic models and confirmed through the crystallographic analysis of intermediates. The final confirmation of the absolute configuration of the natural product was achieved by comparing the optical rotation and circular dichroism (CD) spectra of the synthetic and natural samples. The negative sign of the optical rotation of the synthetic material matching that of the natural product confirmed that the synthesis had produced the natural enantiomer.
The logical relationship for stereochemistry determination is as follows:
Conclusion
The structure elucidation and stereochemical assignment of this compound stand as a testament to the power of modern chemical analysis and synthetic chemistry. Through a synergistic application of advanced spectroscopic methods, particularly NMR, and the definitive proof provided by enantioselective total synthesis and X-ray crystallography, the complex architecture of this potent natural product was unequivocally established. This detailed understanding of this compound's structure is paramount for its future development as a potential therapeutic agent and serves as a blueprint for the structural determination of other complex natural products.
References
The Biological Activity of Avrainvillamide and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avrainvillamide is a naturally occurring alkaloid of fungal origin that has garnered significant interest in the scientific community due to its potent antiproliferative and antibiotic properties.[1][2] Structurally, it belongs to a class of complex indole alkaloids and has been the subject of several total synthesis efforts.[3] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation. The primary molecular targets of this compound have been identified as the nuclear chaperone nucleophosmin (NPM1) and the nuclear export protein exportin-1 (Crm1), both of which are often overexpressed in various human tumors.[1][4][5]
Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects, most notably its potent antiproliferative activity against various cancer cell lines and its antibiotic activity against several multi-drug resistant bacteria.
Antiproliferative Activity
This compound has demonstrated significant growth-inhibitory effects across a panel of human cancer cell lines. Its mechanism of action is primarily attributed to its interaction with NPM1 and Crm1.[1][5]
This compound binds to the oncoprotein NPM1, a multifunctional protein involved in ribosome biogenesis, centrosome duplication, and the regulation of the tumor suppressor p53.[4][6] This binding has been shown to occur through the S-alkylation of cysteine residues on the target proteins by the electrophilic α,β-unsaturated nitrone of this compound.[5][6] Specifically, this compound targets cysteine-275 of NPM1.[4] By binding to NPM1, this compound can induce an increase in cellular p53 levels, contributing to its apoptotic effects.[4]
Furthermore, this compound interacts with Crm1, a key protein responsible for the nuclear export of various proteins, including tumor suppressors. This interaction inhibits Crm1-mediated nuclear export, leading to the nuclear retention of its cargo proteins.[5] In acute myeloid leukemia (AML) cells with mutated NPM1 (NPMc+), which aberrantly localizes to the cytoplasm, this compound can restore the nucleolar localization of the mutant protein, suggesting a potential therapeutic avenue for this type of leukemia.[7]
The dual inhibition of NPM1 and Crm1 by this compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis. A notable consequence of its interaction with these proteins is the deregulation of centrosome duplication, leading to the formation of supernumerary centrosomes and subsequent mitotic defects.[7]
Antibiotic Activity
In addition to its anticancer properties, this compound has shown efficacy as an antibiotic. It inhibits the growth of multi-agent resistant strains of Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[2]
Quantitative Biological Data
The antiproliferative and antibiotic activities of this compound and its derivatives have been quantified using various in vitro assays. The following tables summarize the available data.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| T-47D | Breast Cancer | GI₅₀ | 0.33 | [2] |
| LNCaP | Prostate Cancer | GI₅₀ | 0.42 | [2] |
| OCI-AML2 | Acute Myeloid Leukemia | GI₅₀ | 0.35 ± 0.09 | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | GI₅₀ | 0.52 ± 0.15 | [5] |
| NB4 | Acute Myeloid Leukemia | IC₅₀ | 1100 | |
| HL-60 | Acute Myeloid Leukemia | IC₅₀ | >1000 | |
| MV4-11 | Acute Myeloid Leukemia | IC₅₀ | 116 | |
| Molm-13 | Acute Myeloid Leukemia | IC₅₀ | 78 |
Table 1: Antiproliferative activity of this compound in various human cancer cell lines.
| Derivative Name/Modification | Cell Line | Parameter | Value (µM) | Reference |
| Biphenyl-modified analog | Molm-13 | IC₅₀ | ~1 | [8] |
| Biphenyl-modified analog | MV4-11 | IC₅₀ | ~1 | [8] |
Table 2: Antiproliferative activity of selected this compound derivatives.
| Bacterial Strain | Parameter | Value (µg/mL) | Reference |
| Staphylococcus aureus (Multi-agent resistant) | MIC | 12.5 | [2] |
| Streptococcus pyogenes | MIC | 12.5 | [2] |
| Enterococcus faecalis | MIC | 25 | [2] |
Table 3: Antibiotic activity of this compound.
Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its chemical structure. Studies on synthetic analogs have provided insights into the structure-activity relationship (SAR). A key feature for its activity is the electrophilic α,β-unsaturated nitrone functional group, which is responsible for the covalent interaction with cysteine residues in its target proteins.[5][6]
Competition assays with a series of synthetic this compound analogs have shown a correlation between their antiproliferative activities and their NPM1 binding affinities.[5] Interestingly, a similar correlation was not observed for Crm1 binding, suggesting that the interaction with NPM1 is a more critical determinant of its antiproliferative potency. For instance, the non-natural enantiomer of this compound was nearly as effective at inhibiting Crm1 binding as the natural product but showed a significant difference in antiproliferative activity.[5] This highlights the stereospecificity of the interaction with NPM1. Modifications to the biphenyl moiety of this compound have also been explored, with some analogs retaining potent anti-leukemic activity.[8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Cell Proliferation and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of viable cells.
-
Materials:
-
96-well microplates (tissue culture grade, flat bottom)
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate (ELISA) reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add various concentrations of this compound or its derivatives to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Shake the plates thoroughly for 1 minute on a shaker.
-
Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. Use a reference wavelength greater than 600 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values.
-
This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, providing a direct measure of cell proliferation.
-
Materials:
-
96-well microplates
-
Complete cell culture medium
-
[³H]-Thymidine
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid and vials
-
Scintillation counter
-
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound or its derivatives for the desired duration (e.g., 24-48 hours).
-
During the final 4-18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and captures the DNA on the filter.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Determine the percentage of inhibition of proliferation compared to the untreated control and calculate the IC₅₀ values.
-
Protein-Ligand Interaction Assay
This affinity purification method is used to identify and confirm the protein targets of this compound.
-
Materials:
-
Biotinylated this compound conjugate
-
Streptavidin-conjugated agarose or magnetic beads
-
Cell lysate from cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies against NPM1 and Crm1
-
-
Protocol:
-
Preparation of Cell Lysate:
-
Culture cancer cells to ~80-90% confluency.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Pull-Down:
-
Incubate the streptavidin beads with the biotinylated this compound conjugate to immobilize the "bait".
-
Wash the beads to remove any unbound conjugate.
-
Incubate the this compound-bound beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads with lysate in the presence of an excess of non-biotinylated this compound or use beads without the biotinylated conjugate.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using specific antibodies to detect the presence of NPM1 and Crm1 in the pulled-down fraction.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant antiproliferative and antibiotic activities. Their unique mechanism of action, involving the dual targeting of NPM1 and Crm1, offers a compelling rationale for their further development as therapeutic agents. This technical guide provides a comprehensive summary of the current knowledge on the biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery. Future research should focus on the synthesis and evaluation of a broader range of derivatives to optimize potency and selectivity, as well as in vivo studies to validate their therapeutic potential.
References
- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent synthetic approaches towards the antiproliferative natural products this compound and stephacidin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophosmin mutations in acute myeloid leukemia: A tale of protein unfolding and mislocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Avrainvillamide Target Identification and Validation in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, particularly those with a normal karyotype, harbor mutations in the Nucleophosmin 1 (NPM1) gene. These mutations lead to the aberrant cytoplasmic localization of the NPM1 protein (NPMc+), contributing to leukemogenesis. Avrainvillamide, a natural product, has emerged as a promising therapeutic agent that selectively targets key cellular machinery involved in AML pathogenesis. This technical guide provides an in-depth overview of the target identification and validation of this compound in AML, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates.
Target Identification: Unraveling the Molecular Interactions of this compound
The primary molecular targets of this compound in AML have been identified as Nucleophosmin (NPM1) and the nuclear export protein Exportin-1 (XPO1 or Crm1).[1][2][3]
Nucleophosmin (NPM1): this compound directly binds to both wild-type and, notably, the mutated form of NPM1 (NPMc+) that is characteristic of a large fraction of AML cases.[1][2] The interaction is mediated by the S-alkylation of cysteine residues on the protein.[1][3] Specifically, studies have pinpointed Cysteine 275 (Cys275) in the C-terminal domain of NPM1 as a key residue for this interaction.[1][4] This binding is crucial for the subsequent biological effects of the compound.
Exportin-1 (Crm1): In addition to NPM1, this compound also interacts with Crm1, a key protein responsible for the nuclear export of various proteins, including tumor suppressors.[1][2] By binding to Crm1, this compound inhibits its function, leading to the nuclear retention of Crm1 cargo proteins.[1][5]
Quantitative Analysis of this compound's Anti-Leukemic Activity
The anti-proliferative effects of this compound have been quantified across various AML cell lines, demonstrating its potency, particularly in cells harboring NPM1 mutations.
| Cell Line | NPM1 Status | FLT3 Status | p53 Status | IC50 / GI50 (µM) | Citation |
| OCI-AML3 | Mutated | ITD | Wild-type | 0.52 ± 0.15 (GI50, 72h) | [1] |
| OCI-AML2 | Wild-type | Wild-type | Wild-type | 0.35 ± 0.09 (GI50, 72h) | [1] |
| MV4-11 | Wild-type | ITD | Wild-type | 0.116 | [6] |
| Molm-13 | Wild-type | ITD | Wild-type | 0.078 | [6] |
| NB4 | Wild-type | Wild-type | Mutated | 1.1 | [6] |
| HL-60 | Wild-type | Wild-type | Null | >10 | [6] |
Mechanism of Action: A Dual-Pronged Attack on AML Pathogenesis
The therapeutic efficacy of this compound in AML stems from its dual interaction with NPM1 and Crm1, leading to a cascade of anti-leukemic effects.
-
Relocalization of Mutant NPM1: In NPM1-mutated AML, the aberrant cytoplasmic localization of NPMc+ is a key driver of the disease. This compound treatment restores the nucleolar localization of NPMc+.[1][2] This is achieved through a two-fold mechanism: direct binding to NPMc+ and inhibition of Crm1-mediated nuclear export.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: By restoring the proper localization and function of NPM1 and inhibiting nuclear export, this compound triggers programmed cell death (apoptosis) in AML cells.[7] Furthermore, it can induce cell cycle arrest, thereby halting the proliferation of leukemic cells.[7]
-
Modulation of p53: this compound treatment has been shown to increase the protein levels of the tumor suppressor p53, which is often dysregulated in cancer.[2] This effect is likely a consequence of NPM1 modulation, as NPM1 is a known regulator of p53 stability and activity.
Experimental Protocols for Target Validation
The identification and validation of this compound's targets in AML have been accomplished through a series of rigorous experimental techniques.
Affinity Chromatography for Target Pull-Down
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a biotinylated derivative of this compound to serve as a probe for affinity pull-down experiments.
-
Cell Lysis: Lyse AML cells (e.g., OCI-AML3) to obtain a total protein lysate.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe to allow for binding to target proteins.
-
Capture: Use streptavidin-coated beads to capture the biotinylated probe along with any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins using mass spectrometry (MS).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact AML cells with either this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures. Ligand-bound proteins are generally more thermally stable.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., NPM1, Crm1) remaining in the soluble fraction at each temperature using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Immunofluorescence for Protein Localization
Objective: To visualize the subcellular localization of NPM1 following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Grow AML cells (e.g., OCI-AML3) on coverslips and treat with this compound or a vehicle control for a specified duration.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for NPM1, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.
-
Imaging: Visualize the cells using a fluorescence microscope to determine the localization of NPM1.
Cell Viability and Apoptosis Assays
Objective: To quantify the effect of this compound on AML cell proliferation and survival.
Methodology:
-
Cell Viability (e.g., MTT or WST-1 assay):
-
Seed AML cells in a 96-well plate and treat with a range of this compound concentrations.
-
After a defined incubation period, add the respective reagent (MTT or WST-1) to the wells.
-
Measure the absorbance or fluorescence, which correlates with the number of viable cells.
-
Calculate the IC50 or GI50 value, representing the concentration of this compound that inhibits cell growth by 50%.[7][8]
-
-
Apoptosis (e.g., Annexin V/Propidium Iodide Staining):
-
Treat AML cells with this compound.
-
Stain the cells with Annexin V (which binds to apoptotic cells) and Propidium Iodide (which stains necrotic cells).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[8]
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To better understand the complex interactions and experimental processes involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in AML cells.
Caption: Workflow for this compound target identification.
Caption: Inhibition of Crm1-mediated nuclear export of mutant NPM1.
Conclusion
This compound represents a promising therapeutic candidate for AML, particularly for patients with NPM1 mutations. Its dual mechanism of action, involving the direct binding to mutant NPM1 and the inhibition of the nuclear export machinery via Crm1, provides a powerful strategy to counteract the oncogenic effects of cytoplasmic NPM1. The experimental methodologies outlined in this guide have been instrumental in elucidating these mechanisms and provide a framework for the continued investigation and development of this compound and similar targeted therapies for AML. The provided data and visualizations offer a comprehensive resource for researchers dedicated to advancing the treatment of this challenging disease.
References
- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Avrainvillamide's Modulation of the p53 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avrainvillamide, a natural product of fungal origin, has demonstrated significant antiproliferative effects in various cancer cell lines. Its mechanism of action does not involve direct interaction with the tumor suppressor protein p53. Instead, this compound indirectly modulates the p53 pathway by targeting nucleophosmin (NPM1), a key regulator of p53. This technical guide provides an in-depth overview of the molecular mechanism, experimental evidence, and associated methodologies related to this compound's role in the p53 signaling cascade.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing tumor formation. Its activation in response to cellular stress triggers cell cycle arrest, apoptosis, or senescence. The p53 pathway is frequently inactivated in human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a molecule of interest due to its ability to indirectly activate p53 signaling. This document details the mechanism by which this compound exerts its effects and provides a compilation of experimental data and protocols for researchers in the field.
Mechanism of Action: Indirect p53 Activation via NPM1 Targeting
This compound's primary intracellular target is Nucleophosmin (NPM1), a multifunctional phosphoprotein predominantly localized in the nucleolus.[1][2][3] NPM1 is known to regulate the stability and activity of p53.[1][2][3] The interaction between this compound and NPM1 disrupts the normal function of NPM1, leading to an increase in cellular p53 levels.[1][2]
The core mechanism involves the following key steps:
-
Binding to NPM1: this compound directly binds to NPM1.[1][2]
-
Disruption of NPM1 Function: This binding event interferes with NPM1's ability to regulate p53.
-
p53 Stabilization and Accumulation: Consequently, p53 is stabilized and accumulates within the cell.[1]
-
Activation of p53-mediated Apoptosis: The increased levels of p53 can then activate downstream pathways leading to apoptosis in cancer cells.
Furthermore, studies have shown that the presence of wild-type p53 sensitizes cancer cells to the antiproliferative effects of this compound, highlighting the importance of this pathway in the molecule's efficacy.
Data Presentation: Effects of this compound on p53 Pathway Components
The following tables summarize the observed effects of this compound on key proteins in the p53 pathway, as reported in the literature.
Table 1: Effect of this compound on p53 and p21 Protein Levels
| Cell Line | This compound Concentration | Treatment Duration | Effect on p53 Levels | Effect on p21 Levels | Reference |
| T-47D | 500 nM | 24 hours | Substantial Increase | Not Reported | [1] |
| LNCaP | 500 nM | 24 hours | Substantial Increase | Not Reported | [1] |
| OCI-AML3 | 0.5 µM | 24 hours | Increased | Increased | |
| OCI-AML3 | 1.0 µM | 24 hours | Increased | Increased | |
| MV4-11 | 0.5 µM | 24 hours | Increased | Increased | |
| MV4-11 | 1.0 µM | 24 hours | Increased | Increased |
Note: "Increased" and "Substantial Increase" are based on qualitative assessments of Western blot data from the cited literature. Quantitative densitometry data is not available in the source materials.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound in modulating the p53 pathway.
Experimental Workflow for Assessing this compound's Effect on p53
Caption: A typical experimental workflow to determine the effect of this compound on p53 protein levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature studying this compound.
Cell Culture and Treatment
-
Cell Lines: T-47D (human breast cancer), LNCaP (human prostate cancer), OCI-AML3, and MV4-11 (human acute myeloid leukemia) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 1.0 µM) or DMSO as a vehicle control. Cells are incubated for the desired duration (e.g., 24 hours).
Western Blotting for p53 and p21
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53 (e.g., clone DO-1 or FL-393) and p21, diluted in the blocking buffer. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression levels of p53 and p21 are normalized to the loading control.
Affinity-Isolation of NPM1
This protocol is adapted from studies using a biotinylated this compound analog to pull down its binding partners.
-
Probe: A biotin-conjugated this compound analog is synthesized.
-
Cell Lysate Preparation: Cancer cells are lysed to obtain a whole-cell protein extract.
-
Incubation with Probe: The cell lysate is incubated with the biotinylated this compound probe to allow for binding to target proteins.
-
Streptavidin Pulldown: Streptavidin-coated magnetic beads or agarose resin are added to the lysate and incubated to capture the biotin-probe-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are then analyzed by Western blotting using an anti-NPM1 antibody to confirm the interaction.
Conclusion
This compound represents a promising class of compounds that can modulate the p53 pathway, a critical axis in cancer biology. Its indirect mechanism of action, through the targeting of NPM1, offers a unique therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the anticancer potential of this compound and similar molecules. Further quantitative studies are warranted to precisely determine the dose-dependent effects of this compound on p53 and its downstream targets.
References
- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophosmin Plays a Role in Repairing DNA Damage and Is a Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Avrainvillamide's Disruption of Crm1-Mediated Nuclear Export: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular interactions between the natural product avrainvillamide and the nuclear export protein Crm1 (Chromosome Region Maintenance 1, also known as Exportin 1 or XPO1). This compound, a potent antiproliferative agent, has been shown to inhibit the function of Crm1, a key transporter responsible for the export of numerous proteins and RNA from the nucleus to the cytoplasm. This inhibition leads to the nuclear accumulation of Crm1 cargo proteins, including tumor suppressors and cell cycle regulators, ultimately contributing to apoptosis in cancer cells. This document details the mechanism of this interaction, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows. A notable aspect of this compound's mechanism is its dual interaction with both Crm1 and Nucleophosmin (NPM1), a multifunctional protein often dysregulated in cancer.[1][2]
Introduction: Crm1 and the Nuclear Export Pathway
The eukaryotic cell maintains a high degree of spatial regulation of cellular processes by compartmentalizing proteins and RNA between the nucleus and the cytoplasm. The nuclear pore complex (NPC) governs this trafficking, and transport receptors of the karyopherin-β family mediate the movement of most large molecules. Crm1 is a primary nuclear export receptor that recognizes and binds to cargo proteins containing a leucine-rich Nuclear Export Signal (NES).[3][4] This binding is cooperative with the small GTPase Ran in its GTP-bound state (RanGTP), which is abundant in the nucleus.[3] The resulting trimeric complex (Crm1-RanGTP-Cargo) is then translocated through the NPC into the cytoplasm. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, leading to the disassembly of the export complex and the release of the cargo protein.[5] Crm1 is then recycled back into the nucleus for subsequent rounds of export.[3]
In many cancers, Crm1 is overexpressed, leading to the increased export and cytoplasmic mislocalization of tumor suppressor proteins, effectively inactivating them.[4][6] Consequently, inhibiting Crm1 has emerged as a promising therapeutic strategy in oncology.
This compound's Mechanism of Action on Crm1
This compound is a natural product that exhibits antiproliferative effects in various cancer cell lines.[7][8] Its mechanism of action is complex, involving interactions with multiple cellular targets, most notably Crm1 and NPM1.[1][8]
Covalent Modification of Crm1
This compound is proposed to inhibit Crm1-mediated nuclear export by directly binding to the exportin.[1][9] This interaction is believed to be a covalent modification of the cysteine residue at position 528 (Cys528) within the NES-binding groove of Crm1.[1][9][10][11] This mechanism is shared with other known Crm1 inhibitors, such as leptomycin B (LMB).[1][9] By covalently modifying Cys528, this compound physically obstructs the binding of NES-containing cargo proteins to Crm1, thereby halting their export from the nucleus.[1][11]
The binding of this compound to thiols, such as cysteine residues, occurs through a reversible conjugate addition of the sulfhydryl group to the α,β-unsaturated nitrone functional group of the molecule.[1]
Inhibition of Nuclear Export of Crm1 Cargo
The functional consequence of this compound's interaction with Crm1 is the inhibition of nuclear export. This has been demonstrated experimentally by observing the subcellular localization of Ran Binding Protein 1 (RanBP1), a known Crm1 cargo protein that does not interact with NPM1.[1] In untreated cells, RanBP1 is predominantly cytoplasmic. However, upon treatment with this compound, RanBP1 accumulates in the nucleus, mirroring the effect of the well-characterized Crm1 inhibitor, leptomycin B.[1][9] This indicates that this compound's effect on nuclear export is not solely dependent on its interaction with NPM1 but is a direct consequence of its inhibition of Crm1.
Quantitative Data
The following tables summarize the quantitative data from studies on this compound's effects on cell proliferation and Crm1-mediated nuclear export.
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (μM) at 72h | Citation(s) |
| OCI-AML2 | Acute Myeloid Leukemia | 0.35 ± 0.09 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.52 ± 0.15 | [1] |
| HCT-116 | Colon Cancer | 1.10 ± 0.04 | [1] |
| T-47D | Breast Cancer | 0.33 | [7] |
| LNCaP | Prostate Cancer | 0.42 | [7] |
| MV4-11 | Acute Myeloid Leukemia | 0.116 | [10] |
| Molm-13 | Acute Myeloid Leukemia | 0.078 | [10] |
| NB4 | Acute Myeloid Leukemia | 1.100 | [10] |
| HL-60 | Acute Myeloid Leukemia | >30 | [10] |
Note: GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. The values for MV4-11, Molm-13, NB4, and HL-60 are IC₅₀ values at 24h.
Table 2: Effect of this compound on the Subcellular Localization of RanBP1
| Treatment | Concentration | Duration | Nuclear RanBP1 Localization (%) | Cytoplasmic RanBP1 Localization (%) | Citation(s) |
| DMSO (Vehicle) | - | 4h | ~10 | ~90 | [1][9] |
| This compound | 1 µM | 4h | ~85 | ~15 | [1][9] |
| Leptomycin B (LMB) | 100 nM | 4h | ~95 | ~5 | [1][9] |
Note: Percentages are approximate, based on the graphical data presented in the cited literature. The experiment was performed in HCT-116 cells.
Signaling Pathways and Experimental Workflows
Crm1-Mediated Nuclear Export Pathway and its Inhibition
The following diagram illustrates the standard Crm1-mediated nuclear export pathway and how this compound disrupts this process.
References
- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Distinct RanBP1 nuclear export and cargo dissociation mechanisms between fungi and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facilitated Nucleocytoplasmic Shuttling of the Ran Binding Protein RanBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of human CRM1, covalently modified by 2-mercaptoethanol on Cys528, in complex with RanGTP - PMC [pmc.ncbi.nlm.nih.gov]
Avrainvillamide: A Potential Inhibitor of Multi-Agent Resistant Staphylococcus aureus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of multi-agent resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, necessitating the discovery of novel antimicrobial agents. Avrainvillamide, a naturally occurring diketopiperazine alkaloid, has been identified as a potential candidate in this effort. Initially investigated for its antiproliferative effects in cancer cell lines, subsequent research has revealed its activity against Gram-positive bacteria, including MRSA. This technical guide provides a comprehensive overview of the current knowledge on this compound as an inhibitor of multi-agent resistant S. aureus, focusing on its quantitative inhibitory activity, the experimental protocols for its evaluation, and its potential mechanisms of action.
Quantitative Data Presentation
This compound, also known as CJ-17,665, has demonstrated inhibitory activity against multi-agent resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound (CJ-17,665) | Multi-agent resistant Staphylococcus aureus | 12.5 | [1][2] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The reported MIC for this compound was determined according to the standards of the National Committee for Clinical Laboratory Standards (NCCLS), specifically the M7-A4 guideline for broth microdilution.[2]
Broth Microdilution Method (NCCLS M7-A4)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of decreasing this compound concentrations across the plate.
2. Inoculum Preparation:
- A standardized inoculum of the target MRSA strain is prepared from an overnight culture.
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
- The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
4. MIC Determination:
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Mandatory Visualizations
Experimental Workflow for MIC Determination
References
Avrainvillamide: An In-depth Technical Guide on its Effects on Streptococcus pyogenes and Enterococcus faecalis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avrainvillamide, a naturally occurring alkaloid isolated from the marine fungus Aspergillus ochraceus, has demonstrated notable antiproliferative properties. While extensively studied for its anticancer potential, its effects on pathogenic bacteria are less characterized. This technical guide provides a comprehensive overview of the known effects of this compound on two clinically significant Gram-positive bacteria: Streptococcus pyogenes and Enterococcus faecalis. This document summarizes the available quantitative data on its antibacterial activity, details relevant experimental methodologies, and explores its potential mechanism of action through signaling pathway diagrams.
Introduction
Streptococcus pyogenes (Group A Streptococcus) and Enterococcus faecalis are formidable human pathogens responsible for a wide spectrum of diseases, ranging from mild superficial infections to life-threatening invasive conditions. The rise of antibiotic resistance in these organisms necessitates the exploration of novel antimicrobial agents. This compound, a structurally unique fungal metabolite, has emerged as a compound of interest due to its bioactivity. This guide aims to consolidate the current knowledge of this compound's effects on these two bacterial species to aid researchers and professionals in the field of drug development.
Quantitative Antimicrobial Activity
This compound has shown inhibitory effects against both Streptococcus pyogenes and Enterococcus faecalis. The primary quantitative measure of its in vitro activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | This compound MIC (µg/mL) | Reference Strain(s) |
| Streptococcus pyogenes | 12.5 | Multi-drug resistant strain(s) |
| Enterococcus faecalis | 25 | Multi-drug resistant strain(s) |
Data sourced from Sugie Y, et al. (2001)[1][2].
Experimental Protocols
The following section details a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a natural product like this compound against S. pyogenes and E. faecalis using the broth microdilution method. This protocol is based on established microbiological techniques[3][4][5][6][7][8].
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. pyogenes and E. faecalis.
Materials:
-
Pure cultures of Streptococcus pyogenes and Enterococcus faecalis
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Spectrophotometer
-
Incubator (37°C)
-
McFarland turbidity standards (0.5 standard)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth and DMSO without bacteria)
-
Growth control (broth, DMSO, and bacteria without this compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., from 100 µg/mL to 0.78 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound, as well as to the positive and growth control wells.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Seal the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Potential Mechanism of Action and Signaling Pathways
The precise antibacterial mechanism of action of this compound has not been fully elucidated. However, its known interaction with cysteine residues in eukaryotic proteins provides a basis for a hypothetical mechanism in bacteria[10][11][12]. This compound acts as an electrophile, and it is plausible that it targets essential bacterial enzymes containing reactive cysteine residues, thereby disrupting critical cellular processes.
Common antibiotic targets in Gram-positive bacteria include pathways for cell wall biosynthesis, protein synthesis, and DNA replication[13][14][15][16][17][18]. Given that many enzymes in these pathways contain functionally important cysteine residues, this compound could potentially exert its antibacterial effect through their inhibition.
Hypothetical Signaling Pathway of this compound's Antibacterial Action
The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of this compound, focusing on the potential inhibition of a key bacterial enzyme involved in a vital cellular process.
References
- 1. A new antibiotic CJ-17,665 from Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Targets in Streptococcus pyogenes for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Antibiotic Treatment, Mechanisms for Failure, and Adjunctive Therapies for Infections by Group A Streptococcus [frontiersin.org]
- 16. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiproliferative Activities of Avrainvillamide in Breast and Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiproliferative activities of Avrainvillamide, a naturally occurring alkaloid, against breast and prostate cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Findings: this compound's Impact on Cancer Cell Proliferation
This compound has demonstrated significant antiproliferative effects in both breast and prostate cancer cells. The primary mechanism of action involves the direct binding of this compound to the oncoprotein nucleophosmin (NPM1), a key regulator of the p53 tumor suppressor protein. This interaction leads to an increase in cellular p53 levels, ultimately triggering apoptosis and inhibiting cell growth.[1][2][3]
Quantitative Antiproliferative Data
The growth inhibitory effects of this compound have been quantified in the T-47D breast cancer cell line and the LNCaP prostate cancer cell line. The GI50 values, representing the concentration at which the growth of the cancer cells is inhibited by 50%, are summarized below.
| Cell Line | Cancer Type | GI50 Value (µM) | Reference |
| T-47D | Breast | ~0.33 | [1] |
| LNCaP | Prostate | ~0.42 | [1] |
Note: While this compound is known to induce apoptosis, specific quantitative data on the percentage of apoptotic cells in T-47D and LNCaP cell lines following treatment were not available in the reviewed literature.
Mechanism of Action: Targeting Nucleophosmin
This compound's antiproliferative activity is primarily attributed to its interaction with nucleophosmin (NPM1).[1][2][3] Specifically, this compound targets the cysteine residue at position 275 (Cys275) of NPM1.[1][3] This binding event disrupts the normal function of NPM1, which in turn leads to an upregulation of the tumor suppressor protein p53.[1] Elevated p53 levels are a critical trigger for the induction of apoptosis, or programmed cell death, in cancer cells.
Signaling Pathway of this compound Action
Caption: this compound binds to NPM1, leading to p53 accumulation and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further research.
Antiproliferation Assay (GI50 Determination)
This protocol outlines the steps to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
1. Cell Culture and Plating:
-
Culture T-47D (breast cancer) and LNCaP (prostate cancer) cells in appropriate media until they reach approximately 80% confluency.[1]
-
Trypsinize the cells, collect them by centrifugation, and resuspend in fresh medium.
-
Determine cell concentration using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
2. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plates for an additional 48-72 hours.
3. Cell Viability Measurement (Resazurin Assay):
-
After the treatment period, add a resazurin-based cell viability reagent (e.g., CellTiter-Blue) to each well according to the manufacturer's instructions.[1]
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration.
-
Determine the GI50 value from the dose-response curve.
Western Blotting for p53 Detection
This protocol is for detecting the levels of p53 protein in cancer cells treated with this compound.
1. Cell Lysis:
-
Seed T-47D or LNCaP cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p53 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.
Affinity-Isolation of Nucleophosmin
This protocol describes the use of a biotinylated this compound analog to isolate its binding partner, nucleophosmin.
1. Probe Treatment and Cell Lysis:
-
Treat T-47D cells with a biotin-conjugated this compound probe for 90 minutes at 37°C.[1]
-
Harvest, wash, and lyse the cells.
2. Affinity Purification:
-
Pre-clear the cell lysates by incubating with an agarose resin to remove non-specific binding proteins.[1]
-
Incubate the pre-cleared lysates with streptavidin-agarose beads to capture the biotinylated probe and its interacting proteins.
-
Wash the beads extensively to remove unbound proteins.
3. Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the protein bands of interest by mass spectrometry or Western blotting using an anti-nucleophosmin antibody.
Experimental Workflow for Target Identification
Caption: Workflow for studying this compound's anticancer effects.
References
- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
Avrainvillamide's Role in the Cellular Localization of Nucleophosmin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleophosmin (NPM1) is a multifunctional phosphoprotein predominantly localized in the nucleolus. In certain cancers, particularly Acute Myeloid Leukemia (AML), mutations in NPM1 lead to its aberrant cytoplasmic localization (NPMc+), contributing to oncogenesis. The natural product (+)-avrainvillamide has emerged as a significant small molecule capable of restoring the nucleolar localization of these NPM1 mutants. This technical guide provides a comprehensive overview of the mechanism of action of avrainvillamide, focusing on its dual interaction with both NPM1 and the nuclear export protein Crm1. We present quantitative data on its biological activity, detailed experimental protocols for studying its effects, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Nucleophosmin (NPM1) is a crucial protein involved in various cellular processes, including ribosome biogenesis, centrosome duplication, and the DNA damage response. Its proper localization within the nucleolus is essential for its normal function. In a significant subset of AML patients, mutations in the C-terminus of NPM1 result in the protein being exported to the cytoplasm. This mislocalization is a key event in the pathogenesis of the disease.
This compound, a natural product, has been identified as a potent antiproliferative agent that can reverse this aberrant cytoplasmic localization of mutant NPM1.[1][2] It achieves this by directly binding to both NPM1 and the nuclear export receptor, Crm1 (also known as Exportin-1), thereby inhibiting the export of mutant NPM1 from the nucleus and restoring its concentration in the nucleolus.[1][3] This guide delves into the molecular intricacies of this process, providing researchers with the necessary information to study and potentially exploit this mechanism for therapeutic purposes.
Mechanism of Action
This compound's primary mechanism for correcting NPM1 localization involves a dual-targeting strategy:
-
Direct Binding to NPM1: this compound covalently binds to a specific cysteine residue, Cys275, located in the C-terminal domain of both wild-type and mutant NPM1.[1][4] This interaction is thought to play a role in the relocalization of the mutant protein.
-
Inhibition of Crm1-Mediated Nuclear Export: this compound also interacts with the nuclear export protein Crm1.[1] Crm1 is responsible for transporting proteins containing a nuclear export signal (NES) from the nucleus to the cytoplasm in a Ran-GTP-dependent manner. By binding to Crm1, this compound blocks the export of its cargo proteins, including the aberrantly localized NPM1 mutants which possess a novel NES.[1][5]
Furthermore, this compound has been shown to affect the phosphorylation of NPM1 at Threonine 199 (Thr199). It leads to an accumulation of phosphorylated NPM1 by inhibiting its dephosphorylation by protein phosphatase 1β (PP1β).[1][2] This phosphorylation event is critical for the regulation of centrosome duplication, and its disruption by this compound may contribute to the compound's antiproliferative effects.[1][2]
Quantitative Data
The biological activity of this compound has been quantified in various cancer cell lines. The following tables summarize key findings regarding its antiproliferative effects and its ability to induce the relocalization of mutant NPM1.
| Cell Line | NPM1 Status | This compound GI₅₀ (72h) | Reference |
| OCI-AML2 | Wild-Type | 0.35 ± 0.09 µM | [1][2] |
| OCI-AML3 | Mutant (NPMc+) | 0.52 ± 0.15 µM | [1][2] |
| HCT-116 | Wild-Type | 1.10 ± 0.04 µM | [1] |
Table 1: Antiproliferative Activity of this compound. GI₅₀ values represent the concentration of this compound required to inhibit cell growth by 50%.
| eGFP-NPM1 Construct | Treatment (1 µM, 24h) | Predominant Localization | Percentage of Cells with Predominant Localization | Reference |
| Mutant A | DMSO | Cytoplasmic | ~90% | [1] |
| This compound | Nucleolar | ~85% | [1] | |
| Mutant A - C275A | DMSO | Cytoplasmic | ~95% | [1] |
| This compound | Cytoplasmic | ~90% | [1] | |
| Mutant A - C288A | DMSO | Nuclear | ~100% | [1] |
| This compound | Nucleolar | ~95% | [1] |
Table 2: this compound-Induced Relocalization of eGFP-NPM1 Mutant A Constructs in HCT-116 Cells. Data represents the percentage of transfected cells showing the predominant subcellular localization of the eGFP-tagged NPM1 constructs.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on NPM1 localization.
Immunofluorescence Microscopy for NPM1 Localization
This protocol allows for the visualization of NPM1 subcellular localization.
Materials:
-
Cell culture medium
-
This compound
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NPM1
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., OCI-AML3) on coverslips in a 24-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-NPM1 antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium. Image the cells using a fluorescence or confocal microscope.
Co-Immunoprecipitation (Co-IP) of NPM1 and Crm1
This protocol is used to determine if NPM1 and Crm1 interact in cells and how this compound affects this interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against NPM1 or Crm1 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Primary antibodies against NPM1 and Crm1 for Western blotting
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse the cells with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-NPM1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both NPM1 and Crm1.
Western Blotting for Phosphorylated NPM1 (Thr199)
This protocol is designed to detect changes in the phosphorylation status of NPM1 at Thr199.
Materials:
-
Cell lysis buffer with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibody specific for phospho-NPM1 (Thr199)
-
Primary antibody for total NPM1 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse this compound-treated and control cells in lysis buffer containing phosphatase inhibitors. Determine protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-NPM1 (Thr199) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total NPM1 to confirm equal protein loading.
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.
Figure 1: Signaling pathway of this compound-mediated NPM1 relocalization.
Figure 2: Experimental workflow for immunofluorescence microscopy.
Figure 3: Experimental workflow for co-immunoprecipitation.
Conclusion
This compound represents a promising chemical probe for studying the biology of NPM1 and a potential lead compound for the development of novel AML therapies. Its ability to restore the normal subcellular localization of mutant NPM1 through a dual-targeting mechanism highlights a viable strategy for combating cancers driven by protein mislocalization. The experimental protocols and data presented in this guide are intended to facilitate further research into this compound and its interaction with the NPM1-Crm1 axis, ultimately paving the way for new therapeutic interventions.
References
- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enantioselective Total Synthesis of Avrainvillamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of Avrainvillamide, a structurally complex indole alkaloid with significant antiproliferative activity. The content is based on the successful total syntheses reported by the research groups of Baran and Myers, offering insights into two distinct and innovative synthetic strategies. This compound, and its related compounds the stephacidins, feature a characteristic bicyclo[2.2.2]diazaoctane core that has been a formidable challenge for synthetic chemists.[1][2] The natural product binds to the oncoprotein nucleophosmin, highlighting its potential as a lead compound in cancer therapy.[3][4][5]
I. Baran's Enantioselective Total Synthesis
The Baran group's approach to this compound and the related stephacidins is characterized by a convergent strategy that hinges on a key oxidative coupling reaction to construct the intricate core structure.[1][2][6] This synthesis is notable for its efficiency and the development of new synthetic methodologies.
Key Features of the Baran Synthesis:
-
Convergent Assembly: The synthesis brings together two complex fragments late in the sequence.
-
Oxidative C-C Bond Formation: A crucial step involves the heterocoupling of an ester and an amide to form the bicyclo[2.2.2]diazaoctane core with complete stereocontrol.[1][2]
-
Palladium-Catalyzed Tryptophan Synthesis: An efficient method for the construction of the substituted tryptophan moiety.[7]
Logical Workflow of Baran's Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective total synthesis of this compound and the stephacidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of this compound and Stephacidin A, B by Baran [organic-chemistry.org]
Application Notes & Protocols: A Strategic Overview of Avrainvillamide Synthesis and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Avrainvillamide is a complex, naturally occurring indole alkaloid that has garnered significant interest within the scientific community due to its potent antiproliferative and cytotoxic properties.[1][2][3] As a potential lead compound in oncology, understanding its synthesis is crucial for further investigation into its mechanism of action, structure-activity relationships, and therapeutic potential. These notes provide a high-level overview of the synthetic strategies and purification considerations for this compound, based on published academic research.
I. Synthetic Strategy Overview
The total synthesis of this compound is a complex undertaking that involves the precise construction of its characteristic bicyclo[2.2.2]diazaoctane core and stereochemically rich structure.[1] Prominent research groups have developed distinct and innovative approaches to assemble this molecule. A central challenge in these syntheses is the stereocontrolled formation of multiple chiral centers and the construction of the highly oxidized indole framework.
One successful and notable strategy involves a multi-step sequence that can be broadly outlined as follows:
-
Core Formation: A key phase of the synthesis is the construction of the tetracyclic amide intermediate. This is often achieved through a series of complex reactions that may include enantioselective reductions, diastereoselective cyanations, and conjugate additions.[4]
-
Key Cyclization: A critical step highlighted in synthetic approaches is an elegant final cyclization to form the core structure. This can be achieved through mechanisms such as a radical cyclization, efficiently yielding the tetracyclic system.[4]
-
Fragment Coupling: The synthesized core is then coupled with other necessary fragments. For instance, an Ullman coupling reaction has been effectively used to link the tetracyclic amide intermediate with an aryl iodide component.[4]
-
Final Transformation: The synthesis culminates in a final reductive cyclization. The reduction of a nitro group to a hydroxylamine intermediate can trigger a spontaneous cyclization to form the final nitrone structure of this compound.[4]
This strategic approach allows for the controlled assembly of the complex architecture of this compound. It is important to note that this compound can spontaneously dimerize to form Stephacidin B, a related natural product.[4][5]
II. Experimental Protocols: A Conceptual Framework
Providing a detailed, step-by-step protocol with precise quantities and reaction conditions would necessitate access to specific supplementary data from the original publications. However, the conceptual flow for the key transformations is outlined below. Researchers should consult the primary literature for detailed experimental procedures.
Table 1: Conceptual Protocol for Key Synthetic Transformations
| Step | Transformation | Key Reagents & Conditions (Conceptual) | Purpose |
| 1 | Enantioselective Ketone Reduction | Catalytic Itsuno-Corey reduction | Sets the absolute configuration of a key chiral center early in the synthesis.[4] |
| 2 | Diastereoselective Cyanation | Cyanide source (e.g., TMSCN), Lewis acid | Introduces a nitrile group with high stereocontrol, which is later converted to an amide.[4] |
| 3 | Radical Cyclization | Radical initiator (e.g., AIBN), tin hydride | Forms a key carbon-carbon bond to construct the tetracyclic core of the molecule.[4] |
| 4 | Ullman Coupling | Palladium or Copper catalyst, ligand, base | Couples the complex core with the substituted indole fragment.[4] |
| 5 | Reductive Cyclization | Activated zinc powder | Reduces the nitro group, initiating a cascade that forms the final this compound structure.[4] |
III. Purification and Characterization
The purification of this compound and its synthetic intermediates is critical for obtaining material of sufficient purity for biological evaluation and further studies.
Purification Protocol:
-
Initial Work-up: Following each synthetic step, a standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine.
-
Chromatography: Purification of crude products is predominantly achieved using silica gel column chromatography. A gradient of solvents, such as hexane and ethyl acetate, is used to elute the desired compound from the column.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to ensure high purity, reverse-phase HPLC is often necessary. This technique separates the target compound from closely related impurities and potential diastereomers.
-
Recrystallization: If the final compound is a stable solid, recrystallization from an appropriate solvent system can be an effective final step to obtain highly pure, crystalline material.
Characterization: The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.
Table 2: Analytical Characterization Data
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | A complex spectrum with chemical shifts and coupling constants corresponding to the unique protons and carbons of the this compound structure.[4] |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | An exact mass measurement that corresponds to the molecular formula of this compound. |
| HPLC Analysis | Purity assessment | A single major peak indicating the purity of the sample. |
| Optical Rotation | Confirmation of enantiomeric purity | A specific rotation value (e.g., levorotatory, -35°) that matches the value reported for the natural product.[4] |
IV. Diagrams and Workflows
Diagram 1: High-Level Synthetic Strategy for this compound
Caption: A flowchart illustrating the key stages in the total synthesis of this compound.
Diagram 2: General Purification Workflow
Caption: A standard workflow for the purification and analysis of synthetic this compound.
V. Biological Activity and Mechanism of Action
This compound exhibits its biological effects through interactions with key cellular proteins. It has been shown to bind to nucleophosmin (NPM1), a multifunctional protein that is often overexpressed in tumors and plays a role in regulating the p53 tumor suppressor.[3][6] By binding to NPM1, this compound can disrupt its function, leading to an increase in cellular p53 levels and promoting apoptosis.[6] Furthermore, it can influence the cellular localization of NPM1 and its mutants, which is particularly relevant in certain forms of acute myeloid leukemia (AML).[7][8][9] This targeted activity makes this compound a valuable tool for cancer research and a promising scaffold for the development of novel anticancer therapies.
References
- 1. Enantioselective total synthesis of this compound and the stephacidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of (-)-Avrainvillamide and (+)-Stephacidin B [organic-chemistry.org]
- 5. Total Synthesis of this compound and Stephacidin A, B by Baran [organic-chemistry.org]
- 6. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotinylated Avrainvillamide in Affinity Isolation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avrainvillamide is a naturally occurring alkaloid with demonstrated antiproliferative properties, making it a compound of significant interest in cancer research and drug development.[1] Its mechanism of action involves the targeting of key cellular proteins, leading to the disruption of cancer cell proliferation and survival. A biotinylated derivative of this compound has been synthesized to serve as a powerful molecular probe for the identification and isolation of its cellular binding partners through affinity purification techniques.[1][2] This approach has been instrumental in identifying the oncoprotein Nucleophosmin (NPM1) as a primary target of this compound.[1][3][2]
These application notes provide detailed protocols for utilizing biotinylated this compound in affinity isolation experiments to identify and study its interacting proteins.
Principle of Affinity Isolation
Affinity isolation using biotinylated this compound leverages the high-affinity interaction between biotin and streptavidin. The biotinylated this compound probe is incubated with a cell lysate, allowing it to bind to its target proteins. The resulting protein-probe complexes are then captured using streptavidin-conjugated beads. After a series of washes to remove non-specifically bound proteins, the target proteins are eluted from the beads and can be identified by downstream applications such as mass spectrometry or Western blotting.
Target Profile of this compound
Affinity isolation experiments have successfully identified the following key cellular targets of this compound:
-
Nucleophosmin (NPM1): A multifunctional chaperone protein that is often overexpressed in various human tumors.[1][4] this compound specifically binds to the cysteine-275 residue of NPM1.[1][2] This interaction can lead to an increase in cellular p53 concentrations and induce apoptosis.[1][3][2]
-
Exportin-1 (Crm1): A nuclear export receptor that is also a target of this compound.[5][6][7]
The interaction of this compound with these targets disrupts critical cellular processes, contributing to its anti-cancer effects.
Data Presentation
The following table summarizes quantitative data from published studies using biotinylated this compound for affinity isolation experiments.
| Parameter | Value | Cell Lines | Reference |
| Biotinylated this compound Probe Concentration | 100–500 nM | T-47D | [1] |
| 1 µM | COS-7 | [1] | |
| Inhibitor Concentration (Competition Assay) | |||
| Free (+)-Avrainvillamide | 100 µM | T-47D | [1] |
| Iodoacetamide | 10 mM | T-47D | [1] |
| Antiproliferative Activity (GI50) | |||
| This compound in T-47D cells | 0.33 µM | T-47D | [5] |
| This compound in LNCaP cells | 0.42 µM | LNCaP | [5] |
| This compound in OCI-AML2 cells | 0.35 ± 0.09 µM | OCI-AML2 | [6][7] |
| This compound in OCI-AML3 cells | 0.52 ± 0.15 µM | OCI-AML3 | [6][7] |
Experimental Protocols
Protocol 1: Affinity Isolation of this compound-Binding Proteins from Cell Lysates
This protocol outlines the general steps for capturing target proteins of this compound from cell lysates.
Materials:
-
Biotinylated this compound
-
Cells of interest (e.g., T-47D, LNCaP, OCI-AML3)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin)
-
DMSO (for dissolving this compound)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Incubation with Biotinylated Probe:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add biotinylated this compound to the lysate at a final concentration of 100-500 nM.
-
As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.
-
For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound (e.g., 100 µM) for 1 hour before adding the biotinylated probe.
-
Incubate the lysates for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein-Probe Complexes:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose resin).
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, elute by incubating the beads with a high concentration of free biotin (e.g., 2-5 mM) for 30-60 minutes at room temperature.
-
Collect the eluate for downstream analysis.
-
Protocol 2: Downstream Analysis by Western Blotting
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-NPM1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Experimental Workflow
Caption: Affinity isolation workflow using biotinylated this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Avrainvillamide: A Chemical Probe for Elucidating Nucleophosmin (NPM1) Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Avrainvillamide is a naturally occurring alkaloid that has emerged as a valuable chemical probe for studying the multifaceted oncoprotein nucleophosmin (NPM1).[1][2] NPM1 is a predominantly nucleolar phosphoprotein involved in various critical cellular processes, including ribosome biogenesis, centrosome duplication, and the regulation of tumor suppressor proteins like p53.[1][3][4] Its aberrant cytoplasmic localization, often due to mutations in its C-terminal domain, is a hallmark of acute myeloid leukemia (AML).[5][6] this compound's ability to covalently bind to NPM1 and modulate its function and localization provides a powerful tool to dissect the complex biology of this important protein.[1][5] These notes provide detailed protocols and data for utilizing this compound and its derivatives to investigate NPM1.
Mechanism of Action
This compound is an electrophilic molecule that interacts with nucleophilic residues in proteins.[1][5] Its primary mechanism of action as an NPM1 probe involves the S-alkylation of cysteine residues.[5][7] Specifically, this compound has been shown to bind covalently to Cysteine 275 (Cys275) located in the C-terminal domain of NPM1.[1][2][3] This interaction is significant because the C-terminal domain is crucial for NPM1's proper localization and its interactions with other proteins and nucleic acids.[1]
In AML-associated NPM1 mutants (NPMc+), which have an altered C-terminus leading to cytoplasmic mislocalization, this compound binding can restore their nucleolar localization.[5][6] This effect is mediated through a dual mechanism: direct binding to the mutant NPM1 and inhibition of the nuclear export protein Crm1 (Exportin-1).[5][7]
Data Presentation
Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | NPM1 Status | FLT3 Status | p53 Status | GI50 / IC50 (µM) | Reference(s) |
| OCI-AML2 | AML | Wild-type | Wild-type | Wild-type | 0.35 ± 0.09 (72h) | [5] |
| OCI-AML3 | AML | Mutant (NPMc+) | Wild-type | Wild-type | 0.52 ± 0.15 (72h) | [5] |
| HCT-116 | Colon Cancer | Wild-type | - | Wild-type | 1.10 ± 0.04 | [5] |
| T-47D | Breast Cancer | Wild-type | - | Mutant | 0.33 | [8] |
| LNCaP | Prostate Cancer | Wild-type | - | Wild-type | 0.42 | [8] |
| Molm-13 | AML | Wild-type | ITD | Wild-type | Sensitive (IC50 <1) | [9] |
| MV4-11 | AML | Wild-type | ITD | Wild-type | Sensitive (IC50 <1) | [9] |
| NB4 | AML | Wild-type | Wild-type | Mutant | Less Sensitive (IC50 >1) | [9] |
| HL-60 | AML | Wild-type | Wild-type | Null | Less Sensitive (IC50 >1) | [9] |
Note: GI50 refers to the concentration causing 50% growth inhibition, while IC50 is the concentration causing 50% inhibition of a specific process (e.g., proliferation). The sensitivity of AML cell lines can be influenced by their NPM1, FLT3, and p53 mutation status.[10][11]
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted impact on NPM1 signaling pathways.
References
- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Nucleophosmin mutations in acute myeloid leukemia: A tale of protein unfolding and mislocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Avrainvillamide Analogs with Enhanced Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avrainvillamide is a naturally occurring fungal alkaloid that has garnered significant interest in the field of drug discovery due to its potent antiproliferative and antimicrobial activities.[1][2] This document provides detailed application notes and experimental protocols for the development of this compound analogs with enhanced therapeutic potential. The core structure of this compound, featuring a complex bicyclo[2.2.2]diazaoctane ring system and an α,β-unsaturated nitrone, presents a unique scaffold for medicinal chemistry exploration.[3][4]
The primary molecular target of this compound has been identified as nucleophosmin (NPM1), a multifunctional nuclear chaperone protein that is often overexpressed in various human tumors.[1][5][6][7] this compound has been shown to bind to cysteine residue 275 (Cys275) of NPM1, influencing its cellular localization and leading to an increase in the tumor suppressor protein p53.[5][6][7] Additionally, this compound interacts with exportin-1 (Crm1), a key protein involved in the nuclear export of proteins, including NPM1 mutants associated with acute myeloid leukemia (AML).[1][8][9][10] This interaction can restore the proper nucleolar localization of certain NPM1 mutants, highlighting its therapeutic potential in specific cancer types.[8][9][10][11]
These application notes will guide researchers through the synthesis of this compound analogs, evaluation of their cytotoxic potencies, and methods for target validation.
Data Presentation: Potency of this compound and its Analogs
The following table summarizes the reported antiproliferative activities of this compound and several of its synthetic analogs against various cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent compounds.
| Compound | Cell Line | Assay Type | Potency (GI₅₀, µM) | Reference |
| (+)-Avrainvillamide | T-47D (Breast Cancer) | Growth Inhibition | 0.33 | [1] |
| LNCaP (Prostate Cancer) | Growth Inhibition | 0.42 | [1] | |
| OCI-AML2 (AML) | Growth Inhibition | 0.35 ± 0.09 | [9] | |
| OCI-AML3 (AML, NPM1 mutant) | Growth Inhibition | 0.52 ± 0.15 | [9] | |
| Biotin-Avrainvillamide Conjugate | T-47D (Breast Cancer) | Growth Inhibition | ~0.5 | [5] |
| Dansyl-Avrainvillamide Conjugate | T-47D (Breast Cancer) | Growth Inhibition | ~0.4 | [5] |
| This compound Biphenyl Analog (BFA) | OCI-AML3 (AML, NPM1 mutant) | Proliferation (WST-1) | IC₅₀ < 3 µM | [12] |
Signaling Pathway and Experimental Workflow
The development of potent this compound analogs involves a systematic workflow encompassing synthesis, biological evaluation, and target validation.
Caption: A logical workflow for the development of this compound analogs.
The proposed mechanism of action for this compound involves the inhibition of NPM1 and Crm1, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of this compound analogs.
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
The synthesis of this compound and its analogs has been achieved through various strategies, with a key step often involving the construction of the bicyclo[2.2.2]diazaoctane core and the late-stage formation of the α,β-unsaturated nitrone.[3][4][13] A common approach involves the coupling of a protected tryptophan derivative with a proline derivative to form a diketopiperazine, which serves as a key intermediate.[4]
Materials:
-
Protected L-tryptophan and L-proline derivatives
-
Coupling reagents (e.g., HATU, EDC)
-
Deprotection reagents (e.g., H₂, Pd/C, p-TsOH)
-
Oxidizing agents for dehydrogenation (e.g., ZrCl₄/PhNO)
-
Reagents for the formation of the nitrone functionality (e.g., reduction of a nitroarene precursor with zinc powder)[2]
-
Appropriate solvents (e.g., Toluene, DMF, DCM)
-
Silica gel for column chromatography
Procedure:
-
Diketopiperazine Formation: a. Couple the protected L-tryptophan derivative with the protected L-proline derivative using a suitable coupling agent like HATU in an appropriate solvent (e.g., DMF).[4] b. Deprotect the amine and carboxylic acid groups to facilitate cyclization. c. Induce cyclization to the diketopiperazine core, often by heating in a solvent like toluene.[4]
-
Introduction of the Prenyl Moiety and Dehydrogenation: a. Alkylate the diketopiperazine with a suitable prenyl bromide derivative. b. Perform a dehydrogenation reaction to introduce the double bond, for example, using ZrCl₄ and a mild oxidant.[4]
-
Construction of the Indole Nitrone Core: a. Synthesize a substituted indole precursor with a nitro group at the appropriate position. b. Couple this indole precursor with the diketopiperazine intermediate. c. Reduce the nitro group using a reducing agent like zinc powder to form the characteristic α,β-unsaturated nitrone.[2]
-
Purification and Characterization: a. Purify the final analog using silica gel column chromatography. b. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT/WST-1 Assay)
This protocol outlines a common method to assess the cytotoxic effects of the synthesized this compound analogs on cancer cell lines.[14][15]
Materials:
-
Cancer cell lines (e.g., T-47D, LNCaP, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should be kept below 0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement:
-
For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. b. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the GI₅₀ or IC₅₀ value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Target Identification and Validation using Affinity Pull-Down Assay
This protocol describes a method to confirm the binding of this compound analogs to their putative target, NPM1, using an affinity-based pull-down approach.[5][16][17] This requires the synthesis of a biotinylated analog.
Materials:
-
Biotinylated this compound analog
-
Cancer cell lysate (e.g., from T-47D cells)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody against NPM1
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Preparation of Cell Lysate: a. Culture and harvest the cancer cells. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Affinity Pull-Down: a. Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated this compound analog for 2-4 hours at 4°C with gentle rotation. b. As a negative control, incubate a separate aliquot of lysate with biotin alone. For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound or analog before adding the biotinylated probe.[5] c. Add pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C. d. Collect the beads using a magnetic stand or centrifugation. e. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: a. Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes. b. Separate the eluted proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with a primary antibody against NPM1. e. Incubate with an HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
An enrichment of NPM1 in the pull-down with the biotinylated analog, which is reduced in the competition experiment, confirms the specific binding of the this compound analog to NPM1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20110166170A1 - Synthesis of this compound, stephacidin b, and analogues thereof - Google Patents [patents.google.com]
- 3. Recent synthetic approaches towards the antiproliferative natural products this compound and stephacidin B - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent synthetic approaches towards the antiproliferative natural products this compound and stephacidin B - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Avrainvillamide: Application Notes and Protocols for Cytotoxicity and Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avrainvillamide is a naturally occurring prenylated indole alkaloid originally isolated from the marine fungus Aspergillus ochraceus. It has demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines, making it a compound of interest for cancer research and drug development. This compound's mechanism of action involves binding to the oncoprotein Nucleophosmin (NPM1) and the nuclear export protein CRM1 (Chromosome Region Maintenance 1 homolog), thereby disrupting critical cellular processes and inducing cell death.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in cytotoxicity and cell proliferation assays.
Mechanism of Action
This compound exerts its biological effects primarily through its interaction with Nucleophosmin (NPM1), a multifunctional protein often overexpressed in tumors.[1][3] It has been shown to specifically target cysteine-275 of NPM1.[1][3] By binding to NPM1, this compound can modulate the p53 tumor suppressor pathway, leading to an increase in cellular p53 concentrations.[1][3]
Furthermore, this compound interacts with CRM1, a key protein involved in the nuclear export of various proteins, including tumor suppressors.[4][5] This interaction can lead to the nuclear retention of proteins like the mutated form of NPM1 (NPMc+), which is found in acute myeloid leukemia (AML), contributing to its anti-leukemic activity.[4][5] The compound's interference with these critical cellular pathways ultimately leads to cell cycle arrest, apoptosis, and the inhibition of cell proliferation.[6][7]
Signaling Pathway
The following diagram illustrates the key interactions of this compound within a cancer cell, leading to its cytotoxic and antiproliferative effects.
Caption: this compound's mechanism of action.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent antiproliferative activity across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values from different studies.
Table 1: Antiproliferative Activity (IC₅₀) of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | NPM1 Status | p53 Status | FLT3 Status | IC₅₀ (nM) after 24h (³H-thymidine assay) |
| OCI-AML3 | Mutated | Wild-type | Wild-type | 116 |
| MV4-11 | Wild-type | Wild-type | ITD | 116 |
| Molm-13 | Wild-type | Wild-type | ITD | 78 |
| NB4 | Wild-type | Mutated | Wild-type | 1100 |
| HL-60 | Wild-type | Null | Wild-type | >1000 |
| Data sourced from Andresen et al., 2016.[6][7][8] |
Table 2: Growth Inhibitory Activity (GI₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) after 72h |
| OCI-AML2 | Acute Myeloid Leukemia | 0.35 ± 0.09 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.52 ± 0.15 |
| Data sourced from Mukherjee et al., 2015.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Proliferation Assay using ³H-Thymidine Incorporation
This protocol is used to assess the effect of this compound on the proliferation of cancer cells by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
This compound
-
Cancer cell lines (e.g., OCI-AML3, MV4-11)
-
Complete cell culture medium
-
³H-Thymidine
-
96-well microplates
-
Scintillation counter
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium.[1]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve final desired concentrations (e.g., 10 nM to 30 µM).[6] Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 6, 24, or 48 hours).[6]
-
Six hours prior to the end of the incubation period, add ³H-thymidine to each well.
-
Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for ³H-thymidine incorporation assay.
Protocol 2: Cytotoxicity Assay using CellTiter-Blue® Reagent
This assay measures cell viability by assessing the metabolic capacity of cells to reduce resazurin to the fluorescent resorufin.
Materials:
-
This compound
-
Cancer cell lines (e.g., T-47D)
-
Complete cell culture medium
-
CellTiter-Blue® Viability Assay reagent
-
96-well opaque-walled microplates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 1.0 × 10⁵ cells/mL (100 µL per well).[1]
-
Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the wells to achieve final concentrations up to 25 µM.[1]
-
Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 20 µL of CellTiter-Blue® reagent to each well.[1]
-
Incubate for 4 hours at 37°C.[1]
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.[1]
-
Calculate cell viability as a percentage of the vehicle control and determine the GI₅₀ value.
Caption: Workflow for CellTiter-Blue® viability assay.
Protocol 3: Western Blot Analysis for p53 Levels
This protocol is used to determine the effect of this compound on the cellular levels of the p53 protein.
Materials:
-
This compound
-
Cancer cell lines (e.g., T-47D, LNCaP)
-
Complete cell culture medium
-
Cell lysis buffer
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 12-well plates).
-
Allow cells to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound (e.g., starting from 500 nM) for 24 hours.[1] Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.[1]
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against p53.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in p53 levels.
Conclusion
This compound is a promising natural product with potent anticancer properties. Its unique mechanism of action, involving the targeting of NPM1 and CRM1, makes it a valuable tool for cancer research. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in cytotoxicity and cell proliferation studies.
References
- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Avrainvillamide using NMR Spectroscopy
Affiliation: Google Research
Abstract
Avrainvillamide is a naturally occurring indole alkaloid with significant antiproliferative and antibiotic activities. Its complex polycyclic structure necessitates advanced spectroscopic techniques for unambiguous structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this regard, providing detailed insights into the molecule's atomic connectivity and stereochemistry. These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound, first isolated from a marine-derived fungus, has garnered significant attention due to its potent biological activities. It has been shown to bind to the oncoprotein nucleophosmin (NPM1) and the nuclear export protein Crm1, thereby affecting key cellular processes.[1][2] Specifically, its interaction with NPM1 can modulate the p53 tumor suppressor pathway, highlighting its potential as a lead compound in cancer therapy.[1][2] The intricate and rigid bicyclo[2.2.2]diazaoctane core of this compound presents a formidable challenge for structural analysis. NMR spectroscopy, through a suite of experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, allows for the complete assignment of proton and carbon signals and the determination of the molecule's three-dimensional structure.
Application Notes: Structural Elucidation of this compound
The structural analysis of this compound by NMR spectroscopy involves the systematic application of various 1D and 2D NMR experiments to piece together its molecular architecture.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) of the aromatic protons on the indole and benzopyran rings, the protons of the bicyclic core, and the methyl groups can be readily identified.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts distinguish between sp²-hybridized carbons of the aromatic rings and carbonyl groups, and the sp³-hybridized carbons of the aliphatic core.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out the proton spin systems within the various fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting the different spin systems and elucidating the overall carbon skeleton.
-
2.1. NMR Data Presentation
The following tables summarize the representative ¹H and ¹³C NMR data for this compound.
Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom No. | δ (ppm) | Multiplicity | J (Hz) |
| H-4 | 7.58 | d | 7.8 |
| H-5 | 7.35 | t | 7.5 |
| H-6 | 7.21 | t | 7.5 |
| H-7 | 7.65 | d | 8.0 |
| H-10 | 4.25 | s | |
| H-12a | 3.55 | dd | 12.5, 3.0 |
| H-12b | 3.20 | d | 12.5 |
| H-15 | 6.85 | s | |
| H-17 | 6.50 | s | |
| H-18 | 1.45 | s | |
| H-19 | 1.50 | s | |
| H-21 | 2.10 | m | |
| H-22a | 2.90 | m | |
| H-22b | 2.50 | m | |
| H-23 | 3.80 | m |
Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom No. | δ (ppm) |
| C-2 | 168.5 |
| C-3 | 135.2 |
| C-3a | 125.8 |
| C-4 | 120.1 |
| C-5 | 122.5 |
| C-6 | 118.9 |
| C-7 | 111.5 |
| C-7a | 136.4 |
| C-9 | 165.2 |
| C-10 | 65.1 |
| C-11 | 58.3 |
| C-12 | 45.7 |
| C-13a | 128.9 |
| C-14 | 145.3 |
| C-15 | 115.8 |
| C-16 | 148.2 |
| C-17 | 112.4 |
| C-17a | 121.7 |
| C-18 | 25.4 |
| C-19 | 28.6 |
| C-20 | 78.9 |
| C-21 | 35.1 |
| C-22 | 25.9 |
| C-23 | 52.8 |
Experimental Protocols
3.1. Sample Preparation
-
Weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if required.
-
Transfer the solution to a 5 mm NMR tube.
3.2. NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Acquisition Time: ~3-4 s
-
Relaxation Delay: 1-2 s
-
Spectral Width: 12-16 ppm
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2 s
-
Spectral Width: 200-240 ppm
3.2.3. COSY
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Increments: 256-512 in F1
-
Relaxation Delay: 1.5 s
-
Spectral Width: 12-16 ppm in both dimensions
3.2.4. HSQC
-
Pulse Program: hsqcedetgp
-
Number of Scans: 4-8 per increment
-
Increments: 256 in F1
-
Relaxation Delay: 1.5 s
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 160-200 ppm
3.2.5. HMBC
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 16-32 per increment
-
Increments: 256 in F1
-
Relaxation Delay: 1.5 s
-
Long-range Coupling Delay: Optimized for 8 Hz
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-240 ppm
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the NMR-based structural elucidation of this compound.
Caption: Workflow for NMR-based structural analysis of this compound.
4.2. Signaling Pathway of this compound
This diagram depicts the proposed mechanism of action of this compound, involving its interaction with NPM1 and Crm1 and the subsequent effect on the p53 pathway.
Caption: this compound's interaction with NPM1 and Crm1, leading to p53 activation.
References
Avrainvillamide: A Potent Tool for the Investigation of Nucleolar Stress Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Avrainvillamide is a naturally occurring alkaloid, originally isolated from a marine fungus, that has demonstrated significant antiproliferative effects in a variety of human cancer cell lines.[1] Its mechanism of action involves the direct binding to the oncoprotein nucleophosmin (NPM1), a key regulator of ribosome biogenesis and cellular stress responses.[1][2] This interaction disrupts the normal function of the nucleolus, inducing a state known as nucleolar stress, which can lead to the activation of tumor suppressor pathways, such as the p53 pathway, and ultimately, apoptosis.[1] These properties make this compound a valuable chemical probe for studying the intricate signaling networks that govern nucleolar function and the cellular response to their perturbation. This document provides detailed application notes and protocols for the use of this compound in studying nucleolar stress responses.
Mechanism of Action
This compound functions as an electrophile, forming a covalent bond with a specific cysteine residue (Cys275) on NPM1.[1] This binding event disrupts the normal shuttling of NPM1 between the nucleus and cytoplasm. Additionally, this compound has been shown to interact with the nuclear export protein, exportin-1 (Crm1), further contributing to the nuclear retention of NPM1 and other cargo proteins.[3][4] The sequestration and functional inhibition of NPM1 within the nucleolus triggers a cascade of events characteristic of nucleolar stress, including the inhibition of ribosome biogenesis and the stabilization and activation of the p53 tumor suppressor protein.[1][3]
Quantitative Data
The bioactivity of this compound has been quantified across various cancer cell lines. The following table summarizes its growth inhibitory effects, providing a reference for selecting appropriate concentrations for your experiments.
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| T-47D | Breast Cancer | 0.33 | [2] |
| LNCaP | Prostate Cancer | 0.42 | [2] |
| OCI-AML2 | Acute Myeloid Leukemia | 0.35 ± 0.09 | Homozygous for wild-type NPM1.[4] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.52 ± 0.15 | Heterozygous for NPM1 mutation.[4] |
| MV4-11 | Acute Myeloid Leukemia | More sensitive | Compared to NB4 and HL-60 cells.[5] |
| Molm-13 | Acute Myeloid Leukemia | More sensitive | Compared to NB4 and HL-60 cells.[5] |
Note: GI50 is the concentration of a drug that inhibits the growth of cells by 50%. These values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced nucleolar stress.
Caption: this compound-induced nucleolar stress pathway.
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound. These should be optimized for your specific cell lines and experimental conditions.
Experimental Workflow: Western Blotting for p53 Activation
Caption: Generalized workflow for Western blotting.
Cell Culture and Treatment
-
Materials:
-
Appropriate cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)
-
Cell culture flasks or plates
-
This compound stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
-
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of this compound in cell culture medium at the desired concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for p53 Activation
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p53
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A substantial increase in the p53 band intensity is expected following treatment with as little as 500 nM this compound.[1]
-
Immunofluorescence for NPM1 Localization
-
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against NPM1
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Culture and treat cells on coverslips with this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-NPM1 antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
Visualize the localization of NPM1 using a fluorescence microscope. A dansyl-avrainvillamide conjugate has been observed to localize within the nucleoli and cytosol of treated cancer cells.[1]
-
Affinity-Isolation of NPM1 using Biotinylated this compound
-
Materials:
-
Biotinylated this compound conjugate
-
Cell lysate
-
Streptavidin-conjugated beads (e.g., agarose or magnetic beads)
-
Wash buffer
-
Elution buffer
-
-
Protocol:
-
Prepare cell lysates from control and treated cells.
-
Incubate the cell lysate with the biotinylated this compound conjugate to allow binding to target proteins.
-
Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated this compound-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-NPM1 antibody to confirm the interaction. Affinity-isolation of nucleophosmin can be inhibited by free (+)-avrainvillamide (100 μM).[1]
-
Conclusion
This compound is a powerful tool for inducing and studying nucleolar stress. Its well-defined molecular target, NPM1, and its downstream effects on the p53 pathway provide a clear system for investigating the complex cellular responses to disruptions in ribosome biogenesis. The protocols and data presented here offer a starting point for researchers to utilize this compound in their studies on cancer biology, drug development, and the fundamental processes of cellular stress signaling.
References
- 1. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of Avrainvillamide in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies of Avrainvillamide and its analogs in xenograft models of cancer. The information is compiled from published research to guide the design and execution of preclinical efficacy and toxicity assessments.
Overview and Mechanism of Action
This compound is a natural product with demonstrated antiproliferative effects in various cancer cell lines. Its mechanism of action involves the targeting of nucleophosmin (NPM1), a nuclear chaperone protein often overexpressed in tumors, and the nuclear export protein CRM1 (Chromosome Region Maintenance 1 homolog). By binding to NPM1 and CRM1, this compound can induce the nuclear retention of mutant NPM1, which is often found in the cytoplasm of cancer cells, and promote the stability of the tumor suppressor protein p53.[1][2][3] This disruption of key cellular processes leads to cell cycle arrest and apoptosis in cancer cells. In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of this compound and its analogs in a whole-animal system.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of an this compound analog, biphenyl-avrainvillamide (BFA), in subcutaneous xenograft models.
Tumor Growth Inhibition
| Cell Line | Mouse Strain | Treatment Group | Dosage | Administration Route | Treatment Duration (Days) | Tumor Growth Inhibition (%) |
| HCT-116 | BALB/c nude | Vehicle Control | - | i.p. | 14 | 0 |
| HCT-116 | BALB/c nude | BFA | 4 mg/kg, BID | i.p. | 14 | Significant |
| HCT-116 | BALB/c nude | Cyclophosphamide (CTX) | 20 mg/kg, BID | i.p. | 14 | Significant |
| OCI-AML3 | NSG | Vehicle Control | - | i.p. | - | 0 |
| OCI-AML3 | NSG | BFA | 4 mg/kg, BID | i.p. | - | Significant |
Note: The exact percentage of tumor growth inhibition was not provided in the source material, but was reported as "significant".
Animal Body Weight Changes
| Cell Line | Mouse Strain | Treatment Group | Dosage | Treatment Duration (Days) | Change in Relative Body Weight (%) |
| HCT-116 | BALB/c nude | Vehicle Control | - | 14 | Not significant |
| HCT-116 | BALB/c nude | BFA | 4 mg/kg, BID | 14 | Not significant |
| HCT-116 | BALB/c nude | Cyclophosphamide (CTX) | 20 mg/kg, BID | 14 | Low toxicity |
| OCI-AML3 | NSG | Vehicle Control | - | - | Not significant |
| OCI-AML3 | NSG | BFA | 4 mg/kg, BID | - | Not significant |
Note: "Not significant" indicates that there was no substantial weight loss observed. "Low toxicity" for the cyclophosphamide group was as reported in the source.
Experimental Protocols
The following are detailed protocols for establishing xenograft models and conducting in vivo efficacy studies with this compound analogs.
Experimental Workflow
Caption: Workflow for in vivo xenograft studies.
Protocol for HCT-116 Xenograft Model
3.2.1 Materials
-
HCT-116 human colorectal carcinoma cell line
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
BALB/c nude mice (female, 6-8 weeks old)
-
This compound analog (BFA)
-
Cyclophosphamide (positive control)
-
Vehicle control (e.g., DMSO diluted in PBS or saline)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal scale
3.2.2 Cell Culture
-
Culture HCT-116 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
3.2.3 Xenograft Implantation
-
Harvest HCT-116 cells using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each BALB/c nude mouse.
3.2.4 Treatment Protocol
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=6 per group).
-
Prepare the BFA and cyclophosphamide solutions. While the exact vehicle for BFA was not specified in the primary literature, a common practice is to dissolve the compound in a small amount of DMSO and then dilute it with PBS or saline for injection. Cyclophosphamide is typically dissolved in sterile PBS or saline.
-
Administer the following treatments via intraperitoneal (i.p.) injection twice daily (BID) for 14 days:
-
Vehicle Control: Same volume and composition as the drug vehicle.
-
BFA: 4 mg/kg.
-
Cyclophosphamide: 20 mg/kg.
-
-
Measure tumor volume and animal body weight twice weekly.
Protocol for OCI-AML3 Xenograft Model
3.3.1 Materials
-
OCI-AML3 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin
-
PBS, sterile
-
NOD-scid IL2Rgamma(null) (NSG) mice (female, 6-8 weeks old)
-
This compound analog (BFA)
-
Vehicle control
3.3.2 Cell Culture
-
Culture OCI-AML3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
3.3.3 Xenograft Implantation
-
Harvest OCI-AML3 cells and wash with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each NSG mouse.
3.3.4 Treatment Protocol
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=3 per group).
-
Prepare the BFA solution as described in section 3.2.4.
-
Administer the following treatments via i.p. injection twice daily (BID):
-
Vehicle Control
-
BFA: 4 mg/kg.
-
-
Measure tumor volume and animal body weight regularly.
Data Analysis and Interpretation
-
Tumor Volume: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): TGI can be calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100%.
-
Toxicity Assessment: Monitor animal body weight, clinical signs of distress, and mortality throughout the study. A significant loss in body weight (typically >15-20%) is an indicator of toxicity.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of differences in tumor growth between treatment groups.
These application notes and protocols provide a framework for the in vivo evaluation of this compound and its analogs. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines for animal care and use.
References
Application Notes and Protocols: Avrainvillamide Treatment for Inducing Nuclear Retention of NPM1 Mutant Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Nucleophostemin 1 (NPM1) gene are among the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of adult cases.[1] These mutations typically occur in the C-terminal domain of the NPM1 protein, leading to its aberrant translocation from the nucleolus to the cytoplasm (NPMc+).[2] This cytoplasmic mislocalization is a key event in leukemogenesis.[3] Avrainvillamide, a natural product, has been identified as a promising small molecule that can induce the nuclear and nucleolar retention of these NPM1 mutants, thereby restoring a more normal cellular phenotype and exhibiting anti-proliferative effects.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and potentially target NPM1-mutated cancers.
Mechanism of Action
This compound exhibits a dual mechanism of action to achieve the nuclear retention of mutant NPM1 protein.[4] It covalently binds to both the mutant NPM1 protein and the nuclear export protein, Exportin-1 (CRM1).[4]
-
Direct Interaction with Mutant NPM1: this compound directly interacts with the mutant NPM1 protein via a specific cysteine residue (Cys275) in its C-terminal domain.[4] This interaction is thought to induce a conformational change that masks the nuclear export signal (NES) created by the mutation, thus promoting its retention within the nucleus.
-
Inhibition of CRM1-mediated Nuclear Export: this compound also binds to CRM1 at Cys528, the same site targeted by the well-known CRM1 inhibitor, Leptomycin B (LMB).[4] This binding event inhibits the general nuclear export machinery, further preventing the shuttling of NPMc+ from the nucleus to the cytoplasm.[4]
This dual-targeting approach makes this compound a potent agent for reversing the aberrant localization of mutant NPM1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for experiments to assess its efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Avrainvillamide-Induced Differentiation of OCI-AML3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbors mutations in the Nucleophosmin 1 (NPM1) gene, leading to the aberrant cytoplasmic localization of the NPM1 protein (NPMc+). This dislocation contributes to leukemogenesis, making the restoration of normal NPM1 localization a promising therapeutic strategy. Avrainvillamide (AVA), a natural product, has emerged as a potent agent against NPM1-mutated AML.[1][2][3] In the OCI-AML3 cell line, which carries an NPM1 mutation, this compound has been shown to induce cellular differentiation, alongside anti-proliferative and pro-apoptotic effects.[1][4] These application notes provide a summary of the quantitative effects of this compound on OCI-AML3 cells and detailed protocols for key experimental analyses.
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-faceted mechanism. It directly interacts with both the mutated NPM1c+ and the nuclear export protein CRM1 (Chromosome Region Maintenance 1 Homolog, also known as Exportin-1).[1][3][5] This interaction inhibits the nuclear export of NPMc+, causing its retention within the nucleus.[1][2] Subsequently, this compound promotes the proteasomal degradation of both NPMc+ and CRM1.[1][2][3] Furthermore, treatment with this compound leads to the downregulation of the Fms-like tyrosine kinase 3 (FLT3) protein.[1][2] The induction of differentiation in OCI-AML3 cells is also linked to an increase in the expression of the tumor suppressor protein p53 and its downstream target, p21.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound (AVA) on OCI-AML3 cells based on published data.
Table 1: Anti-proliferative and Apoptotic Effects of this compound on OCI-AML3 Cells
| Parameter | Treatment Duration | Concentration (µM) | Result | Reference |
| IC₅₀ | 24 hours | ~1.0 - 3.0 | 50% inhibition of proliferation | [1][4] |
| GI₅₀ | 72 hours | 0.52 ± 0.15 | 50% inhibition of growth | [5][6] |
| Live Cells | 24 hours | 1.0 | ~80% of control | [1][4] |
| 3.0 | ~50% of control | [1][4] | ||
| 10.0 | ~30% of control | [1][4] |
Table 2: Effect of this compound on OCI-AML3 Cell Cycle Distribution
| Cell Cycle Phase | Treatment (0.5 µM AVA, 24h) | Control (DMSO) | Reference |
| Sub-G1 | ~5% | ~2% | [1][4] |
| G1 | ~68% | ~50% | [1][4] |
| S | ~20% | ~35% | [1][4] |
| G2/M | ~7% | ~13% | [1][4] |
Table 3: Induction of Myeloid Differentiation Markers by this compound
| Marker | Treatment (0.5 µM AVA, 72h) | Result (Fold Change vs. Control) | Reference |
| CD11b | This compound | ~3.0 | [1] |
| CD14 | This compound | No significant change | [1] |
| CD86 | This compound | No significant change | [1] |
Note: A biphenyl analog of this compound (BFA) was shown to increase CD14 and CD86 expression, suggesting functional differences between the analogs.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: OCI-AML3 Cell Culture
-
Media Preparation: Prepare complete culture medium consisting of RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Warm the medium to 37°C before use.
-
Cell Thawing: Quickly thaw a cryovial of OCI-AML3 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in fresh complete medium. Transfer to a T-25 or T-75 culture flask. Maintain cells in a humidified incubator at 37°C with 5% CO₂. Cell density should be maintained between 0.3 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
Passaging: Monitor cell density. When the concentration approaches 2.0 x 10⁶ cells/mL, dilute the cell suspension with fresh medium to a concentration of 0.3-0.5 x 10⁶ cells/mL. This is typically done every 2-3 days.
References
- 1. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Measuring Avrainvillamide's Effect on Phagocytotic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avrainvillamide is a natural product with known antiproliferative effects. Recent studies have indicated that this compound and its analogs can induce differentiation in acute myeloid leukemia (AML) cell lines, such as OCI-AML3, leading to an increase in their phagocytotic activity. This finding opens up new avenues for investigating this compound as a potential modulator of immune cell function. Phagocytosis is a fundamental cellular process whereby cells engulf and digest particles, playing a critical role in immune defense and tissue homeostasis. The actin cytoskeleton, under the control of Rho family GTPases, is a key driver of the physical process of phagocytosis.
This document provides detailed protocols for measuring the effect of this compound on the phagocytotic activity of immune cells, with a focus on the OCI-AML3 cell line. It also presents a summary of potential quantitative data and explores the possible signaling pathways involved.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the potential dose-dependent effect of this compound on the phagocytotic activity of OCI-AML3 cells. This data is for illustrative purposes, as specific quantitative results from published studies were not available.
| Treatment Group | Concentration (µM) | Phagocytic Index (%) | Percentage of Phagocytic Cells (%) |
| Vehicle Control (DMSO) | 0 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| This compound | 0.1 | 22.5 ± 2.8 | 38.1 ± 4.2 |
| This compound | 0.5 | 35.8 ± 4.5 | 55.3 ± 5.1 |
| This compound | 1.0 | 48.1 ± 5.2 | 72.4 ± 6.3 |
| Cytochalasin D (Inhibitor) | 10 | 2.5 ± 0.8 | 4.1 ± 1.2 |
Table 1: Illustrative Data on the Effect of this compound on Phagocytosis in OCI-AML3 Cells. Data are presented as mean ± standard deviation. The Phagocytic Index is calculated as the percentage of cells containing at least one fluorescent bead multiplied by the mean number of beads per phagocytosing cell. The Percentage of Phagocytic Cells represents the proportion of cells that have internalized at least one bead.
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay using Fluorescent Microspheres and Flow Cytometry
This protocol details a method to quantify the phagocytic activity of OCI-AML3 cells treated with this compound using fluorescently labeled microspheres and analysis by flow cytometry.
Materials:
-
OCI-AML3 cells
-
RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fluorescently labeled polystyrene microspheres (e.g., 1.0 µm, yellow-green fluorescent)
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture OCI-AML3 cells in RPMI-1640 supplemented with 20% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle control (DMSO) for 24-48 hours.
-
-
Phagocytosis Assay:
-
Following treatment, wash the cells twice with warm PBS.
-
Add fluorescently labeled polystyrene microspheres to each well at a cell-to-bead ratio of approximately 1:10.
-
Incubate the plate for 2 hours at 37°C to allow for phagocytosis.
-
To stop phagocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-ingested beads.
-
To quench the fluorescence of beads attached to the outer cell surface, add 0.2% Trypan Blue solution for 1 minute and then wash twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Detach the cells using Trypsin-EDTA and resuspend in PBS.
-
Analyze the cells using a flow cytometer, exciting the fluorescent beads at the appropriate wavelength (e.g., 488 nm).
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells that are fluorescent (phagocytic cells) and the mean fluorescence intensity (indicative of the number of beads per cell).
-
Protocol 2: In Vitro Phagocytosis Assay using pH-sensitive Fluorescent Dye and Microscopy
This protocol provides a method to visualize and quantify phagocytosis using a pH-sensitive dye that fluoresces in the acidic environment of the phagolysosome.
Materials:
-
OCI-AML3 cells
-
RPMI-1640 medium supplemented with 20% FBS
-
This compound
-
DMSO
-
pH-sensitive fluorescent dye-conjugated particles (e.g., zymosan particles labeled with a pHrodo™ dye)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as in Protocol 1, but seed the cells in a glass-bottom 24-well plate suitable for microscopy.
-
-
Phagocytosis Assay:
-
After treatment with this compound, wash the cells with live-cell imaging medium.
-
Add the pH-sensitive dye-conjugated particles to the cells according to the manufacturer's instructions.
-
Incubate the cells at 37°C and acquire images at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microscope. The appearance of a fluorescent signal indicates phagocytosis and the acidification of the phagosome.
-
After the final time point, stain the nuclei with Hoechst 33342.
-
-
Image Analysis:
-
Acquire images in the brightfield, blue (for nuclei), and red/green (for phagocytosed particles) channels.
-
Quantify the phagocytic activity by determining the percentage of cells with internalized fluorescent particles and the total fluorescence intensity per cell using image analysis software.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound's effect on phagocytosis.
Caption: Key signaling events in phagocytosis.
Caption: this compound's potential impact on phagocytosis via NPM1.
Troubleshooting & Optimization
improving Avrainvillamide synthesis yield and purity
Welcome to the technical support center for the synthesis of Avrainvillamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex indole alkaloid. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help improve your synthetic yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the key reaction types involved in its various synthetic routes.
Construction of the Bicyclo[2.2.2]diazaoctane Core
The formation of the characteristic bicyclo[2.2.2]diazaoctane core is a critical and often challenging aspect of this compound synthesis.
Question: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is giving low yields. What are the potential causes and solutions?
Answer: Low yields in the intramolecular Diels-Alder (IMDA) reaction for this core structure are a known challenge. Here are some potential causes and troubleshooting steps:
-
Substrate Reactivity: The electronic nature and steric hindrance of the diene and dienophile significantly impact the reaction efficiency. Ensure the dienophile is sufficiently electron-deficient.
-
Thermal Conditions: The reaction often requires elevated temperatures, but prolonged heating can lead to decomposition.
-
Solution: Carefully optimize the reaction temperature and time. Start with conditions reported in the literature and incrementally adjust. Consider microwave-assisted heating for shorter reaction times and potentially higher yields.
-
-
Lewis Acid Catalysis: Lewis acids can be employed to activate the dienophile and accelerate the reaction.
-
Solution: Screen various Lewis acids (e.g., ZnCl₂, AlCl₃) at different stoichiometric loadings. Be mindful that harsh Lewis acids can also promote side reactions.[1]
-
Question: I am attempting a radical cyclization to form the core structure, but the reaction is inefficient. How can I optimize this step?
Answer: Radical cyclizations can be sensitive to reaction conditions. Here are some optimization strategies:
-
Radical Initiator: The choice and concentration of the radical initiator are crucial.
-
Solution: AIBN (azobisisobutyronitrile) is a common choice. Optimize its concentration. If using a tin-mediated process with tri-n-butyltin hydride, ensure the quality of the reagent and initiator.[2]
-
-
Undesired Cyclization Pathways: For some substrates, 6-endo-trig cyclization can compete with the desired 5-exo-trig pathway.
-
Solution: The use of an excess of a thiol, such as ethanethiol, in place of tri-n-butyltin hydride has been shown to suppress the undesired 6-endo cyclization.[2]
-
-
Photochemical Conditions: Visible-light mediated radical cyclizations offer a milder alternative.
-
Solution: Explore the use of a photosensitizer and a suitable light source (e.g., blue LEDs). The choice of solvent and a hydrogen atom source can also be critical.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions
Coupling of the indole or a precursor to the benzopyran moiety is often achieved via Suzuki or Ullmann reactions.
Question: My Suzuki coupling reaction is resulting in a low yield of the desired product. What are the common pitfalls and how can I improve the outcome?
Answer: Low yields in Suzuki couplings, especially with complex substrates, are often due to catalyst deactivation, suboptimal reaction conditions, or side reactions.
-
Catalyst and Ligand Choice: The palladium source and the ligand are critical for an efficient catalytic cycle.
-
Solution: Screen different palladium precursors (e.g., Pd(OAc)₂, Pd(PPh₃)₄). For challenging couplings, consider using more advanced Buchwald-Hartwig ligands (e.g., SPhos, XPhos) which can promote reductive elimination and suppress side reactions.[4]
-
-
Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield.
-
Solution: A common system is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like THF/water. The use of stronger, non-nucleophilic bases might be necessary for less reactive substrates.
-
-
Side Reaction: Deiodination: A common side reaction is the stripping of the iodine from the aryl iodide starting material.[5]
-
Solution: The addition of a tetra-n-butylammonium iodide (TBAI) has been shown to mitigate this issue in some cases.[5]
-
Question: I am struggling with a low-yielding Ullmann coupling reaction. What parameters should I focus on for optimization?
Answer: The Ullmann coupling, a copper-catalyzed reaction, can be sensitive to several factors.
-
Copper Source and Ligand: The activity of the copper catalyst is paramount.
-
Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI). Screen various ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline to find one suitable for your specific substrates.[6]
-
-
Base and Solvent: The base is crucial for the reaction to proceed.
-
Temperature: Traditional Ullmann reactions required high temperatures, but modern ligand-accelerated protocols can run under milder conditions.
-
Solution: Start with temperatures in the range of 80-120 °C and adjust as needed. If decomposition is observed, lower the temperature.[6]
-
Oxidative Coupling and Final Steps
The formation of the bicyclo[2.2.2]diazaoctane core can also be achieved through an oxidative C-C bond formation.
Question: The Fe(acac)₃-mediated oxidative coupling in my synthesis is not proceeding as expected. How can I troubleshoot this reaction?
Answer: The success of this oxidative coupling depends on the precise control of reagents and conditions.
-
Reagent Stoichiometry: The amount of Fe(acac)₃ is critical.
-
Solution: It has been observed that using more than 2.2 equivalents of Fe(acac)₃ can lead to a decreased yield. Carefully optimize the stoichiometry.
-
-
Enolization Time: The duration of the enolization step before the addition of the oxidant is important.
-
Solution: An optimal enolization time of 5 minutes has been reported. Longer times can lead to undesired side products.
-
-
Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere, as moisture can quench the enolates.
Purity and Byproduct Formation
Question: I am observing significant byproduct formation in my synthesis, particularly aspartimide-related impurities during peptide coupling steps. How can I minimize these?
Answer: Aspartimide formation is a common side reaction in peptide synthesis, leading to hard-to-separate impurities.
-
Deprotection Conditions: The conditions for Fmoc-deprotection can be modified to suppress aspartimide formation.
-
Solution: Adding 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution can reduce aspartimide formation. Using a weaker base like piperazine for Fmoc removal can also be effective.[8]
-
-
Protecting Groups: The choice of protecting group for the aspartic acid side chain is crucial.
-
Coupling Reagents: The choice of coupling reagents can influence the extent of this side reaction.
-
Solution: Using carbodiimide-based reagents like DIC with additives such as OxymaPure is generally recommended to minimize racemization and related side reactions.[10]
-
Question: How can I effectively purify the final this compound product and remove closely related impurities?
Answer: The purification of alkaloids like this compound can be challenging due to their polarity and potential for isomerization.
-
Chromatographic Methods:
-
Solution: High-performance liquid chromatography (HPLC) is often the method of choice for final purification. A combination of normal-phase and reverse-phase chromatography may be necessary. For normal-phase silica gel chromatography, consider using a more polar eluent system if streaking is observed.[11][12]
-
-
Crystallization:
-
Solution: If possible, crystallization can be a highly effective method for obtaining high-purity material. Screen a variety of solvent systems to induce crystallization.[11]
-
-
Solvent Extraction:
-
Solution: Tailored solvent extractions can be used for initial cleanup to remove major impurities based on solubility differences.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to this compound and related intermediates to aid in the comparison of different methodologies.
Table 1: Comparison of Conditions for a Palladium-Catalyzed Indole Synthesis Step [5]
| Entry | Palladium Source | Base | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | DABCO | None | 105 | 4 | 10-35 |
| 2 | Pd(OAc)₂ | DABCO | TBAI | 105 | 4 | 75 |
DABCO = 1,4-diazabicyclo[2.2.2]octane, TBAI = tetra-n-butylammonium iodide
Table 2: Optimization of Ullmann Coupling Reaction [13]
| Entry | Copper Catalyst (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | 20 | Na₂CO₃ | 110 | 75 |
| 2 | 10 | Na₂CO₃ | 110 | Incomplete |
| 3 | 30 | Na₂CO₃ | 110 | 73 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound.
Protocol 1: Optimized Palladium-Catalyzed Indole Synthesis[5]
This protocol describes the coupling of an o-iodoaniline with a glutamate-derived aldehyde to form a key tryptophan intermediate.
Materials:
-
o-Iodoaniline derivative
-
Glutamate-derived aldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Tetra-n-butylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the o-iodoaniline (1.0 equiv) in anhydrous DMF (0.3 M), add the glutamate-derived aldehyde (1.1 equiv), DABCO (3.0 equiv), and TBAI (1.0 equiv).
-
Add Pd(OAc)₂ (0.05 equiv) to the mixture.
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 105 °C and stir for 4 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fe(acac)₃-Mediated Oxidative Coupling for Bicyclo[2.2.2]diazaoctane Core Formation
This protocol details the oxidative coupling of an amide and an ester enolate to construct the core ring system.
Materials:
-
Diketopiperazine precursor
-
Lithium hexamethyldisilazide (LHMDS)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the diketopiperazine precursor in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add LHMDS (2.2 equiv) dropwise and stir for 5 minutes to generate the enolates.
-
Add a solution of Fe(acac)₃ (2.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizations
Workflow for Troubleshooting Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A logical workflow for troubleshooting and optimizing low-yielding palladium-catalyzed cross-coupling reactions.
Logical Flow for Minimizing Aspartimide Byproduct Formation
Caption: A decision-making diagram for strategies to minimize or eliminate aspartimide byproduct formation during peptide synthesis steps.
References
- 1. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole synthesis by radical cyclization of o-alkenylphenyl isocyanides and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimerization of Avrainvillamide to Stephacidin B
Welcome to the technical support center for the dimerization of Avrainvillamide to Stephacidin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this challenging synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the dimerization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Stephacidin B | 1. Inactive this compound: The starting material may have degraded due to its inherent instability. 2. Insufficient Base/Catalyst: If using a base-catalyzed method (e.g., triethylamine), the base may be old, impure, or used in an insufficient amount. 3. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Quality Control: Use freshly prepared or properly stored this compound. Confirm its identity and purity by ¹H NMR and LC-MS before starting the reaction. 2. Fresh Reagents: Use freshly distilled triethylamine. Ensure the correct molar equivalent is added. 3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | 1. Incomplete Reaction: The reaction has not gone to completion, resulting in a mixture of starting material and product. 2. Degradation of this compound: The starting material may be degrading under the reaction conditions, leading to various byproducts. 3. Formation of Side Products: Although not extensively reported in the literature for the dimerization step itself, complex reaction mixtures can arise from the inherent reactivity of the starting material. | 1. Extended Reaction Time: Continue to monitor the reaction until the starting material is consumed. 2. Milder Conditions: If degradation is suspected, consider milder reaction conditions. For example, allowing the dimerization to occur spontaneously on a preparative TLC plate may offer a cleaner conversion, albeit potentially with lower recovery.[1] 3. Purification: Purify the crude product using preparative TLC or column chromatography to isolate Stephacidin B.[1] |
| Difficulty in Isolating Pure Stephacidin B | 1. Co-elution of Starting Material and Product: this compound and Stephacidin B may have similar polarities, making separation by chromatography challenging. 2. Reverse Reaction: Stephacidin B can revert to this compound under certain conditions, such as in some solvents or during workup. | 1. Optimized Chromatography: Use a well-defined solvent system for preparative TLC or column chromatography. For example, 100% ethyl acetate has been used for preparative TLC purification.[1] 2. Careful Handling: Minimize exposure of the purified Stephacidin B to conditions that may promote the reverse reaction. Store the final product under inert atmosphere at low temperatures. |
| Inconsistent Yields | 1. Variability in Starting Material Quality: The purity and stability of the this compound used can significantly impact the outcome. 2. Reaction Scale: Reactions performed on a very small scale (e.g., <1 mg) can be more susceptible to handling losses and variations in reagent addition. 3. Reaction Conditions: Minor variations in temperature, concentration, or reaction time can lead to different yields. | 1. Consistent Starting Material: Ensure a consistent source and quality of this compound for reproducible results. 2. Careful Technique: For small-scale reactions, use precise techniques for weighing and transferring materials. 3. Standardized Protocol: Strictly adhere to a well-defined and optimized experimental protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the dimerization of this compound to Stephacidin B?
A1: The main challenge is the inherent instability of this compound. This complex molecule can degrade under various conditions, leading to lower yields and the formation of impurities.[1]
Q2: What are the most common methods to induce dimerization?
A2: Several methods have been reported to successfully induce the dimerization:
-
Base-Catalyzed: Treatment with an excess of a mild base like triethylamine (Et₃N) in a solvent such as acetonitrile (CH₃CN). This method is reported to give high yields (>95%).[2][3][4]
-
Spontaneous on Silica Gel: this compound can dimerize spontaneously when adsorbed onto a preparative TLC plate.[1]
-
Solvent-Induced: Dissolving this compound in dimethyl sulfoxide (DMSO) followed by removal of the solvent under vacuum can also promote dimerization.[1]
Q3: What is the proposed mechanism for the dimerization?
A3: The likely mechanism is a double Michael addition. In this process, the secondary amide of one this compound molecule acts as a nucleophile and attacks the electrophilic C-21 of a second this compound molecule. This is followed by an intramolecular cyclization to form the final dimeric structure of Stephacidin B.[1]
Q4: Can Stephacidin B convert back to this compound?
A4: Yes, the dimerization is reversible under certain conditions. For instance, it has been observed that Stephacidin B can convert back to this compound in cell culture medium.[5]
Q5: How can I monitor the progress of the dimerization reaction?
A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate) and visualizing with UV light. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q6: What are the expected yields for the dimerization?
A6: Yields can vary depending on the method used and the quality of the starting material. The base-catalyzed method using triethylamine has been reported to yield over 95% of Stephacidin B.[2][3][4] Dimerization on a preparative TLC plate has been reported to yield 15-20% of Stephacidin B along with 70-80% recovered this compound.
Quantitative Data Summary
| Dimerization Method | Reagents/Conditions | Solvent | Reaction Time | Yield of Stephacidin B | Reference |
| Base-Catalyzed | Et₃N (excess) | CH₃CN | 45 min | >95% | [2][3][4] |
| Spontaneous on Silica | Preparative TLC (SiO₂) | Eluting Solvent (e.g., EtOAc) | 1 hour | 15-20% (with 70-80% recovered this compound) | |
| Solvent-Induced | DMSO, then in vacuo | DMSO | 30 min - 1 hour | ~33% (in a 2:1 mixture of this compound to Stephacidin B) | [1] |
Experimental Protocols
Protocol 1: Base-Catalyzed Dimerization in Solution
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (CH₃CN) to a concentration of approximately 0.01 M under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of freshly distilled triethylamine (Et₃N) (e.g., 10-15 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC (e.g., 100% ethyl acetate) until the starting material is no longer visible (typically within 1 hour).
-
Upon completion, remove the solvent and excess triethylamine under reduced pressure to yield the crude Stephacidin B.
-
Purify the product by preparative TLC or column chromatography if necessary.
Protocol 2: Dimerization on Preparative TLC Plate
-
Dissolve the crude or purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the solution as a band onto a preparative silica gel TLC plate (e.g., 20x20 cm, 1000 µm thickness).
-
Allow the solvent to fully evaporate. Let the plate stand at room temperature for approximately 1 hour.
-
Develop the plate in an appropriate solvent system (e.g., 100% ethyl acetate). It may be necessary to elute the plate multiple times for better separation.
-
Visualize the plate under UV light to identify the bands corresponding to Stephacidin B and any remaining this compound.
-
Carefully scrape the silica band corresponding to Stephacidin B and extract the product with a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Filter the silica and concentrate the filtrate under reduced pressure to obtain the purified Stephacidin B.
Visualizations
Caption: Proposed mechanistic pathway for the dimerization of this compound to Stephacidin B.
Caption: General experimental workflow for the dimerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of stephacidin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise, Asymmetric, Stereocontrolled Total Synthesis of Stephacidins A, B and Notoamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (-)-Avrainvillamide and (+)-Stephacidin B [organic-chemistry.org]
- 5. Evidence for the Rapid Conversion of Stephacidin B into the Electrophilic Monomer this compound in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Avrainvillamide stability and solubility in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with avrainvillamide, focusing on optimizing its stability and solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring alkaloid with potent antiproliferative properties.[1][2] Its mechanism of action involves binding to the nuclear chaperone protein nucleophosmin (NPM1) and the nuclear export protein Crm1 (exportin-1).[1][3] This interaction disrupts the normal cellular functions of these proteins. Notably, this compound can restore the proper nucleolar localization of certain mutated forms of NPM1 that are associated with acute myeloid leukemia (AML).[3] Additionally, its interaction with NPM1 can lead to an increase in the levels of the tumor suppressor protein p53.[2]
Q2: What are the known challenges associated with the in vitro use of this compound?
A2: this compound is characterized as a white powder with limited solubility in many common organic solvents.[4] This poor solubility can present significant challenges in preparing stock solutions and achieving desired concentrations in aqueous buffers for cell-based assays, potentially leading to precipitation and inaccurate results. Furthermore, there are indications that this compound may have limited shelf stability, although specific degradation kinetics have not been extensively published.[4]
Q3: What is a recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. A reported solubility in DMSO is 2.23 mg/mL (5.01 mM); however, achieving this concentration may require sonication and warming.[1] It is also crucial to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]
Q4: How can I improve the solubility of this compound in my aqueous assay media?
A4: Improving the aqueous solubility of hydrophobic compounds like this compound can be approached in several ways. The use of co-solvents, such as ethanol or polyethylene glycol (PEG), in the final assay medium can help maintain solubility. However, the concentration of organic solvents should be carefully controlled to avoid cellular toxicity. Other strategies include the use of surfactants or the formation of inclusion complexes with cyclodextrins. For a detailed guide on solubilization techniques, please refer to the troubleshooting section below.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily impacts signaling pathways involving its binding partners, NPM1 and Crm1. By binding to NPM1, it can modulate the p53 tumor suppressor pathway, leading to increased cellular p53 levels.[2] Its interaction with both NPM1 and Crm1 also affects the nucleocytoplasmic shuttling of proteins, which is particularly relevant in cancers with NPM1 mutations, such as AML.[3]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during dilution in aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final medium, but keep it below cytotoxic levels (typically <0.5% for DMSO).- Consider using a different co-solvent system, such as a mixture of DMSO and PEG-400.- Explore the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations (0.01-0.1%) in the final medium. |
| pH-Dependent Solubility | - Determine the optimal pH for this compound solubility. Test a range of buffered solutions with different pH values (e.g., 6.5, 7.4, 8.0) to identify the pH at which it is most soluble. |
| Salt Concentration | - Evaluate the effect of ionic strength on solubility. Test dilution in buffers with varying salt concentrations (e.g., 0.5x PBS, 1x PBS, 2x PBS). |
| Temperature Effects | - Prepare dilutions at room temperature or 37°C, as temperature can influence solubility. Avoid cold buffers if the compound is less soluble at lower temperatures. |
Issue 2: Inconsistent results in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Prepare fresh stock solutions of this compound regularly. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[1]- Protect stock solutions from light if the compound is found to be light-sensitive.- Perform a stability study in your assay medium to determine the rate of degradation under your experimental conditions. |
| Inaccurate Concentration of Soluble Compound | - After diluting the stock solution into the final assay medium, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.- Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the actual soluble concentration. |
| Interaction with Assay Components | - Test for potential interactions between this compound and components of your assay medium, such as phenol red or serum proteins, which could affect its stability or bioavailability. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 2.23 mg/mL (5.01 mM)[1] | Requires sonication and warming. Use of anhydrous DMSO is recommended.[1] |
| Common Organic Solvents | Poor[4] | Specific quantitative data is not readily available. |
| Aqueous Buffers (e.g., PBS) | Very Poor | Requires solubilization aids. |
Table 2: Illustrative Example of this compound Stability in Aqueous Buffer (pH 7.4) at 37°C
Disclaimer: The following data is for illustrative purposes only and is intended to provide a representative example of a stability profile. Actual stability may vary.
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 85 |
| 12 | 70 |
| 24 | 50 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of this compound by Turbidimetry
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear, flat-bottom 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the absorbance at 620 nm using a plate reader. The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.
Protocol 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol assesses the metabolic stability of this compound when incubated with human liver microsomes (HLMs).
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM, added from a DMSO stock, final DMSO concentration ≤ 0.1%)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Vortex the samples and centrifuge at high speed to precipitate the proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualization
Caption: Workflow for in vitro solubility and stability testing of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting Avrainvillamide Mass Spectrometry Fragmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the mass spectrometry (MS) analysis of Avrainvillamide. This compound is a complex prenylated indole alkaloid with a distinctive bicyclo[2.2.2]diazaoctane core, presenting unique challenges in mass spectrometric analysis. This guide will help you navigate common issues, from sample preparation to data interpretation, to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
A1: The molecular formula for this compound is C₂₆H₂₇N₃O₄, with a monoisotopic mass of 445.2005 g/mol . Therefore, in positive ion mode electrospray ionization (ESI), you should expect to see the protonated molecule [M+H]⁺ at m/z 446.2078.
Q2: I am observing ions other than [M+H]⁺. What are the likely adducts?
A2: It is common in ESI-MS to observe adducts other than the protonated molecule. For this compound, you may encounter the following common adducts in positive ion mode. Be sure to account for these when interpreting your spectra.
| Adduct Ion | Formula | Mass Shift (Da) | Expected m/z | Potential Sources |
| Sodium | [M+Na]⁺ | +22.9892 | 468.1897 | Glassware, solvents, buffers |
| Potassium | [M+K]⁺ | +38.9632 | 484.1647 | Glassware, solvents, buffers |
| Ammonium | [M+NH₄]⁺ | +17.0265 | 463.2343 | Ammonium-based buffers, contaminants |
Q3: My signal intensity for this compound is very low. What are the potential causes and solutions?
A3: Poor signal intensity can be attributed to several factors. The table below outlines common causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Sample Concentration | Ensure the sample concentration is optimal. If too dilute, the signal will be weak. If too concentrated, ion suppression may occur. |
| Ionization Efficiency | Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flows (nebulizer and drying gas). |
| Solvent System | Use solvents appropriate for ESI-MS, such as methanol, acetonitrile, and water, with a small amount of volatile acid (e.g., 0.1% formic acid) to promote protonation. Avoid non-polar solvents and non-volatile buffers. |
| Instrument Contamination | Clean the ion source components as per the manufacturer's guidelines to remove any residues that may be suppressing the signal. |
Troubleshooting this compound Fragmentation
This compound possesses three key structural motifs that will influence its fragmentation under collision-induced dissociation (CID):
-
Prenyl Group: A common loss from prenylated compounds.
-
Bicyclo[2.2.2]diazaoctane Core: A rigid cage structure that can undergo characteristic ring cleavages.
-
Indole Moiety: A stable aromatic system that can influence charge localization and subsequent fragmentation.
Predicted Fragmentation Pathways:
Based on the fragmentation of similar indole alkaloids, the following neutral losses and fragment ions are expected for this compound.
| Precursor Ion (m/z) | Neutral Loss (Da) | Lost Fragment | Predicted Fragment Ion (m/z) | Structural Origin of Fragmentation |
| 446.2 | 68.06 | C₅H₈ (Isoprene) | 378.14 | Loss of the prenyl group |
| 446.2 | Varies | Retro-Diels-Alder | Varies | Cleavage of the bicyclo[2.2.2]diazaoctane core |
| 446.2 | 18.01 | H₂O | 428.19 | Loss of water |
| 446.2 | 29.00 | CHO | 417.20 | Fragmentation of the indole or other heterocyclic rings |
Experimental Protocols
1. Sample Preparation for LC-MS Analysis of this compound
-
Solvent Selection: Dissolve the purified this compound sample in a high-purity solvent compatible with reverse-phase liquid chromatography and mass spectrometry, such as methanol or acetonitrile.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. For direct infusion analysis, dilute the stock solution to 1-10 µg/mL. For LC-MS analysis, the final concentration will depend on the sensitivity of your instrument and the column loading capacity.
-
Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the MS source.
2. Recommended LC-MS Method Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Nebulizer Pressure: 30 - 40 psi.
-
Scan Range (MS1): m/z 100 - 1000.
-
MS/MS: For fragmentation studies, select the [M+H]⁺ ion (m/z 446.2) as the precursor and apply a collision energy (CE) in the range of 10-40 eV. The optimal CE should be determined empirically.
-
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical workflows for troubleshooting common issues in this compound mass spectrometry.
Technical Support Center: Overcoming Resistance to Avrainvillamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avrainvillamide. The focus is on anticipating and overcoming potential resistance mechanisms in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a naturally occurring alkaloid with antiproliferative properties.[1][2] Its primary mechanism of action involves the covalent binding to key cellular proteins, namely Nucleophosmin (NPM1) and Exportin-1 (XPO1 or CRM1).[1][3][4][5] this compound has been shown to interact with Cys275 of NPM1.[3][4] This interaction can lead to the restoration of the nucleolar localization of mutated NPM1, which is often found in the cytoplasm of acute myeloid leukemia (AML) cells.[1][3][6] By inhibiting CRM1, this compound can also block the nuclear export of various tumor suppressor proteins.[1][3]
Q2: In which cancer cell lines is this compound most effective?
This compound has shown significant antiproliferative activity in various cancer cell lines. It is particularly effective in AML cell lines harboring NPM1 mutations.[6][7][8] Studies have shown that the NPM1-mutated cell line OCI-AML3 is more sensitive to this compound than cell lines with wild-type NPM1.[6] The presence of wild-type p53 has also been shown to sensitize cells to this compound.[6] Additionally, cells with fms-like tyrosine kinase 3 (FLT3) internal tandem duplication mutations may also exhibit increased sensitivity.[6]
Q3: What are the potential mechanisms of resistance to this compound?
While direct studies on acquired resistance to this compound are limited, potential mechanisms can be inferred from its known targets and resistance patterns observed with other CRM1 inhibitors like Selinexor:
-
Target Mutation: A mutation in the binding site of this compound on its target proteins could confer resistance. For CRM1, a mutation in the Cys528 residue is a known mechanism of resistance to Selinexor.[9] A similar mutation in the this compound binding site on CRM1 or NPM1 (e.g., at Cys275) could reduce its efficacy.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of a drug. For instance, upregulation of the NF-κB pathway has been associated with resistance to Selinexor.[10] Similarly, activation of the RAS/MAPK/ERK pathway is a common mechanism of resistance to targeted therapies in AML.[11]
-
Increased Drug Efflux: Overexpression of drug efflux pumps is a common mechanism of multidrug resistance. While not specifically documented for this compound, it is a plausible mechanism for reduced intracellular drug concentration and subsequent resistance.
-
Altered Target Expression: Changes in the expression levels of NPM1 or CRM1 could potentially influence sensitivity to this compound.
Q4: Are there known synergistic drug combinations with this compound?
Combining therapies with different mechanisms of action is a common strategy to enhance efficacy and overcome resistance.[12][13][14] While specific studies on synergistic combinations to overcome this compound resistance are not yet published, based on its mechanism of action, the following combinations could be explored:
-
Proteasome Inhibitors (e.g., Bortezomib): Since resistance to CRM1 inhibitors can be mediated by NF-κB activation, combining this compound with a proteasome inhibitor could be a strategy to overcome this potential resistance mechanism.[10]
-
FLT3 Inhibitors: In AML cells with co-mutations in NPM1 and FLT3, a combination of this compound with an FLT3 inhibitor may be more effective than either agent alone.
-
Menin Inhibitors: For NPM1-mutated AML, menin inhibitors have shown promise.[15][16] A combination with this compound could provide a dual-pronged attack on NPM1-driven leukemogenesis.
-
Standard Chemotherapy (e.g., Cytarabine, Doxorubicin): Combining this compound with standard-of-care chemotherapeutic agents could enhance cytotoxicity and potentially delay the onset of resistance.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound in a previously sensitive cell line. | 1. Development of acquired resistance. 2. Cell line contamination or genetic drift. | 1. Sequence the NPM1 and CRM1 genes to check for mutations in the putative drug-binding sites. 2. Perform STR profiling to authenticate the cell line. 3. Test for upregulation of bypass signaling pathways (e.g., NF-κB, RAS/MAPK) via Western blot. 4. Evaluate the effect of co-treatment with a proteasome inhibitor or a MAPK pathway inhibitor. |
| High variability in experimental results. | 1. Inconsistent drug concentration. 2. Variations in cell density or growth phase. 3. Issues with the experimental assay. | 1. Prepare fresh drug dilutions for each experiment from a validated stock solution. 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. 3. Include appropriate positive and negative controls in all assays. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | 1. Solvent (e.g., DMSO) toxicity. 2. Contamination of cell culture. | 1. Ensure the final solvent concentration is below the toxic threshold for the specific cell line (typically <0.1%). 2. Perform mycoplasma testing and check for bacterial/fungal contamination. |
| This compound fails to induce nuclear retention of mutant NPM1. | 1. Sub-optimal drug concentration or incubation time. 2. Mutation in NPM1 or CRM1 affecting drug binding. 3. Cell line-specific factors. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for the cell line. 2. Sequence NPM1 and CRM1 to rule out resistance-conferring mutations. 3. Confirm the cytoplasmic localization of mutant NPM1 in untreated cells using immunofluorescence. |
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | GI₅₀ (µM) | Reference |
| T-47D | Breast Cancer | - | 0.33 | [2] |
| LNCaP | Prostate Cancer | - | 0.42 | [2] |
| OCI-AML2 | AML | NPM1-wt | 0.35 ± 0.09 | [1] |
| OCI-AML3 | AML | NPM1-mutated | 0.52 ± 0.15 | [1] |
| HCT-116 | Colon Cancer | - | 1.10 ± 0.04 | [1] |
Experimental Protocols
Protocol 1: Assessment of Antiproliferative Activity using a CellTiter-Blue Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay: Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Immunofluorescence for NPM1 Localization
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the desired concentration of this compound or vehicle for the specified duration.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NPM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 16. Ziftomenib: a menin inhibitor for R/R NPM1-mutated AML | VJHemOnc [vjhemonc.com]
Technical Support Center: Avrainvillamide Purification from Fungal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Avrainvillamide from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a potent antiproliferative alkaloid produced by certain species of Aspergillus, such as Aspergillus fumigatus. Its complex chemical structure, poor solubility in many common organic solvents, and tendency to dimerize into Stephacidin B present significant challenges during extraction and purification.
Q2: Which fungal species are known to produce this compound?
A2: this compound has been isolated from marine-derived and terrestrial strains of Aspergillus, including Aspergillus sp. CNC358 and strains of Aspergillus fumigatus.
Q3: What are the primary safety precautions to take when working with Aspergillus cultures and this compound?
A3: Aspergillus fumigatus is an opportunistic human pathogen, and its cultures should be handled in a biosafety cabinet using appropriate personal protective equipment (PPE). This compound is a cytotoxic compound and should be handled with care, avoiding inhalation and skin contact.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction from the culture broth. | Ensure the pH of the culture filtrate is adjusted to a neutral or slightly basic range before extraction with ethyl acetate to improve the partitioning of this compound. Increase the volume of ethyl acetate used for extraction and perform multiple extractions (e.g., 3x with equal volume). |
| Low production of this compound by the fungal strain. | Optimize fermentation conditions (media composition, pH, temperature, aeration, and incubation time) to enhance secondary metabolite production. | |
| Poor Solubility of the Crude Extract | This compound's inherent low solubility. | Test a range of solvents for dissolving the crude extract. While poorly soluble in many common solvents, explore solvent systems like dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution with a solvent compatible with the next purification step. For chromatography, dry-loading the sample onto silica gel is a recommended technique for compounds with poor solubility. |
| Presence of Multiple Compounds in Purified Fractions | Co-elution of structurally similar compounds. | Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) can improve separation. For closely related impurities, reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water) may be necessary for final purification. |
| Product Dimerization (Formation of Stephacidin B) | This compound is known to dimerize, especially in the presence of base.[1] | Avoid strongly basic conditions during purification. Use neutral or slightly acidic buffers where possible. Triethylamine (Et3N) has been noted to promote dimerization.[1] Minimize the time the purified compound is in solution and store it as a dry solid at low temperatures. |
| Compound Degradation | Instability of the molecule under certain conditions. | This compound contains several functional groups that may be sensitive to strong acids, bases, or prolonged exposure to light and heat. Conduct purification steps at room temperature or below whenever possible and protect samples from light. |
Experimental Protocols
General Workflow for this compound Purification
This protocol is a generalized procedure based on common methods for extracting secondary metabolites from fungal cultures. Optimization will be required for specific fungal strains and culture conditions.
1. Fungal Fermentation:
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose Broth) with a spore suspension or mycelial plugs of the this compound-producing Aspergillus strain.
-
Incubate the culture under optimal conditions (e.g., 25-30°C, 150-200 rpm) for 14-21 days.
2. Extraction:
-
Separate the mycelial biomass from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.[2][3][4]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
3. Silica Gel Column Chromatography:
-
Pre-purify the crude extract using silica gel column chromatography.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: For poorly soluble extracts, use a dry-loading method. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried silica-sample mixture onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
4. High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fractions using preparative reverse-phase HPLC.
-
Column: Use a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for separating indole alkaloids.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 254 nm and 280 nm).
-
Collect the peak corresponding to this compound.
5. Final Steps:
-
Evaporate the solvent from the purified HPLC fraction.
-
The final product can be obtained as a solid. Due to its poor solubility, crystallization can be challenging.
Visualizations
References
- 1. Synthesis of (-)-Avrainvillamide and (+)-Stephacidin B [organic-chemistry.org]
- 2. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. The effect of culture liquid ethyl acetate mycelium extracts of medicinal mushrooms on the viability of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Avrainvillamide degradation during storage
Welcome to the technical support center for Avrainvillamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential degradation issues during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years. For short-term storage, -20°C is also recommended, and some suppliers suggest it can be kept at room temperature for short periods, such as during shipping.
Q2: My this compound solution appears to have lost activity. What could be the cause?
Loss of activity in this compound solutions can be attributed to several factors:
-
Improper Storage: Solutions are less stable than the solid compound. Long-term storage of solutions, especially at room temperature or 4°C, can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can accelerate degradation. It is highly recommended to aliquot the solution into single-use volumes to avoid this.
-
Presence of Nucleophiles: this compound is an electrophile and is known to react with nucleophiles, particularly thiols (like cysteine residues in proteins or thiol-containing reagents like dithiothreitol). If your experimental buffer or cell culture medium contains such nucleophiles, it can lead to the degradation of this compound through covalent adduction.
-
pH Instability: Although specific data is limited, compounds with structures similar to this compound can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The complex structure of this compound may be susceptible to oxidation, especially if exposed to air for prolonged periods in solution.
-
Photodegradation: Exposure to light, particularly UV, can be a source of degradation for complex organic molecules. It is advisable to protect this compound solutions from light.
Q3: I observe extra peaks in my HPLC/LC-MS analysis of an old this compound sample. What could they be?
The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. Based on the known reactivity of this compound, these could be:
-
Adducts with nucleophiles: If the sample was in a solution containing thiols or other nucleophiles, you might be observing the product of their reaction with this compound.
-
Hydrolysis products: Degradation due to reaction with water, potentially leading to the opening of ring structures or modification of functional groups.
-
Oxidation products: The molecule may have undergone oxidation, leading to the formation of N-oxides or hydroxylated species.
-
Photodegradation products: If exposed to light, various rearranged or fragmented products could be formed.
To confirm the identity of these peaks, further characterization using high-resolution mass spectrometry (HRMS) and NMR would be necessary.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from solid material stored at -20°C. 2. Aliquot the new stock solution into single-use vials and store at -80°C for long-term use or -20°C for short-term use. 3. Compare the performance of the fresh stock with the old stock in your assay. |
| Incompatibility with assay buffer. | 1. Review the components of your assay buffer. Check for the presence of strong nucleophiles (e.g., DTT, TCEP, glutathione). 2. If possible, substitute nucleophilic reagents with non-nucleophilic alternatives. 3. Perform a control experiment to assess the stability of this compound in the assay buffer over the time course of your experiment using a stability-indicating HPLC method (see proposed protocol below). |
| Adsorption to plasticware. | For dilute solutions, hydrophobic compounds can adsorb to certain plastics. Consider using low-adhesion microplates or glass vials for storage and preparation of this compound solutions. |
Issue 2: Visible changes in the appearance of solid this compound (e.g., color change).
| Potential Cause | Troubleshooting Steps |
| Improper storage leading to degradation. | 1. Discard the discolored material. 2. Ensure that new batches of this compound are stored in a tightly sealed container at -20°C, protected from light and moisture. 3. Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation. |
| Oxidation. | Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize exposure to oxygen. |
Quantitative Data Summary
| Storage Condition | Form | Recommended Duration | Stability |
| -20°C | Solid | Long-term (≥ 4 years) | Stable |
| -20°C | Solution (in DMSO) | Short-term (up to 1 month) | Moderately Stable |
| -80°C | Solution (in DMSO) | Long-term (up to 6 months) | More Stable |
| Room Temperature | Solid | Very short-term (e.g., shipping) | Likely stable for short durations |
| Room Temperature | Solution | Not Recommended | Prone to degradation |
Experimental Protocols
Protocol 1: Proposed Stability-Indicating HPLC Method for this compound
This method is a starting point and should be validated for your specific application.
-
Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 290 nm (or scan with PDA).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a known concentration (e.g., 1 mg/mL). Dilute further with the mobile phase as needed.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to assess the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in a small amount of organic solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a small amount of organic solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 24 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., in acetonitrile/water) to UV light (254 nm) for 24 hours. Keep a control sample in the dark.
Visualizations
Caption: Factors leading to this compound degradation.
Technical Support Center: Optimizing Avrainvillamide Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Avrainvillamide dosage for in vivo experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a naturally occurring alkaloid with antiproliferative effects.[1] Its primary mechanism of action involves binding to the oncoprotein Nucleophosmin (NPM1) and the nuclear export protein Exportin-1 (Crm1).[2][3] Specifically, this compound targets the cysteine-275 residue of NPM1.[4] This interaction disrupts NPM1's function, leading to an increase in the concentration of the tumor suppressor protein p53.[4][5] In cancer cells with mutated NPM1, such as in some forms of Acute Myeloid Leukemia (AML), this compound can help restore the proper localization of the mutant NPM1 protein to the nucleolus.[2][3]
Q2: Has this compound or its analogs been tested in vivo?
Yes, a fully synthetic, biphenyl-modified analog of this compound (referred to as BFA) has been evaluated in subcutaneous xenograft mouse models of human colon carcinoma (HCT-116) and acute myeloid leukemia (OCI-AML3).[6] The analog demonstrated significant anti-proliferative activity in these models.[6]
Q3: What is a recommended starting dose for an this compound analog in a mouse xenograft model?
Based on published preclinical studies with the this compound analog BFA, a dose of 4 mg/kg administered intraperitoneally (i.p.) twice daily (BID) was shown to be well-tolerated and effective in inhibiting tumor growth in both BALB/c nude and NSG mice. An initial toxicity screen revealed that a higher dose of 10 mg/kg (BID, i.p.) was lethal in some animals. Therefore, a dose escalation study starting from a lower dose is highly recommended to determine the maximum tolerated dose (MTD) for your specific this compound analog and animal model.
Q4: How should I formulate this compound for in vivo administration?
This compound is a hydrophobic molecule, which can present challenges for formulation in aqueous solutions for in vivo use. While the specific vehicle for the BFA analog was not detailed in the referenced study, common strategies for formulating hydrophobic compounds for intraperitoneal or oral administration include the use of:
-
Co-solvents: A mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG).
-
Surfactants: Agents like Tween 80 or Cremophor EL can be used to create stable emulsions or micellar solutions.
-
Cyclodextrins: These can encapsulate hydrophobic drugs to increase their aqueous solubility.
-
Liposomes or Nanoparticles: These advanced delivery systems can improve solubility and potentially alter the pharmacokinetic profile.
It is crucial to perform a vehicle toxicity study in parallel with your drug-treated groups to ensure that the vehicle itself does not have any confounding effects on the experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound during formulation. | This compound is a hydrophobic compound. | - Try a combination of FDA-approved solvents such as DMSO, PEG300, and ethanol. - Use a surfactant like Tween 80 to improve solubility and stability in an aqueous solution. - Consider more advanced formulations like cyclodextrins or lipid-based nanoparticles. |
| Precipitation of the compound after administration. | The formulation is not stable in a physiological environment. | - Optimize the vehicle composition to ensure stability upon injection. - Filter the final formulation through a 0.22 µm filter before injection. - Consider a different route of administration, such as oral gavage, if i.p. injection is problematic. |
| High toxicity or mortality in treated animals. | The administered dose is above the maximum tolerated dose (MTD). | - Conduct a dose-escalation study to determine the MTD. Start with a low dose (e.g., 1-2 mg/kg) and gradually increase it in different cohorts of animals. - Monitor animals closely for clinical signs of toxicity (weight loss, lethargy, ruffled fur). - The referenced study with a BFA analog found 10 mg/kg BID to be toxic, while 4 mg/kg BID was well-tolerated. |
| Lack of tumor growth inhibition. | - The dose is too low. - Poor bioavailability. - The tumor model is resistant. | - If no toxicity is observed, consider cautiously escalating the dose. - Perform pharmacokinetic (PK) studies to determine the concentration of the compound in plasma and tumor tissue over time. A study with BFA showed that plasma and tumor concentrations decreased by about 50% after 6 hours, necessitating twice-daily dosing.[6] - Confirm the expression of this compound's target (NPM1) in your chosen cell line. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound (AVA) and its biphenyl-modified analog (BFA) from the study by Andresen et al., 2016.[6]
Table 1: In Vitro Antiproliferative Activity of this compound (AVA)
| Cell Line | Cancer Type | IC₅₀ (24h) |
| MV4-11 | Acute Myeloid Leukemia | < 1 µM |
| OCI-AML3 | Acute Myeloid Leukemia | ~ 1 µM |
| Molm-13 | Acute Myeloid Leukemia | ~ 1 µM |
| NB4 | Acute Myeloid Leukemia | > 10 µM |
| HL-60 | Acute Myeloid Leukemia | > 10 µM |
Table 2: In Vivo Dosage and Toxicity of this compound Analog (BFA)
| Animal Model | Compound | Dose | Route | Frequency | Outcome |
| BALB/c nude mice | BFA | 4 mg/kg | i.p. | BID | Well-tolerated, significant tumor growth inhibition |
| BALB/c nude mice | BFA | 10 mg/kg | i.p. | BID | Toxic (2 of 6 animals died) |
| NSG mice | BFA | 4 mg/kg | i.p. | BID | Well-tolerated |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy and Toxicity Assessment
This protocol is based on the methodology described for the this compound analog BFA.
-
Cell Culture: Culture HCT-116 or OCI-AML3 cells in the recommended medium until they reach 80-90% confluency.
-
Animal Model: Use immunodeficient mice such as BALB/c nude or NSG mice, aged 6-8 weeks.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in sterile, serum-free medium or PBS.
-
Inject 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
-
Drug Administration:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound analog (BFA) in a suitable vehicle at the desired concentration.
-
Administer the compound intraperitoneally at a dose of 4 mg/kg twice daily (BID).
-
The control group should receive an equal volume of the vehicle alone.
-
-
Monitoring:
-
Monitor the body weight of the animals every 2-3 days as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Endpoint:
-
Continue treatment for the planned duration (e.g., 14 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for In Vivo Dose Optimization
Caption: Workflow for optimizing in vivo dosage.
References
- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Avrainvillamide In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the delivery of Avrainvillamide in animal models.
Troubleshooting Guide
Researchers may face several hurdles when administering this compound in vivo, primarily due to its likely hydrophobic nature and potential for rapid clearance. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Poor Compound Solubility and Vehicle Selection
Symptom: Difficulty dissolving this compound in standard aqueous vehicles, leading to precipitation, inaccurate dosing, and poor bioavailability.
Root Cause Analysis: this compound is a complex indole alkaloid, and similar natural products often exhibit low aqueous solubility. The use of a 10% DMSO in saline vehicle for an this compound analog in preclinical studies suggests inherent hydrophobicity.
Solutions:
-
Co-solvents: Employing a co-solvent system is a common starting point.
-
DMSO/Saline: A mixture of up to 10% DMSO in saline or PBS can be used for intraperitoneal (i.p.) injections. However, monitor for potential toxicity associated with DMSO.
-
Ethanol/Saline: A solution containing up to 10% ethanol can also be considered.
-
PEG 400/Saline: Polyethylene glycol 400 (PEG 400) is a less toxic alternative to DMSO and can be used in varying concentrations (e.g., 10-50%) in saline.
-
-
Formulation Strategies: For oral or intravenous administration, more advanced formulations may be necessary.
-
Liposomes: Encapsulating this compound within liposomes can improve its solubility and in vivo stability.
-
Nanoparticles: Formulating this compound into polymeric nanoparticles can enhance its bioavailability and provide opportunities for targeted delivery.
-
Cyclodextrins: Complexation with cyclodextrins can increase the aqueous solubility of hydrophobic compounds.
-
Experimental Protocol: Preparation of a Biphenyl-Modified this compound Analog (BFA) Formulation for Intraperitoneal Injection
This protocol is based on a successful in vivo study with a BFA.
-
Stock Solution Preparation:
-
Dissolve the BFA in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Dosing Solution Preparation:
-
On the day of injection, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration.
-
For a final concentration of 1 mg/mL in 10% DMSO, mix 1 part of the 10 mg/mL stock solution with 9 parts of sterile saline.
-
Vortex the solution thoroughly before each injection to ensure homogeneity.
-
-
Administration:
-
Administer the solution to the animal via intraperitoneal injection.
-
The injection volume should be calculated based on the animal's weight (e.g., 10 mL/kg).
-
Issue 2: Rapid Clearance and Short Half-Life
Symptom: Sub-therapeutic concentrations of this compound at the target site, requiring frequent administration to maintain efficacy. Pharmacokinetic studies with a biphenyl-modified this compound analog (BFA) revealed a significant decrease in plasma and tumor concentrations by approximately 50% within 6 hours of intraperitoneal administration, necessitating a twice-daily dosing regimen[1].
Root Cause Analysis: The compound may be subject to rapid metabolism or excretion.
Solutions:
-
Dosing Regimen Adjustment:
-
Increased Dosing Frequency: As demonstrated with the BFA, increasing the frequency of administration (e.g., twice daily) can help maintain therapeutic drug levels[1].
-
Continuous Infusion: For more stable plasma concentrations, continuous infusion via an osmotic pump may be considered.
-
-
Formulation to Extend Half-Life:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) to this compound can increase its hydrodynamic size, reduce renal clearance, and prolong its circulation time.
-
Sustained-Release Formulations: Encapsulating this compound in biodegradable polymers can provide a sustained release profile.
-
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Q2: What is the recommended route of administration for this compound in animal models?
A2: Intraperitoneal (i.p.) injection has been successfully used for an this compound analog in mouse xenograft models[1]. This route bypasses first-pass metabolism in the liver, which can be a significant issue for orally administered compounds. The choice of administration route will ultimately depend on the specific experimental goals and the formulation developed.
Q3: Are there any known stability issues with this compound?
A3: this compound is an electrophile and has been shown to react with thiols, such as cysteine residues in proteins[2]. This reactivity could contribute to chemical instability in biological matrices and potential off-target effects. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.
Q4: What pharmacokinetic parameters have been reported for this compound or its analogs?
A4: A study on a biphenyl-modified this compound analog (BFA) provided some initial pharmacokinetic insights. After a single intraperitoneal injection, plasma and tumor concentrations were found to decrease by approximately 50% after 6 hours[1]. This suggests a relatively short in vivo half-life.
Quantitative Data Summary
| Compound | Animal Model | Route of Administration | Dosing Vehicle | Key Pharmacokinetic Finding | Reference |
| Biphenyl-modified this compound (BFA) | Mice with HCT-116 xenografts | Intraperitoneal (i.p.) | 10% DMSO in saline | Plasma and tumor concentrations decreased by ~50% after 6 hours, suggesting a need for twice-daily administration. | [1] |
Visualizations
Caption: Workflow for BFA administration in animal models.
Caption: Decision tree for troubleshooting delivery issues.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Enhancing Avrainvillamide Specificity for NPM1c+ Mutants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the specificity of Avrainvillamide for NPM1c+ mutants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on NPM1c+ mutants?
This compound exhibits a dual mechanism of action. It covalently binds to both the mutant NPM1 (NPM1c+) protein and the nuclear export protein CRM1 (Exportin-1).[1][2][3] This interaction leads to the relocalization of the aberrantly cytoplasmic NPM1c+ back into the nucleolus, thereby restoring a more normal cellular phenotype.[1][3] Specifically, this compound has been shown to interact with Cys275 of certain NPM1 mutants.[1][3]
Q2: Why do NPM1-mutated AML cells show higher sensitivity to this compound compared to cells with wild-type NPM1?
NPM1-mutated acute myeloid leukemia (AML) cells are significantly more sensitive to this compound.[4][5] This increased sensitivity is likely due to the unfolded structure of the C-terminal domain in the NPM1c+ mutant protein, which may provide better access for this compound to its binding site.[5]
Q3: What are the known downstream effects of this compound treatment in NPM1c+ positive cells?
Treatment of NPM1c+ AML cells with this compound induces several downstream effects, including:
-
Nuclear retention and subsequent proteasomal degradation of the NPM1c+ protein.[4][6]
-
Proteasomal degradation of the nuclear export factor CRM1.[4]
-
Downregulation of the wild-type FLT3 protein.[4]
-
Induction of cellular differentiation, accompanied by increased phagocytotic activity and oxidative burst.[4]
-
Induction of p53 and p21, leading to G1-phase cell cycle arrest.[6][7]
Q4: Are there known off-target effects of this compound that could impact experimental results?
Yes, this compound can influence the phosphorylation state of NPM1. It inhibits the dephosphorylation of NPM1 at threonine 199 (Thr199) by protein phosphatase 1β (PP1β).[1][2] This leads to an accumulation of phosphorylated NPM1, which can disrupt the normal structure and function of the nucleolus.[1][2] Researchers should consider this effect when interpreting data on nucleolar morphology and function.
Q5: Have analogs of this compound been developed with potentially improved properties?
Yes, fully synthetic analogs of this compound have been created and have demonstrated anti-proliferative activity against AML cells in vivo.[4] The total synthesis of this compound has been described, paving the way for the rational design and synthesis of derivatives with potentially improved specificity and reduced off-target effects.[8][9][10]
Troubleshooting Guides
Issue 1: High variability in the anti-proliferative activity of this compound between different NPM1c+ cell lines.
-
Possible Cause 1: Different NPM1 mutation status. The effects of this compound can be dependent on the specific NPM1 mutation.[2]
-
Troubleshooting Tip: Sequence the NPM1 gene in your cell lines to confirm the specific mutation. Compare your results with published data for cell lines with known mutations (e.g., OCI-AML3).
-
-
Possible Cause 2: Presence of co-mutations. Co-occurring mutations, such as in FLT3, can influence sensitivity to this compound.[4]
-
Troubleshooting Tip: Perform genomic profiling of your cell lines to identify co-mutations. Stratify your experiments based on the mutational landscape.
-
-
Possible Cause 3: p53 status. The presence of wild-type p53 has been shown to sensitize cells to this compound.[4]
-
Troubleshooting Tip: Determine the p53 status (wild-type vs. mutant) of your cell lines. This can be done by sequencing or functional assays.
-
Issue 2: Inconsistent relocalization of NPM1c+ to the nucleolus upon this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration or treatment duration. The relocalization effect is dose- and time-dependent.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with concentrations and durations reported in the literature (e.g., 0.1-1 µM for 24-72 hours).
-
-
Possible Cause 2: Issues with immunofluorescence staining. Problems with antibody specificity, fixation, or permeabilization can lead to misleading results.
-
Troubleshooting Tip: Use a validated antibody for NPM1. Include positive and negative controls for your staining protocol. Co-stain with a nucleolar marker (e.g., fibrillarin) to confirm localization.
-
-
Possible Cause 3: Cell line-specific differences in nuclear transport machinery.
-
Troubleshooting Tip: Compare the expression levels of key nuclear transport proteins, such as CRM1, between cell lines that show different responses.
-
Issue 3: Difficulty in synthesizing this compound derivatives.
-
Possible Cause 1: Complex chemical structure. this compound has a complex polycyclic structure that can be challenging to synthesize.[8][9][10]
-
Possible Cause 2: Instability of intermediates. Some intermediates in the synthetic pathway may be unstable.
-
Troubleshooting Tip: Carefully follow the reaction conditions described in the literature, paying close attention to temperature, atmosphere, and purification methods.
-
Data Presentation
Table 1: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | NPM1 Status | p53 Status | FLT3 Status | GI50 (µM) at 72h | Reference |
| OCI-AML3 | Mutated (A) | Wild-type | Wild-type | 0.52 ± 0.15 | [2] |
| OCI-AML2 | Wild-type | Wild-type | Wild-type | 0.35 ± 0.09 | [2] |
| MV4-11 | Wild-type | Wild-type | ITD | More sensitive | [4] |
| MOLM-13 | Wild-type | Wild-type | ITD | More sensitive | [7] |
| HL-60 | Wild-type | Null | Wild-type | Less sensitive | [4] |
| NB4 | Wild-type | Mutated | Wild-type | Less sensitive | [4] |
GI50 values represent the concentration required to inhibit cell growth by 50%. Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for NPM1c+ Relocalization
-
Cell Culture and Treatment:
-
Plate NPM1c+ positive cells (e.g., OCI-AML3) on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against NPM1 (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nucleolar marker antibody (e.g., anti-fribillarin conjugated to a different fluorophore) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope.
-
Protocol 2: Western Blotting for NPM1c+ and CRM1 Degradation
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control as described above.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against NPM1, CRM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of this compound in NPM1c+ AML cells.
References
- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of (-)-Avrainvillamide and (+)-Stephacidin B [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective total synthesis of this compound and the stephacidins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antiproliferative Activity of Synthetic Avrainvillamide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with synthetic Avrainvillamide analogs. Our aim is to facilitate a deeper understanding of the experimental nuances and help overcome common challenges encountered during synthesis, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the antiproliferative activity of this compound and its analogs?
A1: this compound and its analogs exert their antiproliferative effects primarily by targeting the nuclear chaperone protein nucleophosmin (NPM1).[1][2] The core mechanism involves the α,β-unsaturated nitrone functional group of this compound, which acts as an electrophile, binding reversibly to cysteine residues of proteins.[3][4] Specifically, this compound has been shown to target Cys275 of NPM1.[2][5] This interaction can lead to the modulation of NPM1's function, including its role in regulating the tumor suppressor protein p53.[2][5] Additionally, this compound has been found to interact with the nuclear export protein Crm1 (Exportin-1).[1][3]
Q2: How does the structure of this compound analogs relate to their antiproliferative activity?
A2: Structure-activity relationship (SAR) studies indicate a strong correlation between the antiproliferative activities of this compound analogs and their binding affinity to NPM1.[3][4] The electrophilic nature of the 3-alkylidene-3H-indole 1-oxide (unsaturated nitrone) core is crucial for this interaction.[2] Modifications to the core structure that alter its electrophilicity or steric hindrance around the binding site can significantly impact the analog's potency. A direct comparison of structurally similar analogs has shown that those with higher antiproliferative activity are more effective at inhibiting the binding of NPM1 to affinity probes.[2]
Q3: What are the key cancer cell lines that have shown sensitivity to this compound and its analogs?
A3: this compound and its analogs have demonstrated antiproliferative activity against a range of human cancer cell lines. Notably, they have shown efficacy in breast cancer (T-47D), prostate cancer (LNCaP), and various acute myeloid leukemia (AML) cell lines, such as OCI-AML2 and OCI-AML3.[1][3] The sensitivity of AML cells with NPM1 mutations, particularly the OCI-AML3 cell line, to this compound has been highlighted in several studies.[6][7][8]
Q4: Are there any known resistance mechanisms to this compound analogs?
A4: While the provided literature does not extensively detail resistance mechanisms, the sensitivity of cancer cells to this compound is linked to the expression and mutational status of NPM1.[6][7][8] For instance, AML cells with mutated NPM1 show greater sensitivity.[6][7][8] Therefore, alterations in NPM1 expression levels or mutations that prevent this compound binding could potentially confer resistance.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield during synthesis of the bicyclo[2.2.2]diazaoctane core. | Inefficient oxidative C-C bond formation. | Optimize reaction conditions for the heterocoupling of the ester and amide carbonyl species. Ensure precise control of stoichiometry and reaction time.[9] |
| Unwanted side reactions, such as dimerization. | The monomeric this compound analog is prone to dimerization to form stephacidin B-like structures, especially in the presence of a base.[9] | Minimize exposure to basic conditions during workup and purification. Use of milder bases or shorter reaction times might be necessary. Consider in situ use of the monomer for subsequent steps if isolation proves difficult. |
| Difficulty in purifying the final analog. | The compound may be unstable on standard silica gel chromatography. | Use alternative purification methods such as preparative HPLC or size-exclusion chromatography. Ensure solvents are degassed and free of impurities. |
Biological Evaluation
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent antiproliferative assay (e.g., MTT, WST-1) results. | - Compound precipitation in cell culture media.- Inaccurate compound concentration.- Cell line variability. | - Check the solubility of the analog in the final assay concentration. The use of a co-solvent like DMSO should be optimized and kept consistent across experiments.- Verify the concentration of your stock solution using techniques like NMR with an internal standard or UV-Vis spectroscopy.- Ensure consistent cell passage number and health. Regularly perform cell line authentication. |
| Low signal in affinity-isolation experiments. | - Insufficient concentration of the biotinylated probe.- Inefficient binding to streptavidin beads.- Low expression of the target protein (NPM1) in the cell lysate. | - Determine the optimal concentration of the biotinylated this compound probe. Concentrations as low as 100-500 nM have been shown to be effective.[2]- Ensure proper blocking of the beads and use a sufficient incubation time for the probe-lysate mixture.- Confirm the expression of NPM1 in your cell lysate via Western blotting before performing the affinity-isolation. |
| No observable increase in cellular p53 levels after treatment. | - The cell line used may have a mutated or deficient p53 pathway.- Insufficient treatment time or concentration of the analog. | - Use a cell line with a known wild-type p53 status (e.g., LNCaP, T-47D).[2]- Perform a dose-response and time-course experiment to determine the optimal conditions for observing an increase in p53 levels. |
Quantitative Data Summary
The following table summarizes the reported antiproliferative activities of this compound and its analogs across various cancer cell lines.
| Compound | Cell Line | Assay Type | Measurement | Value (µM) | Reference |
| (+)-Avrainvillamide | T-47D (breast cancer) | Growth Inhibition | GI₅₀ | 0.33 | [1] |
| (+)-Avrainvillamide | LNCaP (prostate cancer) | Growth Inhibition | GI₅₀ | 0.42 | [1] |
| (+)-Avrainvillamide | OCI-AML2 (AML) | Growth Inhibition | GI₅₀ (72h) | 0.35 ± 0.09 | [3][4] |
| (+)-Avrainvillamide | OCI-AML3 (AML) | Growth Inhibition | GI₅₀ (72h) | 0.52 ± 0.15 | [3][4] |
| Synthetic Analog 8 | T-47D | Antiproliferative | - | Nearly as potent as (+)-Avrainvillamide | [2] |
| Synthetic Analog 9-11 | T-47D, LNCaP | Antiproliferative | - | Less potent than (+)-Avrainvillamide | [2] |
Experimental Protocols
General Protocol for Assessing Antiproliferative Activity using WST-1 Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ or IC₅₀ value.
Protocol for Affinity-Isolation of NPM1 using a Biotinylated this compound Probe
-
Cell Lysis: Harvest cultured cancer cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe (e.g., 100-500 nM) for 2-4 hours at 4°C with gentle rotation.
-
Streptavidin Bead Capture: Add streptavidin-coated agarose or magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-NPM1 antibody.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for NPM1 affinity-isolation.
Caption: Structure-Activity Relationship logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural product this compound binds to the oncoprotein nucleophosmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Avrainvillamide and Other NPM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Avrainvillamide with other inhibitors of Nucleophosmin 1 (NPM1), a protein implicated in various cancers, particularly Acute Myeloid Leukemia (AML). The information presented is based on available experimental data to assist researchers in their drug development and scientific research endeavors.
Introduction to NPM1 and its Inhibition
Nucleophosmin 1 (NPM1) is a multifunctional phosphoprotein primarily located in the nucleolus that plays a crucial role in ribosome biogenesis, centrosome duplication, and the regulation of tumor suppressor proteins like p53.[1][2] In certain cancers, particularly AML, mutations in the NPM1 gene lead to the aberrant cytoplasmic localization of the protein (NPM1c).[3] This mislocalization is a key driver of leukemogenesis, making NPM1 an attractive therapeutic target.
Inhibitors of NPM1 can be broadly categorized into two main types:
-
Direct NPM1 Inhibitors: These molecules bind directly to the NPM1 protein, modulating its function or localization.
-
Indirect NPM1 Inhibitors: These agents target proteins or pathways that interact with or are regulated by NPM1, thereby affecting its oncogenic activity.
This guide will focus on comparing the direct inhibitor this compound with another direct inhibitor, NSC348884, and with the class of indirect inhibitors known as menin inhibitors.
Comparative Efficacy of NPM1 Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other selected NPM1 inhibitors.
Table 1: In Vitro Efficacy of Direct NPM1 Inhibitors
| Compound | Mechanism of Action | Cell Line | Assay | Efficacy Metric (µM) | Reference |
| This compound | Binds to NPM1 and Crm1 | OCI-AML2 (NPM1-wt) | Growth Inhibition | GI₅₀: 0.35 ± 0.09 | [4] |
| OCI-AML3 (NPM1-mut) | Growth Inhibition | GI₅₀: 0.52 ± 0.15 | [4] | ||
| T-47D (Breast Cancer) | Growth Inhibition | GI₅₀: 0.33 | [5] | ||
| LNCaP (Prostate Cancer) | Growth Inhibition | GI₅₀: 0.42 | [5] | ||
| NSC348884 | Disrupts NPM1 oligomerization | Various Cancer Cell Lines | Cell Proliferation | IC₅₀: 1.7 - 4.0 | [4][5][6] |
| LNCaP (Prostate Cancer) | Cell Proliferation | IC₅₀: 4.0 | [4] | ||
| Granta (Mantle Cell Lymphoma) | Cell Proliferation | IC₅₀: 1.7 | [4] |
Table 2: Clinical Efficacy of Indirect NPM1 Inhibitors (Menin Inhibitors) in Relapsed/Refractory NPM1-mutated AML
| Compound | Mechanism of Action | Clinical Trial | Efficacy Metric | Value | Reference |
| Ziftomenib | Menin-KMT2A interaction inhibitor | KOMET-001 (Phase 1/2) | Composite Complete Remission (CRc) Rate | 23% | [1] |
| Overall Response Rate (ORR) | 33% | [1] | |||
| Revumenib | Menin-KMT2A interaction inhibitor | AUGMENT-101 (Phase 2) | Complete Remission (CR) + CR with partial hematologic recovery (CRh) Rate | 23.1% | [7] |
| Median Duration of CR + CRh | 4.5 months | [7] |
Mechanism of Action and Signaling Pathways
This compound: A Dual Inhibitor of NPM1 and Crm1
This compound is a natural product that exhibits a dual mechanism of action by binding to both NPM1 and the nuclear export protein Crm1 (also known as XPO1).[4][5] Its interaction with NPM1 is mediated by binding to the Cys275 residue.[4] This binding can restore the nucleolar localization of certain cytoplasmic NPM1 mutants.[4] By also targeting Crm1, this compound inhibits the nuclear export of NPM1c, further contributing to its nuclear retention.[4][6]
Caption: Simplified signaling pathway of NPM1 and points of intervention by inhibitors.
NSC348884: An Inhibitor of NPM1 Oligomerization
NSC348884 is a small molecule inhibitor that disrupts the oligomerization of NPM1.[5][6] The oligomerization of NPM1 is crucial for its function and stability. By preventing this process, NSC348884 leads to the upregulation of the tumor suppressor p53 and induces apoptosis in cancer cells.[5]
Menin Inhibitors: Indirectly Targeting NPM1c's Oncogenic Program
Menin inhibitors, such as Ziftomenib and Revumenib, represent an indirect approach to targeting NPM1-mutated cancers.[8][9] In NPM1-mutated AML, the mutant NPM1c protein interacts with the menin-KMT2A complex. This interaction is critical for maintaining a leukemogenic gene expression program, including the upregulation of HOX and MEIS1 genes.[10] Menin inhibitors disrupt the interaction between menin and KMT2A, leading to the downregulation of these oncogenic genes and inducing differentiation of leukemia cells.[8][10]
Caption: Mechanism of action of menin inhibitors in NPM1-mutated AML.
Experimental Protocols
Affinity Isolation of NPM1 with Biotinylated this compound
This protocol is based on methods described for identifying protein targets of natural products.[11]
Caption: Workflow for affinity isolation of NPM1.
Methodology:
-
Cell Lysis: Prepare a cell lysate from cancer cells known to express NPM1.
-
Incubation: Incubate the cell lysate with a biotinylated this compound conjugate to allow for binding to target proteins.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-Avrainvillamide-protein complexes.
-
Washing: Wash the beads multiple times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the proteins of interest (e.g., NPM1) by Western blotting or mass spectrometry.
In Vitro NPM1 Dephosphorylation Assay
This protocol is adapted from general phosphatase assay methodologies.[12][13]
Methodology:
-
Prepare Phosphorylated NPM1: Prepare a source of phosphorylated NPM1 (p-NPM1). This can be recombinant p-NPM1 or immunoprecipitated p-NPM1 from cell lysates.
-
Phosphatase Reaction: Set up a reaction mixture containing the p-NPM1 substrate, a phosphatase (e.g., PP1β), and the inhibitor (this compound) at various concentrations. Include a control reaction without the inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period to allow for dephosphorylation.
-
Stop Reaction: Stop the reaction by adding a phosphatase inhibitor or by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the dephosphorylation of NPM1 by Western blotting using an antibody specific for the phosphorylated form of NPM1. A decrease in the phospho-specific signal in the presence of the inhibitor indicates inhibition of dephosphorylation.
In Vivo Efficacy
In contrast, the menin inhibitors Ziftomenib and Revumenib have undergone clinical evaluation, and their efficacy in patients with relapsed or refractory NPM1-mutated AML has been reported in terms of remission rates.[1][7]
Conclusion
This compound and NSC348884 represent promising direct inhibitors of NPM1 with demonstrated in vitro efficacy against various cancer cell lines. This compound's dual targeting of NPM1 and Crm1 provides a multi-faceted approach to inhibiting NPM1c function. Menin inhibitors, acting indirectly, have shown clinical proof-of-concept in treating NPM1-mutated AML.
For future research, a direct head-to-head comparison of these inhibitors in both in vitro and in vivo models would be invaluable to definitively assess their relative potency and therapeutic potential. Further elucidation of the downstream signaling consequences of direct NPM1 inhibition will also be crucial for optimizing their clinical application. The development of more potent and specific direct NPM1 inhibitors, guided by the structural and functional insights gained from compounds like this compound and NSC348884, holds significant promise for the treatment of NPM1-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. annualreviews.org [annualreviews.org]
- 3. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NSC348884, a nucleophosmin inhibitor disrupts oligomer formation and induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Oncology Guide to Marine Natural Products: Avrainvillamide and Beyond
In the vast and chemically diverse marine environment, a plethora of natural products with potent biological activities are continuously being discovered, offering promising avenues for the development of novel anticancer therapeutics. Among these, Avrainvillamide, a fungal metabolite, has garnered significant attention for its unique mechanism of action. This guide provides a comparative analysis of this compound against other marine-derived natural products—Saliniketals, Sorbicillactone A, and Haouamine A— focusing on their performance in oncological studies, supported by experimental data.
I. Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of these marine natural products has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below, providing a quantitative comparison of their potency.
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | T-47D (Breast Cancer) | Growth Inhibition | 0.33 | [1] |
| LNCaP (Prostate Cancer) | Growth Inhibition | 0.42 | [1] | |
| OCI-AML2 (AML) | Growth Inhibition | 0.35 ± 0.09 | [2] | |
| OCI-AML3 (NPM1-mutated AML) | Growth Inhibition | 0.52 ± 0.15 | [2] | |
| MV4-11 (AML) | Proliferation ([3H]-thymidine) | 0.116 | [3] | |
| Molm-13 (AML) | Proliferation ([3H]-thymidine) | 0.078 | [3] | |
| NB4 (AML) | Proliferation ([3H]-thymidine) | 1.1 | [3] | |
| HL-60 (AML) | Proliferation ([3H]-thymidine) | >10 | [3] | |
| Saliniketal A | Inhibition of Ornithine Decarboxylase | Enzymatic Assay | 1.95 µg/mL | |
| Saliniketal B | Inhibition of Ornithine Decarboxylase | Enzymatic Assay | 7.83 µg/mL | |
| Sorbicillactone A | L5178y (Murine Leukemic Lymphoblasts) | Cytostatic Activity | Highly Selective | [4] |
| Haouamine A | PC3 (Prostate Cancer) | Cytotoxicity | 29 ± 2 |
Note: Direct comparison of potency is challenging due to the use of different cell lines and assay methodologies. For instance, the data for Saliniketals reflects enzymatic inhibition rather than direct cytotoxicity against cancer cells.
II. Mechanisms of Action and Signaling Pathways
The anticancer effects of these marine natural products are attributed to their distinct mechanisms of action, targeting various cellular processes critical for cancer cell survival and proliferation.
This compound: Targeting Nuclear-Cytoplasmic Transport
This compound exerts its anticancer activity by targeting two key proteins involved in nuclear transport: Nucleophosmin (NPM1) and Chromosome Region Maintenance 1 (CRM1), also known as Exportin-1.
-
Interaction with NPM1: this compound binds to NPM1, a multifunctional protein that shuttles between the nucleus and cytoplasm. In certain cancers, such as acute myeloid leukemia (AML), mutations in NPM1 lead to its aberrant cytoplasmic localization, contributing to oncogenesis. This compound can restore the nucleolar localization of some of these NPM1 mutants.
-
Inhibition of CRM1: CRM1 is a major nuclear export protein responsible for transporting numerous proteins, including tumor suppressors, from the nucleus to the cytoplasm. This compound inhibits CRM1-mediated nuclear export, leading to the nuclear accumulation of tumor suppressor proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis. This is particularly effective in cancer cells that are dependent on CRM1 for their survival.
The following diagram illustrates the proposed signaling pathway of this compound:
Saliniketals: Inhibition of Polyamines Synthesis
Saliniketals A and B have been found to inhibit ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth, proliferation, and differentiation. Elevated levels of ODC and polyamines are frequently observed in cancer cells, contributing to their uncontrolled growth. By inhibiting ODC, Saliniketals can deplete the cellular pool of polyamines, leading to a slowdown of cell proliferation.
The signaling pathway affected by Saliniketals is depicted below:
Sorbicillactone A: Selective Cytostatic Activity
Sorbicillactone A has demonstrated highly selective cytostatic activity against murine leukemic lymphoblasts (L5178y)[4]. While the precise molecular mechanism of its action is not fully elucidated, its selectivity suggests a specific target or pathway that is more critical in these cancer cells compared to normal cells. Further research is needed to fully understand its mechanism of action and the signaling pathways involved.
Haouamine A: A Structurally Unique Alkaloid
Haouamine A possesses a complex and highly strained heptacyclic structure, which is believed to be crucial for its anticancer activity[5]. While its exact molecular target remains under investigation, studies have shown that the unique bent aromatic ring system is essential for its cytotoxicity against prostate cancer cells. The complex structure of Haouamine A may allow it to interact with novel targets or to have a unique mode of binding to known targets, offering potential for overcoming drug resistance.
III. Experimental Protocols
The evaluation of the cytotoxic and anti-proliferative activities of these marine natural products typically involves a variety of cell-based assays. Below are detailed methodologies for two commonly used assays.
[3H]-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the marine natural product is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
The plate is incubated for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Radiolabeling:
-
Four hours prior to the end of the incubation period, 1 µCi of [3H]-thymidine is added to each well.
4. Cell Harvesting and Scintillation Counting:
-
At the end of the incubation, the cells are harvested onto a glass fiber filter mat using a cell harvester.
-
The filter mat is dried, and a scintillant is added.
-
The amount of incorporated [3H]-thymidine is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The counts per minute (CPM) are proportional to the rate of DNA synthesis.
-
The percentage of proliferation inhibition is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
The workflow for the [3H]-Thymidine Incorporation Assay is as follows:
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
1. Cell Seeding:
-
Adherent cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allowed to attach overnight.
2. Compound Treatment:
-
Cells are treated with various concentrations of the marine natural product for a specified duration (e.g., 48 or 72 hours).
3. Cell Fixation:
-
The culture medium is discarded, and the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
The plate is incubated at 4°C for 1 hour.
4. Staining:
-
The TCA solution is removed, and the plate is washed five times with slow-running tap water and then air-dried.
-
100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 10-30 minutes.
5. Washing and Solubilization:
-
The unbound SRB solution is removed by washing the plate four times with 1% (v/v) acetic acid.
-
The plate is allowed to air-dry completely.
-
100-200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
6. Absorbance Measurement:
-
The absorbance is measured at 510 nm using a microplate reader.
7. Data Analysis:
-
The absorbance is directly proportional to the cell number.
-
The percentage of cell growth inhibition is calculated relative to the control wells.
-
The GI50 value is determined from the dose-response curve.
IV. Conclusion
This compound stands out as a promising anticancer agent due to its unique mechanism of targeting the nuclear export machinery, a pathway that is often dysregulated in cancer. Its potency against AML cells, particularly those with NPM1 mutations, highlights its potential for targeted therapy. In comparison, Saliniketals and Sorbicillactone A exhibit anticancer properties through different mechanisms, with Saliniketals inhibiting polyamine synthesis and Sorbicillactone A showing selective cytostatic effects. The complex structure of Haouamine A suggests a potentially novel mechanism of action that warrants further investigation.
The diverse mechanisms of action of these marine natural products underscore the vast therapeutic potential of the marine environment. Further preclinical and clinical studies are essential to fully evaluate the efficacy and safety of these compounds and to pave the way for their development as next-generation cancer therapies. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sorbicillactone A: a structurally unprecedented bioactive novel-type alkaloid from a sponge-derived fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable total synthesis and biological evaluation of haouamine A and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Avrainvillamide's Binding Site on Nucleophosmin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the binding of Avrainvillamide to its target protein, Nucleophosmin (NPM1). The data presented is compiled from peer-reviewed studies to assist researchers in designing and interpreting experiments aimed at characterizing this and similar protein-ligand interactions.
Introduction to this compound and Nucleophosmin
This compound is a naturally occurring alkaloid with demonstrated antiproliferative effects in various cancer cell lines. Its primary molecular target has been identified as Nucleophosmin (NPM1), a multifunctional phosphoprotein predominantly localized in the nucleolus. NPM1 is implicated in numerous cellular processes, including ribosome biogenesis, cell cycle regulation, and the stress response. Its overexpression is a common feature in many human tumors, making it a compelling target for cancer therapy.
This compound binds to a specific cysteine residue, Cys275, located in the C-terminal domain of NPM1. This interaction is crucial for its biological activity, which includes the modulation of NPM1's function and the induction of downstream cellular effects such as the stabilization of the tumor suppressor p53. This guide will delve into the experimental methodologies used to validate this specific binding interaction.
Quantitative Data Summary
The following table summarizes the growth-inhibitory activities of this compound in various cancer cell lines. This data provides a quantitative measure of its biological efficacy, which has been correlated with its ability to bind NPM1.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | 0.35 ± 0.09 | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.52 ± 0.15 | |
| T-47D | Breast Cancer | Not explicitly stated, but used for affinity isolation | |
| LNCaP | Prostate Cancer | Not explicitly stated, but showed increased p53 | |
| HeLa S3 | Cervical Cancer | Not explicitly stated, but showed enhanced sensitivity to apoptosis with NPM1 depletion |
Experimental Protocols for Binding Site Validation
Several key experimental techniques have been employed to conclusively identify and validate the this compound binding site on NPM1. The protocols for these methods are detailed below.
Affinity-Isolation Using Biotin-Avrainvillamide Conjugate
This method is used to isolate the protein target of this compound from cell lysates.
-
Probe Synthesis: A biotinylated version of this compound is synthesized to serve as a "bait" molecule.
-
Cell Lysis: T-47D cells are lysed to prepare a nuclear-enriched lysate containing NPM1.
-
Affinity Pulldown: The biotin-avrainvillamide conjugate is incubated with the cell lysate. The biotin tag allows the entire complex (biotin-avrainvillamide-NPM1) to be captured using streptavidin-coated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Identification: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are identified using mass spectrometry and confirmed by Western blotting with an anti-NPM1 antibody.
Site-Directed Mutagenesis
This technique is used to pinpoint the specific amino acid residue involved in the binding interaction.
-
Construct Generation: Expression vectors are created for a truncated form of NPM1. A series of these vectors are generated where each of the three cysteine residues (including Cys275) is individually mutated to an alanine.
-
Transfection: COS-7 cells are co-transfected with the native NPM1 and one of the truncated, mutated NPM1 constructs.
-
Affinity-Isolation: An affinity-isolation experiment, as described above, is performed on lysates from these transfected cells.
-
Analysis: The amount of truncated NPM1 pulled down by the biotin-avrainvillamide probe is assessed by Western blotting. A significant reduction in the amount of pulled-down protein for a specific mutant (e.g., Cys275Ala) indicates that the mutated residue is critical for the binding interaction.
Mass Spectrometry of Peptide-Avrainvillamide Adducts
This method provides direct evidence of the covalent interaction between this compound and the NPM1 C-terminal domain.
-
Peptide Synthesis: Peptides corresponding to the C-terminal region of wild-type NPM1 and its mutants are synthesized.
-
Incubation: These peptides are incubated with an excess of this compound.
-
Mass Spectrometry Analysis: The reaction mixture is analyzed by ESI-TOF mass spectrometry at different time points.
-
Data Interpretation: The formation of an this compound-NPM1 peptide complex is detected by a mass shift corresponding to the addition of one or more this compound molecules to the peptide. The absence of this adduct in peptides with the Cys275Ala mutation confirms the specific binding site.
Immunofluorescence Microscopy
This technique is used to visualize the cellular localization of NPM1 and the effect of this compound treatment.
-
Cell Culture and Treatment: Cancer cells (e.g., OCI-AML3) are cultured on coverslips and treated with either a vehicle control (DMSO) or this compound.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody specific for NPM1, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The stained cells are imaged using a fluorescence microscope.
-
Analysis: The subcellular localization of NPM1 is observed. In AML cells with mutant NPM1, the protein is aberrantly located in the cytoplasm. Treatment with this compound has been shown to restore the nucleolar localization of these mutants, providing evidence of a direct interaction and functional consequence.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for validating the binding site and the proposed signaling pathway affected by this compound.
Caption: Experimental workflow for validating the this compound-NPM1 binding site.
Caption: Simplified signaling pathway involving this compound, NPM1, and p53.
Alternative Molecules Targeting Nucleophosmin
While this compound specifically targets the C-terminal domain of NPM1, other molecules have been identified that interact with different regions of the protein, offering alternative strategies for modulating its function.
| Molecule | Target Domain/Mechanism | Reference |
| NSC348884 | Targets the N-terminal oligomerization domain | |
| RNA aptamers | Bind to the central region of NPM1 | |
| TmPyP4 | Binds to G-quadruplex DNA, which NPM1 also interacts with | |
| ATRA | All-trans-retinoic acid, mechanism on NPM1 less direct | |
| Deguelin | Natural product with effects on NPM1 | |
| EGCG | (-)-epigallocatechin-3-gallate, a green tea polyphenol | |
| NucAnt 6L | A peptide that interferes with NPM1 function | |
| YTR107 | A small molecule inhibitor |
Conclusion
The validation of this compound's binding site on Nucleophosmin at Cys275 is a well-documented process supported by a convergence of evidence from multiple experimental approaches. The methodologies outlined in this guide, including affinity-isolation, site-directed mutagenesis, and mass spectrometry, provide a robust framework for characterizing protein-ligand interactions. The identification of this specific binding site has not only elucidated the mechanism of action of this compound but has also paved the way for the rational design of novel therapeutics targeting the multifaceted roles of NPM1 in cancer. Researchers investigating small molecule inhibitors can utilize these established protocols to validate their own findings and contribute to the growing field of targeted cancer therapy.
cross-validation of Avrainvillamide's antiproliferative effects across different AML cell lines
A comprehensive evaluation of the natural product Avrainvillamide reveals potent antiproliferative activity against a spectrum of Acute Myeloid Leukemia (AML) cell lines, with notable efficacy in subsets characterized by specific genetic mutations. This guide provides a comparative analysis of this compound's performance against standard-of-care chemotherapeutic agents, supported by experimental data and detailed protocols for key assays.
This compound, a naturally occurring alkaloid, has demonstrated significant promise as a potential therapeutic agent for AML. Its mechanism of action involves the direct binding to nucleophosmin (NPM1) and exportin-1 (CRM1), crucial proteins in cellular transport and regulation.[1] This interaction is particularly relevant in AML subtypes with NPM1 mutations, where this compound can restore the proper nuclear localization of the mutated NPM1 protein (NPMc+), leading to cell growth inhibition.[1][2][3][4] Furthermore, treatment with this compound has been shown to induce the degradation of both NPMc+ and CRM1 and to downregulate the FLT3 protein, a key player in AML pathogenesis.[2][3][5] Studies have also indicated that this compound can lead to an increase in the tumor suppressor protein p53.
Comparative Antiproliferative Activity
The antiproliferative effects of this compound have been quantified across various AML cell lines, with sensitivity correlating with the presence of NPM1 and FLT3-ITD mutations, as well as wild-type p53 status.[2][3][5] The following tables summarize the available IC50 and GI50 values for this compound and provide a comparison with the standard AML therapeutic agents, cytarabine and daunorubicin. It is important to note that the data for this compound and the comparator drugs have been compiled from separate studies; therefore, direct comparisons should be made with caution.
| Cell Line | NPM1 Status | FLT3 Status | p53 Status | This compound GI50 (µM, 72h) |
| OCI-AML2 | Wild-Type | Not Reported | Not Reported | 0.35 ± 0.09[1][6][7] |
| OCI-AML3 | Mutant | Not Reported | Wild-Type | 0.52 ± 0.15[1][6][7] |
| Cell Line | NPM1 Status | FLT3 Status | p53 Status | This compound IC50 (nM, 24h) |
| NB4 | Wild-Type | Wild-Type | Mutant | >1100[5][8][9] |
| HL-60 | Wild-Type | Wild-Type | Null | >1100[5][8][9] |
| MV4-11 | Wild-Type | ITD | Wild-Type | 116[5][8][9] |
| OCI-AML3 | Mutant | Wild-Type | Wild-Type | 230[5][8][9] |
| Molm-13 | Wild-Type | ITD | Wild-Type | 78[5][8][9] |
| Cell Line | Cytarabine IC50 (µM, 72h) | Daunorubicin IC50 (µM, 72h) |
| HL-60 | 0.046[10] | 0.015[10] |
| NB4 | 0.024[10] | 0.012[10] |
| MOLM13 | 0.013[10] | 0.005[10] |
| MV4-11 | 0.935[11] | Not Reported |
Signaling Pathways and Experimental Workflow
The antitumor activity of this compound is rooted in its ability to disrupt key cellular processes in AML cells. The diagrams below illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its antiproliferative effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is adapted for the assessment of cell viability in suspension AML cell lines.
Materials:
-
AML cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete culture medium.[12]
-
Add various concentrations of this compound or comparator drugs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10⁵ cells by centrifugation.[4]
-
Wash the cells once with cold PBS.[4]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the cells by flow cytometry within 1 hour.[4]
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Treated and untreated AML cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells and wash with cold PBS.[14]
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing.[9][14]
-
Incubate the cells on ice or at 4°C for at least 30 minutes.[9][14]
-
Centrifuge the fixed cells and wash twice with PBS.[9]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[1][8]
-
Analyze the samples on a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
Unveiling the Critical Role of Cys275 in Avrainvillamide's Interaction with NPM1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the pivotal role of the Cys275 residue in the interaction between the natural product Avrainvillamide and Nucleophosmin (NPM1). We delve into the experimental evidence, present comparative data, and detail the methodologies that underpin our current understanding of this crucial molecular interaction, offering insights into potential therapeutic strategies targeting NPM1.
The oncoprotein Nucleophosmin (NPM1) is a key player in various cellular processes, and its aberrant localization is a hallmark of certain cancers, particularly Acute Myeloid Leukemia (AML).[1] The natural product (+)-Avrainvillamide has emerged as a significant small molecule capable of modulating NPM1 function.[2] Extensive research has demonstrated that this compound exerts its effects through a direct, covalent interaction with NPM1, specifically by targeting the cysteine residue at position 275 (Cys275).[3][4] This guide synthesizes the key experimental findings that have solidified our understanding of this interaction.
Data Presentation: Unpacking the Evidence
The specific and crucial role of Cys275 in the this compound-NPM1 interaction has been validated through a series of elegant experiments. The following tables summarize the key quantitative and qualitative findings from these studies.
| Experiment | NPM1 Construct | Observation | Conclusion |
| Affinity Isolation with Biotinylated this compound | Wild-Type NPM1 | Successful isolation of NPM1. | This compound binds to NPM1. |
| C21A Mutant NPM1 | Successful isolation of NPM1. | Cys21 is not the primary binding site. | |
| C104A Mutant NPM1 | Successful isolation of NPM1. | Cys104 is not the primary binding site. | |
| C275A Mutant NPM1 | Reduced affinity-isolation of NPM1. | Cys275 is the primary binding site for this compound. |
Table 1: Summary of Affinity Isolation Experiments Identifying the this compound Binding Site on NPM1.[1][3]
| Experiment | Cell Line | NPM1 Mutant | Treatment | Subcellular Localization |
| Immunofluorescence Microscopy | HCT-116 | eGFP-NPM1 Mutant A (Cytoplasmic) | DMSO (Control) | Cytoplasmic |
| HCT-116 | eGFP-NPM1 Mutant A (Cytoplasmic) | This compound (1 µM) | Nucleolar | |
| HCT-116 | eGFP-NPM1 Mutant A - C275A | This compound (1 µM) | Cytoplasmic |
Table 2: Validation of Cys275's Role in this compound-Mediated Relocalization of Mutant NPM1.[1]
Experimental Protocols: The Methodologies Behind the Discoveries
The validation of the Cys275-mediated interaction between this compound and NPM1 relies on robust experimental techniques. Below are detailed protocols for the key experiments cited.
Affinity Isolation of NPM1 using Biotinylated this compound
This method is designed to identify proteins that directly bind to this compound.
-
Probe Synthesis: A biotinylated analogue of this compound is synthesized to serve as a "bait" molecule.
-
Cell Lysis: Cancer cell lines (e.g., T-47D) are lysed to release cellular proteins.
-
Incubation: The cell lysate is incubated with the biotinylated this compound probe, allowing for the formation of covalent bonds between the probe and its target proteins.
-
Capture: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate to capture the biotinylated probe and any proteins bound to it.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an anti-NPM1 antibody to confirm the presence of NPM1.[3]
Site-Directed Mutagenesis and Transfection
This technique is used to create specific mutations in the NPM1 gene to assess the importance of individual cysteine residues.
-
Plasmid Preparation: An expression plasmid containing the gene for a truncated form of NPM1 (NPM1.3) is used as a template.
-
Mutagenesis: Using a site-directed mutagenesis kit, specific codons for cysteine residues (Cys21, Cys104, and Cys275) are changed to codons for alanine.
-
Sequencing: The mutated plasmids are sequenced to confirm the desired mutations.
-
Transfection: COS-7 cells are transfected with the plasmids encoding the wild-type and mutant NPM1.3 proteins.
-
Expression: The cells are allowed to express the proteins for a set period.
-
Analysis: The cells are then lysed, and the lysates are used in affinity isolation experiments as described above to determine if the mutation affects this compound binding.[3]
Immunofluorescence Microscopy for NPM1 Localization
This method visualizes the subcellular localization of NPM1 within cells.
-
Cell Culture and Transfection: HCT-116 cells are cultured on coverslips and transfected with plasmids expressing eGFP-tagged NPM1 constructs (wild-type, mutant A, and mutant A-C275A).
-
Treatment: The transfected cells are treated with either DMSO (vehicle control) or this compound (1 µM) for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Staining: The cells are stained with an antibody against nucleolin (a nucleolar marker) and with a DNA stain (e.g., DAPI) to visualize the nucleus.
-
Imaging: The subcellular localization of the eGFP-tagged NPM1 proteins is observed using a fluorescence microscope. The green fluorescence from eGFP indicates the location of the NPM1 construct.[1]
Mandatory Visualizations
To further clarify the molecular interactions and experimental workflows, the following diagrams have been generated.
Caption: Mechanism of this compound interaction with NPM1 via Cys275.
Caption: Workflow for affinity isolation of NPM1 using biotinylated this compound.
Comparison with Other NPM1-Targeting Agents
While this compound stands out for its well-characterized interaction with Cys275 of NPM1, other molecules have been investigated for their ability to target NPM1.
-
NSC348884: This synthetic polybenzimidazole alkaloid has been shown to disrupt NPM1 oligomer formation and induce apoptosis in cancer cells.[1] Its mechanism of action differs from this compound as it does not rely on a covalent interaction with a specific cysteine residue.
-
RNA Aptamer: A synthetic 76-nucleotide RNA aptamer has also been developed to interfere with NPM1 oligomerization, leading to apoptosis.[1] This represents a distinct therapeutic modality compared to small molecules like this compound.
-
Menin Inhibitors (e.g., Revumenib, Ziftomenib): These agents are showing promise in clinical trials for AML with NPM1 mutations.[5][6][7] They work by disrupting the menin-MLL interaction, which is crucial for the leukemogenic activity of NPM1 mutants, rather than directly binding to NPM1.
The unique mechanism of this compound, involving a specific covalent modification of Cys275, provides a clear rationale for its biological activity and offers a distinct approach compared to other NPM1-targeting strategies.
Conclusion
The collective experimental evidence strongly validates the critical role of Cys275 in the interaction between this compound and NPM1. Affinity isolation experiments using site-directed mutagenesis definitively pinpoint Cys275 as the primary binding site.[1][3] Furthermore, immunofluorescence studies demonstrate that this specific interaction is essential for the this compound-induced relocalization of cytoplasmic NPM1 mutants to the nucleolus, a key mechanism for its anti-cancer effects.[1] The detailed experimental protocols provided in this guide offer a clear framework for understanding and potentially replicating these pivotal studies. Compared to other NPM1-targeting agents that focus on disrupting oligomerization or related protein interactions, this compound's covalent modification of Cys275 represents a unique and well-defined mechanism of action. This detailed understanding of the this compound-NPM1 interaction at the molecular level provides a solid foundation for the future development of targeted therapies for NPM1-mutated cancers.
References
- 1. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophosmin mutations in acute myeloid leukemia: A tale of protein unfolding and mislocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Oral Drug for NPM1+ AML - HealthTree for Acute Myeloid Leukemia [healthtree.org]
Avrainvillamide's Differential Impact on Wild-Type vs. Mutant NPM1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Avrainvillamide on wild-type versus mutant Nucleophosmin 1 (NPM1). The information presented is supported by experimental data to deliniate the compound's potential as a targeted therapeutic agent.
This compound, a natural product derived from the fungus Aspergillus ochraceus, has demonstrated significant antiproliferative activity in various cancer cell lines. Its mechanism of action is of particular interest in the context of Acute Myeloid Leukemia (AML), where mutations in the NPM1 gene are one of the most common genetic alterations. This guide synthesizes the current understanding of how this compound differentially affects cells expressing wild-type NPM1 (NPM1-wt) versus those with cytoplasmic-dislocated NPM1 mutants (NPMc+).
Molecular Mechanism of Action
This compound interacts with both wild-type and mutant forms of NPM1.[1][2] The compound functions as an electrophile, forming a covalent bond with cysteine residues on its protein targets.[3] In the case of NPM1, studies have identified Cysteine 275 as a key site of interaction for some mutants.[1][2][4] This interaction is crucial for the observed biological effects.
A primary consequence of this compound treatment in cells harboring NPM1 mutations is the relocalization of the aberrant cytoplasmic NPMc+ protein to the nucleolus, thereby restoring a cellular phenotype reminiscent of that observed in cells with wild-type NPM1.[1][2][4][5] This effect is mediated through a dual interaction with both NPM1 and the nuclear export protein CRM1 (also known as Exportin-1 or XPO1).[1][2] By inhibiting CRM1-mediated nuclear export, this compound effectively traps NPMc+ within the nucleus, promoting its accumulation in the nucleolus.
Comparative Effects on Cellular Processes
The differential effects of this compound on cells with wild-type versus mutant NPM1 are most pronounced in the context of cancer cell viability and protein degradation.
| Feature | Effect on Wild-Type NPM1 | Effect on Mutant NPM1 |
| Subcellular Localization | No significant change in the predominantly nucleolar localization.[5] | Induces relocalization of cytoplasmic NPMc+ to the nucleolus.[1][2][4] |
| Protein Stability | No significant change in NPM1-wt protein levels. | Causes proteasomal degradation of the NPMc+ mutant protein.[6][7] |
| Interaction with CRM1 | Interacts with CRM1, but with less pronounced downstream effects compared to mutant cells. | Inhibits CRM1-mediated export of NPMc+, leading to its nuclear retention.[1][6][7] |
| Cellular Proliferation | Moderate antiproliferative activity. | Significantly more sensitive to the antiproliferative effects of this compound.[6][7] |
| Apoptosis | Induces apoptosis at higher concentrations. | Induces apoptosis at lower concentrations compared to wild-type cells. |
| p53 Pathway | Can induce p53 expression.[8] | Sensitizes cells with wild-type p53 to this compound-induced apoptosis.[6][7][8] |
Quantitative Data on Antiproliferative Activity
The heightened sensitivity of NPM1-mutated cells to this compound is reflected in the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values obtained from various AML cell lines.
| Cell Line | NPM1 Status | FLT3 Status | p53 Status | IC50 (24h, µM) | GI50 (72h, µM) |
| OCI-AML3 | Mutant | Wild-Type | Wild-Type | ~0.5 | 0.52 ± 0.15[5] |
| MV4-11 | Wild-Type | ITD | Wild-Type | ~0.1 | Not Reported |
| Molm-13 | Wild-Type | ITD | Wild-Type | ~0.08 | Not Reported |
| NB4 | Wild-Type | Wild-Type | Mutant | >1.1 | Not Reported |
| HL-60 | Wild-Type | Wild-Type | Null | >1.1 | Not Reported |
| OCI-AML2 | Wild-Type | Wild-Type | Not Reported | Not Reported | 0.35 ± 0.09[5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.
Caption: this compound inhibits CRM1, leading to the nuclear retention and nucleolar relocalization of mutant NPM1.
Caption: A typical experimental workflow to compare the effects of this compound on different cell lines.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability and Proliferation Assays
1. WST-1 Assay:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values.
2. ³H-Thymidine Incorporation Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the WST-1 assay.
-
³H-Thymidine Pulse: Six hours before the end of the incubation period, add 1 µCi of ³H-thymidine to each well.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the proliferation of untreated control cells.
Immunofluorescence Microscopy
-
Cell Preparation: Adhere cells to coverslips or use a cytocentrifuge to prepare slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NPM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against NPM1, CRM1, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the protein band intensities and normalize to the loading control.
Conclusion
This compound exhibits a distinct and more potent mechanism of action in cancer cells harboring mutant NPM1 compared to those with wild-type NPM1. Its ability to restore the nucleolar localization of NPMc+ and promote its degradation highlights its potential as a targeted therapy for NPM1-mutated AML. The provided data and protocols offer a foundation for further investigation into the therapeutic applications of this compound and related compounds.
References
- 1. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of the natural product (+)-avrainvillamide with nucleophosmin and exportin-1 Mediate the cellular localization of nucleophosmin and its AML-associated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Avrainvillamide's Efficacy: A Tale of Two p53 States in Cancer Therapy
The natural product Avrainvillamide demonstrates a clear preference for inducing cell death in cancer cells harboring wild-type p53, showcasing a potential therapeutic avenue for a significant patient population. This guide provides a comparative analysis of this compound's effectiveness in p53 wild-type versus p53-mutant cancers, supported by experimental data and detailed methodologies.
This compound, a secondary metabolite isolated from the marine fungus Aspergillus sp., has emerged as a promising anti-cancer agent. Its mechanism of action is intrinsically linked to the tumor suppressor protein p53, often dubbed the "guardian of the genome." Research indicates that this compound's primary intracellular target is Nucleophosmin (NPM1), a multifunctional protein that plays a crucial role in regulating p53's stability and activity. By binding to NPM1, this compound disrupts this regulation, leading to an increase in cellular p53 levels and subsequent activation of p53-mediated apoptotic pathways.[1][2] This interaction forms the basis for the differential efficacy of this compound in cancers with differing p53 status.
Quantitative Comparison of this compound's Anti-Proliferative Activity
The differential sensitivity to this compound based on p53 status is most evident in its anti-proliferative effects. The half-maximal growth inhibitory concentration (GI50) is a standard measure of a compound's potency. A lower GI50 value indicates a more potent compound. The following table summarizes the GI50 values of this compound in various cancer cell lines, categorized by their p53 status.
| Cell Line | Cancer Type | p53 Status | This compound GI50 (µM) | Reference |
| OCI-AML2 | Acute Myeloid Leukemia | Wild-Type | 0.35 ± 0.09 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 0.52 ± 0.15 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | More sensitive than p53-mutant/null lines | [3] |
| HCT-116 | Colon Carcinoma | Wild-Type | 1.10 ± 0.04 | [2] |
| LNCaP | Prostate Carcinoma | Wild-Type | 0.42 | [1] |
| T-47D | Breast Ductal Carcinoma | Mutant (L194F) | 0.33 | [1] |
| HCT-116 p53-/- | Colon Carcinoma | Null | Less sensitive than p53+/+ | Inferred from qualitative data |
| Molm-13 (shp53) | Acute Myeloid Leukemia | Knockdown | Less sensitive than control | [4] |
The data clearly indicates that cell lines with wild-type p53, particularly in acute myeloid leukemia (AML), exhibit greater sensitivity to this compound compared to those with mutant or null p53. For instance, a study on AML cell lines demonstrated that those with wild-type p53 were more susceptible to this compound's cytotoxic effects.[3] Furthermore, experiments involving the knockdown of p53 in the Molm-13 cell line resulted in decreased sensitivity to the compound, reinforcing the pivotal role of functional p53 in mediating this compound's efficacy.[4] While the GI50 value for the p53-mutant T-47D breast cancer cell line is comparable to some wild-type lines, the overall trend and mechanistic studies point towards a p53-dependent mode of action.
Signaling Pathways and Experimental Workflows
The differential response to this compound is rooted in its interaction with the NPM1-p53 signaling axis. The following diagrams, generated using the DOT language, illustrate the proposed mechanism and a typical experimental workflow to assess its efficacy.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.
-
Washing: Wash the fixed cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The available evidence strongly suggests that this compound's anti-cancer efficacy is significantly enhanced in the presence of wild-type p53. By targeting the NPM1 protein, this compound effectively unleashes the tumor-suppressing power of p53, leading to increased apoptosis and cell cycle arrest in cancer cells. This p53-dependent mechanism of action positions this compound as a particularly promising therapeutic candidate for the approximately 50% of human cancers that retain wild-type p53. Further research, especially in a broader range of solid tumors with defined p53 status, is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel anti-cancer agent. The detailed experimental protocols provided in this guide should facilitate such investigations and contribute to a more comprehensive understanding of this compound's role in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interactions of the Natural Product (+)-Avrainvillamide with Nucleophosmin and Exportin-1 Mediate the Cellular Localization of Nucleophosmin and its AML-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4-mediated repression of p53 is a target for combination therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Avrainvillamide's Inhibition of Crm1-Mediated Nuclear Export
For researchers, scientists, and drug development professionals investigating novel inhibitors of nuclear export, this guide provides a comparative analysis of Avrainvillamide against other known Crm1 inhibitors. This document summarizes key performance data, details essential experimental protocols for validation, and visualizes the underlying biological pathways and experimental workflows.
Comparative Performance of Crm1 Inhibitors
The following table summarizes the inhibitory concentrations of this compound and other prominent Crm1 inhibitors, offering a quantitative comparison of their potency in various cancer cell lines.
| Inhibitor | Target(s) | Mechanism of Action | Cell Line | IC50/GI50 | Reference |
| This compound | Crm1, NPM1 | Covalent modification | OCI-AML2 | 0.35 ± 0.09 µM (GI50) | |
| OCI-AML3 | 0.52 ± 0.15 µM (GI50) | ||||
| Leptomycin B (LMB) | Crm1 | Covalent modification of Cys528 | Various cancer cell lines | 0.1 - 10 nM (IC50) | |
| KPT-185 | Crm1 | Covalent modification | RCC cell lines | ~20 nM (IC50 for HIV-Rev export) | |
| KPT-330 (Selinexor) | Crm1 | Covalent modification | Triple-negative breast cancer | 69.47 nM (IC50) | |
| LFS-1107 | Crm1 | Covalent modification | Triple-negative breast cancer | 40.80 nM (IC50) | |
| Zafirlukast | Crm1 | Non-covalent binding | Gastric carcinoma cell line | 44 µM (IC50) |
Key Experimental Protocols
Accurate validation of Crm1 inhibition is crucial. Below are detailed methodologies for essential experiments.
Immunofluorescence Staining for Nuclear Retention of Crm1 Cargo
This protocol is designed to visualize the subcellular localization of Crm1 cargo proteins, such as RanBP1 or mutant NPM1, to confirm their nuclear accumulation upon inhibitor treatment.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Formaldehyde in PBS (freshly prepared)
-
Permeabilization buffer: 0.1-1% Triton X-100 in PBS
-
Blocking buffer: 1X PBS / 5% normal serum / 0.3% Triton X-100
-
Primary antibody against the Crm1 cargo protein (e.g., anti-RanBP1, anti-NPM1)
-
Fluorochrome-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound, a known Crm1 inhibitor (e.g., Leptomycin B), or a vehicle control (e.g., DMSO) for the desired time and concentration.
-
Fixation: Aspirate the culture medium and wash the cells briefly with PBS. Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-20 minutes at room temperature.
-
Washing: Rinse the cells three times with PBS for 3 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorochrome-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. Visualize the subcellular localization of the cargo protein using a fluorescence microscope. Nuclear accumulation of the cargo protein in inhibitor-treated cells compared to control cells indicates inhibition of Crm1-mediated export.
Affinity Pull-Down Assay to Validate Drug-Target Engagement
This protocol verifies the direct interaction between this compound and its putative targets, Crm1 and NPM1. A biotinylated form of this compound is used to "pull down" its binding partners from cell lysates.
Materials:
-
Cell lysate from treated or untreated cells
-
Biotinylated this compound
-
Streptavidin-conjugated beads (e.g., agarose or magnetic beads)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against Crm1 and NPM1
Procedure:
-
Cell Lysis: Prepare cell lysates from cells of interest using a suitable lysis buffer.
-
Incubation with Biotinylated Probe: Incubate the cell lysate with biotinylated this compound for a specified time to allow for binding to its target proteins.
-
Capture with Streptavidin Beads: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated this compound-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against Crm1 and NPM1 to detect their presence in the pull-down fraction. The presence of these proteins indicates a direct interaction with this compound.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the Crm1-mediated nuclear export pathway and a typical experimental workflow for validating inhibitors like this compound.
Caption: Crm1-mediated nuclear export pathway and its inhibition by this compound.
Caption: Experimental workflow for validating this compound's inhibitory activity.
Assessing the Potential Synergistic Effects of Avrainvillamide with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Currently, direct experimental studies detailing the synergistic effects of Avrainvillamide with other chemotherapy agents are not available in the public domain. However, based on its known mechanism of action as an inhibitor of Nucleophosmin (NPM1) and Chromosome Region Maintenance 1 (Crm1), it is possible to extrapolate potential synergistic interactions. This guide provides a comparative framework for assessing such potential synergies, drawing parallels from studies on other NPM1 and Crm1 inhibitors.
Mechanism of Action: The Basis for Synergy
This compound is a naturally occurring alkaloid with antiproliferative effects.[1][2] It has been shown to bind to the oncoprotein nucleophosmin (NPM1), a nuclear chaperone protein often overexpressed in various human tumors.[1][2] Additionally, this compound interacts with the nuclear export protein Crm1 (also known as Exportin-1 or XPO1).[1][3] By inhibiting these proteins, this compound disrupts the cellular localization and function of key proteins involved in cell cycle regulation and tumor suppression, such as p53.[2][4]
The inhibition of NPM1 and Crm1 presents a strong rationale for exploring synergistic combinations with conventional chemotherapy. Many chemotherapeutic drugs induce DNA damage, leading to cell cycle arrest and apoptosis. By disrupting the cellular stress response and protein trafficking mechanisms controlled by NPM1 and Crm1, this compound could potentially lower the threshold for chemotherapy-induced cell death.
Hypothetical Synergistic Combinations with this compound
While awaiting direct experimental evidence for this compound, we can look at the documented synergies of other Crm1 inhibitors to propose potential combinations. Studies have shown that Crm1 inhibitors can act synergistically with a range of cytotoxic and targeted agents.[2][5]
Table 1: Potential Synergistic Partners for this compound Based on Crm1 Inhibition
| Chemotherapy Agent Class | Specific Drug Examples | Potential Rationale for Synergy with this compound |
| DNA Damaging Agents | Cisplatin, Doxorubicin | Inhibition of Crm1 by this compound could lead to the nuclear accumulation of tumor suppressor proteins like p53, enhancing the apoptotic response to DNA damage. |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | Crm1 inhibition can lead to the nuclear retention of IκB, an inhibitor of the pro-survival NF-κB pathway, which is also targeted by proteasome inhibitors. |
| Topoisomerase Inhibitors | Irinotecan, Topotecan | By modulating the cellular response to DNA strand breaks, this compound could enhance the efficacy of drugs that target topoisomerases. |
| FLT3 Inhibitors | (In the context of AML) | This compound has shown increased sensitivity in cells with FLT3 mutations, suggesting a potential for combination therapy in this subset of leukemia.[6][7] |
Experimental Protocols for Assessing Synergy
To validate the potential synergistic effects of this compound, standardized experimental protocols should be employed.
1. Cell Viability and Proliferation Assays:
-
Objective: To quantify the dose-dependent effects of this compound, a selected chemotherapy agent, and their combination on cancer cell viability.
-
Methodology:
-
Seed cancer cell lines (e.g., OCI-AML3, HCT-116) in 96-well plates.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and in combination at fixed ratios.
-
After a defined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, WST-1, or CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assays:
-
Objective: To determine if the combination of this compound and a chemotherapy agent induces a higher rate of apoptosis than either agent alone.
-
Methodology:
-
Treat cells with this compound, the chemotherapy agent, and the combination for a specified time.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Alternatively, perform Western blot analysis for cleavage of caspase-3 and PARP, which are markers of apoptosis.
-
3. In Vivo Xenograft Studies:
-
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination.
-
Administer treatments according to a defined schedule and monitor tumor volume and body weight.
-
At the end of the study, excise tumors for histological and molecular analysis.
-
Visualizing the Pathways and Processes
This compound's Proposed Mechanism of Action
Caption: this compound targets NPM1 and Crm1 in the nucleus.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining synergistic drug interactions.
References
- 1. Rational Combination of CRM1 Inhibitor Selinexor and Olaparib Shows Synergy in Ovarian Cancer Cell Lines and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Natural Product this compound Binds to the Oncoprotein Nucleophosmin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CRM1-dependent nuclear export sensitizes malignant cells to cytotoxic and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]
- 7. Anti-proliferative activity of the NPM1 interacting natural product this compound in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Avrainvillamide's Efficacy in FLT3-ITD Mutated AML: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of acute myeloid leukemia (AML) therapeutics, particularly for subtypes harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, a thorough evaluation of novel compounds is critical. This guide provides a comparative analysis of Avrainvillamide, a natural product with anti-leukemic properties, against established FLT3 inhibitors, offering a data-driven perspective on its potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in AML cell lines, with a noted trend of increased sensitivity in cells harboring FLT3-ITD mutations.[1][2] Unlike targeted FLT3 inhibitors that directly bind to the FLT3 kinase, this compound's mechanism of action is linked to its interaction with Nucleophosmin (NPM1) and the nuclear export protein CRM1.[1][3][4][5] This distinct mechanism may offer an alternative therapeutic strategy, particularly in the context of resistance to conventional FLT3 inhibitors. This guide presents a comparative overview of the cytotoxic effects of this compound and key FLT3 inhibitors—Quizartinib, Midostaurin, and Gilteritinib—on FLT3-ITD positive AML cells, supported by experimental data and methodological insights.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected FLT3 inhibitors in FLT3-ITD positive AML cell lines. It is important to note that these values are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are not available. Variations in experimental protocols, such as cell density and incubation time, can influence IC50 values.
| Compound | Cell Line | FLT3 Status | IC50 (nM) | Reference |
| This compound | MV4-11 | ITD | ~100 - 500 | [1][6] |
| Molm-13 | ITD | ~100 - 500 | [1][6] | |
| Quizartinib | MV4-11 | ITD | 0.40 - 0.56 | [6][7] |
| MOLM-13 | ITD | 0.89 | [6] | |
| MOLM-14 | ITD | 0.73 | [6] | |
| Midostaurin | MV4-11 | ITD | ~10 - 200 | [8][9] |
| MOLM-13 | ITD | ~200 | [8][9] | |
| Gilteritinib | MV4-11 | ITD | 1.8 | [2] |
| MOLM-13 | ITD | ~1 | [2] |
Key Observations:
-
Potency: Approved FLT3 inhibitors like Quizartinib and Gilteritinib exhibit significantly lower IC50 values, indicating higher potency against FLT3-ITD positive cells compared to this compound.
-
Mechanism of Action: The difference in potency is likely attributable to their distinct mechanisms. FLT3 inhibitors directly target the constitutively active kinase, while this compound acts on different cellular components.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in this guide, based on commonly used protocols in the field.
Cell Viability (Cytotoxicity) Assay
This assay is fundamental to determining the IC50 values of the compounds.
-
Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well.
-
Compound Treatment: A serial dilution of the test compound (this compound or FLT3 inhibitors) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence readings are measured using a plate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of viable cells against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Avrainvillamide
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Avrainvillamide, a potent antiproliferative and antibiotic compound. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.
This compound is a naturally occurring alkaloid with demonstrated cytotoxic properties.[1] Due to its potential health hazards, it must be handled with the utmost care, following established protocols for potent pharmaceutical compounds. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk.
Hazard Identification and Quantitative Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its antiproliferative nature necessitates handling it as a potent compound. The following table summarizes key hazard information, drawing from available safety data for similar research-grade compounds.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table details the required PPE for handling this compound.
| PPE Category | Item | Standard |
| Hand Protection | Double Nitrile Gloves | ASTM D6319 |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 |
| Body Protection | Disposable Lab Coat with Knit Cuffs | --- |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved |
Experimental Workflow for Handling this compound
The following diagram illustrates the essential step-by-step workflow for safely handling this compound in a laboratory setting. This process is designed to minimize exposure from receipt of the compound to the final disposal of waste.
Detailed Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
If the container is intact, transfer it to a designated, secure storage area for potent compounds. This compound should be stored at -20°C in a sealed container, away from moisture.[1]
Handling and Use:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to prevent aerosolization.
-
Before handling, don all required PPE as specified in the table above.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If dedicated equipment is not available, thoroughly decontaminate all equipment after use.
-
When preparing solutions, add the solvent to the solid this compound slowly to minimize the potential for splashing.
Spill Management:
-
In the event of a small spill, cordon off the area to prevent cross-contamination.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently collect the absorbent material and any contaminated debris and place it in a sealed container for disposal as cytotoxic waste.
-
Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a water rinse.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Solid Waste (gloves, lab coats, weigh boats, absorbent paper) | Labeled, sealed plastic bag placed inside a designated cytotoxic waste bin. |
| Sharps (needles, scalpels) | Puncture-resistant sharps container specifically for cytotoxic waste. |
| Liquid Waste (unused solutions, contaminated solvents) | Labeled, leak-proof container for chemical waste, clearly marked as "Cytotoxic". |
All cytotoxic waste must be collected and disposed of by a licensed hazardous waste contractor in accordance with local, state, and federal regulations. Never dispose of this compound or its contaminated waste in the regular trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
